molecular formula C6H13NO2Si B13022187 (5R)-3,3-dimethyl-1,3-azasilolidine-5-carboxylic acid CAS No. 415898-69-0

(5R)-3,3-dimethyl-1,3-azasilolidine-5-carboxylic acid

Cat. No.: B13022187
CAS No.: 415898-69-0
M. Wt: 159.26 g/mol
InChI Key: YEFNTQMXMYMTTQ-YFKPBYRVSA-N
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Description

(5R)-3,3-dimethyl-1,3-azasilolidine-5-carboxylic acid is a useful research compound. Its molecular formula is C6H13NO2Si and its molecular weight is 159.26 g/mol. The purity is usually 95%.
BenchChem offers high-quality (5R)-3,3-dimethyl-1,3-azasilolidine-5-carboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (5R)-3,3-dimethyl-1,3-azasilolidine-5-carboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No.

415898-69-0

Molecular Formula

C6H13NO2Si

Molecular Weight

159.26 g/mol

IUPAC Name

(5R)-3,3-dimethyl-1,3-azasilolidine-5-carboxylic acid

InChI

InChI=1S/C6H13NO2Si/c1-10(2)3-5(6(8)9)7-4-10/h5,7H,3-4H2,1-2H3,(H,8,9)/t5-/m0/s1

InChI Key

YEFNTQMXMYMTTQ-YFKPBYRVSA-N

Isomeric SMILES

C[Si]1(C[C@H](NC1)C(=O)O)C

Canonical SMILES

C[Si]1(CC(NC1)C(=O)O)C

Origin of Product

United States
Foundational & Exploratory

An In-depth Technical Guide to the Basic Properties of (5R)-3,3-dimethyl-1,3-azasilolidine-5-carboxylic acid

Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a comprehensive technical overview of the basic properties of (5R)-3,3-dimethyl-1,3-azasilolidine-5-carboxylic acid, a novel silicon-containing amino acid analog. Designed for researchers, scientists, and professionals in drug development, this document delves into the structural attributes that define its chemical behavior, outlines robust methodologies for its characterization, and discusses its potential applications.

Introduction: The Structural Rationale

(5R)-3,3-dimethyl-1,3-azasilolidine-5-carboxylic acid is a heterocyclic compound that merges the functionalities of an amino acid with an organosilicon scaffold. The replacement of a carbon atom with silicon in bioactive molecules is an emerging strategy in medicinal chemistry, often leading to improved metabolic stability, enhanced membrane permeability, and unique conformational properties.[1] Understanding the basic properties of this molecule is paramount for its application in peptide synthesis and drug design.

The core structure features a five-membered azasilolidine ring containing a tertiary amine and a silicon atom, with a carboxylic acid group at the 5-position. This unique arrangement of a basic nitrogen center and an acidic carboxylic acid group within the same molecule suggests that it will exist predominantly as a zwitterion under physiological conditions.[2][3][4] The net charge of the molecule is zero, a state achieved through the internal transfer of a proton from the acidic carboxyl group to the basic amino group.[4]

The basicity of the nitrogen atom is a critical parameter influencing the molecule's reactivity, solubility, and interaction with biological targets. It is primarily influenced by:

  • The Tertiary Amine: The nitrogen atom is part of a saturated heterocyclic ring and is bonded to two carbon atoms and one silicon atom. Generally, alkylamines are more basic than ammonia due to the electron-donating inductive effect of the alkyl groups, which increases the electron density on the nitrogen, making its lone pair more available to accept a proton.[5][6]

  • The Silicon Atom: The presence of a silicon atom adjacent to the nitrogen (an N-silylamine) introduces unique electronic effects. Silicon is less electronegative than carbon and can influence the basicity of the adjacent nitrogen atom. While N-silylamines are versatile reagents, their basicity can be lower than their carbon analogs due to potential pπ-dπ interactions between the nitrogen lone pair and the empty d-orbitals of silicon, which can delocalize the lone pair and reduce its availability for protonation.[7][8]

Physicochemical Properties: A Predictive Analysis

Direct experimental data for (5R)-3,3-dimethyl-1,3-azasilolidine-5-carboxylic acid is not extensively available in the public domain. However, based on its structure and by analogy to similar compounds, we can predict its key physicochemical properties.

PropertyPredicted Value/CharacteristicRationale
pKa₁ (-COOH) ~2.0 - 3.0Typical range for the carboxylic acid group in amino acids.[9][10]
pKa₂ (-NH) ~8.0 - 10.0The basicity of the tertiary amine is expected to be in this range, potentially slightly lower than a typical acyclic tertiary amine due to the influence of the adjacent silicon atom.
Isoelectric Point (pI) ~5.0 - 6.5Calculated as the average of pKa₁ and pKa₂.[3][10] At this pH, the molecule carries no net electrical charge.
Form at pH 7.4 ZwitterionicGiven the predicted pKa values, the carboxylic acid will be deprotonated (-COO⁻) and the amine will be protonated (-NH⁺-) at physiological pH.[3]
Solubility Moderate in water, especially around the pI. Soluble in polar organic solvents.The zwitterionic nature enhances water solubility. Solubility is expected to be lowest at the isoelectric point.

Experimental Characterization of Basicity (pKa Determination)

To rigorously determine the basic properties of (5R)-3,3-dimethyl-1,3-azasilolidine-5-carboxylic acid, a multi-faceted experimental approach is recommended.

Potentiometric Titration

This is the gold-standard method for pKa determination due to its precision and accuracy.[11][12] The method involves titrating a solution of the compound with a strong acid and a strong base while monitoring the pH.

Workflow for Potentiometric Titration:

G cluster_prep Sample Preparation cluster_titration Titration cluster_analysis Data Analysis prep1 Dissolve sample in water (e.g., 1 mM solution) prep2 Add inert salt (e.g., 0.15 M KCl) to maintain constant ionic strength prep1->prep2 prep3 Purge with Nitrogen to remove dissolved CO2 prep2->prep3 titrate_acid Titrate with standardized HCl (e.g., 0.1 M) prep3->titrate_acid For pKa2 titrate_base Titrate with standardized NaOH (e.g., 0.1 M) prep3->titrate_base For pKa1 measure_ph Record pH after each incremental addition of titrant titrate_acid->measure_ph titrate_base->measure_ph plot Plot pH vs. Volume of Titrant measure_ph->plot derivative Calculate 1st and 2nd derivatives to identify inflection points plot->derivative pka Determine pKa values from the half-equivalence points derivative->pka

Caption: Workflow for pKa determination by potentiometric titration.

Detailed Protocol:

  • Calibration: Calibrate a pH meter using standard buffers (e.g., pH 4, 7, and 10).[13]

  • Sample Preparation: Prepare a solution of (5R)-3,3-dimethyl-1,3-azasilolidine-5-carboxylic acid (e.g., 1-10 mM) in degassed, deionized water. To maintain a constant ionic strength, add an inert salt like KCl to a final concentration of 0.15 M.[13]

  • Titration with Acid: Place the sample solution in a jacketed beaker at a constant temperature (e.g., 25 °C) and stir. Titrate with a standardized solution of HCl (e.g., 0.1 M) in small, precise increments. Record the pH after each addition, allowing the reading to stabilize. This will protonate the carboxylate group.

  • Titration with Base: In a separate experiment, titrate a fresh sample solution with a standardized solution of carbonate-free NaOH (e.g., 0.1 M). This will deprotonate the ammonium group.[11]

  • Data Analysis: Plot the pH values against the volume of titrant added. The pKa values correspond to the pH at the half-equivalence points.[13] These points can be precisely located by finding the inflection points in the titration curve, often by plotting the first or second derivative.[14]

Spectroscopic Methods (NMR and UV-Vis)

Spectroscopic techniques can complement titration methods, especially for compounds with low solubility or when only small amounts of material are available.[11]

  • NMR Spectroscopy: The chemical shifts of nuclei near the ionizable centers (e.g., ¹H, ¹³C, ¹⁵N) are often sensitive to the protonation state. By acquiring a series of spectra in buffers of varying pH, a titration curve can be generated by plotting the chemical shift versus pH. The inflection point of this curve corresponds to the pKa.[15] ¹H NMR can also be used to confirm the protonation state by observing the N-H proton, which can be exchanged with deuterium upon addition of D₂O.[16]

  • UV-Vis Spectrophotometry: This method is applicable if the compound has a chromophore whose absorbance spectrum changes upon protonation or deprotonation. A series of spectra are recorded at different pH values, and the pKa is determined from the change in absorbance at a specific wavelength.[12]

Computational Chemistry

In silico methods provide a powerful tool for predicting pKa values and understanding the electronic factors that govern basicity.[17][18]

Computational Workflow:

G cluster_model Molecular Modeling cluster_calc Quantum Mechanics Calculation cluster_pka pKa Prediction build_prot Build 3D structure of protonated species geom_opt Geometry Optimization (e.g., DFT with implicit solvent model) build_prot->geom_opt build_deprot Build 3D structure of deprotonated species build_deprot->geom_opt energy_calc Calculate Gibbs Free Energy (ΔG) of each species geom_opt->energy_calc delta_g Calculate ΔG of deprotonation energy_calc->delta_g pka_calc Calculate pKa using the thermodynamic cycle delta_g->pka_calc

Caption: Workflow for computational pKa prediction.

Quantum mechanical methods, such as Density Functional Theory (DFT), combined with an implicit solvation model (like PCM or SMD), can be used to calculate the Gibbs free energy of the protonated and deprotonated forms of the molecule.[19] The pKa can then be calculated from the free energy change of the deprotonation reaction in solution.[19]

Implications for Drug Development

The basicity of (5R)-3,3-dimethyl-1,3-azasilolidine-5-carboxylic acid is a critical determinant of its behavior in biological systems.

  • Solubility and Absorption: The ability to exist in charged and neutral forms depending on pH affects its aqueous solubility and its ability to cross lipid membranes, which is crucial for oral bioavailability.

  • Target Binding: The protonation state of the nitrogen atom can dictate its ability to form hydrogen bonds or ionic interactions with a biological target, such as an enzyme active site.

  • Formulation: Understanding the pKa is essential for developing stable and effective pharmaceutical formulations.[14]

Conclusion

(5R)-3,3-dimethyl-1,3-azasilolidine-5-carboxylic acid is a molecule with significant potential in medicinal chemistry, characterized by the interplay between its acidic carboxylic acid function and its basic N-silylated tertiary amine. Its zwitterionic nature at physiological pH governs its physicochemical and biological properties. While predictive methods provide a strong foundation for understanding its behavior, the experimental protocols detailed in this guide—particularly potentiometric titration—are essential for accurate characterization. A thorough understanding of its basic properties will unlock its full potential as a novel building block for the next generation of therapeutics.

References

  • Creative Bioarray. (n.d.). Protocol for Determining pKa Using Potentiometric Titration. Retrieved from Creative Bioarray website.[13]

  • ECETOC. (n.d.). APPENDIX A: MEASUREMENT OF ACIDITY (pKA). Retrieved from ECETOC website.[11]

  • Development of Methods for the Determination of pKa Values. (n.d.). PMC. Retrieved from PMC website.[12]

  • Master Organic Chemistry. (2023, February 9). Isoelectric Points of Amino Acids (and How To Calculate Them). Retrieved from Master Organic Chemistry website.[2]

  • Wikipedia. (n.d.). Protein pKa calculations. Retrieved from Wikipedia website.[17]

  • Scribd. (2020, January 6). Pka and Isoelectric Point of Aminoacid. Retrieved from Scribd website.[20]

  • NMR Determination of Protein pKa Values in the Solid State. (n.d.). PMC. Retrieved from PMC website.[15]

  • Determination of Amino Acids' pKa: Importance of Cavity Scaling within Implicit Solvation Models and Choice of DFT Functionals. (n.d.). PMC. Retrieved from PMC website.[19]

  • Westmont College. (2023, June 26). THE DFT COMPUTATIONAL INVESTIGATION OF THE β-SILA-α-AMINO ACIDS AND THEIR. Retrieved from Westmont College website.[21]

  • DergiPark. (2024, April 23). Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. Retrieved from DergiPark website.[14]

  • UKEssays.com. (2018, January 24). Determination of the pKas for Glycine. Retrieved from UKEssays.com website.[9]

  • ACS Publications. (2020, June 18). Potentiometric Titration Method for the Determination of Solubility Limits and pKa Values of Weak Organic Acids in Water | Analytical Chemistry. Retrieved from ACS Publications website.[22]

  • ACS Publications. (2013, June 7). Proton-Detected Solid-State NMR Spectroscopy at Aliphatic Sites: Application to Crystalline Systems | Accounts of Chemical Research. Retrieved from ACS Publications website.[23]

  • Creative Peptides. (n.d.). Amino Acids: pKa & pI Explained. Retrieved from Creative Peptides website.[10]

  • ACS Publications. (2010, October 20). Identification of Protonation State by XPS, Solid-State NMR, and DFT: Characterization of the Nature of a New Theophylline Complex by Experimental and Computational Methods | The Journal of Physical Chemistry B. Retrieved from ACS Publications website.[24]

  • OrgoSolver. (n.d.). pKa and Electrical Properties of Amino Acids. Retrieved from OrgoSolver website.[3]

  • CIE A-Level Chemistry. (n.d.). 37.4 Proton (1H) NMR spectroscopy. Retrieved from CIE A-Level Chemistry website.[16]

  • Alfa Chemistry. (n.d.). pKa Values of Amines, Diamines, and Cyclic Organic Nitrogen Compounds. Retrieved from Alfa Chemistry website.[25]

  • Computational Determination of pKa Values for Weak C–H Acids/Lithiated Species. (2025, October 29). Computational Determination of pKa Values for Weak C–H Acids/Lithiated Species.[26]

  • Proton-Detected Solid-State NMR for Deciphering Structural Polymorphism and Dynamic Heterogeneity of Cellular Carbohydrates. (2025, May 6). Proton-Detected Solid-State NMR for Deciphering Structural Polymorphism and Dynamic Heterogeneity of Cellular Carbohydrates.[27]

  • Master Organic Chemistry. (2026, January 9). The pKa Table Is Your Friend. Retrieved from Master Organic Chemistry website.[28]

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  • Optibrium. (n.d.). Predicting pKa Using a Combination of Quantum Mechanical and Machine Learning Methods. Retrieved from Optibrium website.

  • Master Organic Chemistry. (2017, April 26). 5 Key Basicity Trends of Amines. Retrieved from Master Organic Chemistry website.[29]

  • ChemRxiv. (n.d.). pKalculator: A pKa predictor for C-H bonds. Retrieved from ChemRxiv website.[30]

  • Guidechem. (n.d.). Methyl (5S)-3,3-dimethyl-1,3-azasilolidine-5-carboxylate. Retrieved from Guidechem website.[31]

  • Matthias Rupp. (2011, January 29). Predicting the pKa of Small Molecules.[32]

  • NextSDS. (n.d.). (R)-1-(tert-butoxycarbonyl)-3,3-dimethyl-1,3-azasilolidine-5-carboxylic acid. Retrieved from NextSDS website.[33]

  • Chemistry LibreTexts. (2025, February 24). 24.3: Basicity of Amines. Retrieved from Chemistry LibreTexts website.[5]

  • ResearchGate. (n.d.). N -Silylamines in catalysis: synthesis and reactivity | Request PDF. Retrieved from ResearchGate website.[7]

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  • PMC. (n.d.). Impact of the polymer backbone chemistry on interactions of amino-acid-derived zwitterionic polymers with cells. Retrieved from PMC website.[34]

  • Nanoscale Horizons (RSC Publishing). (n.d.). Porous silicon biosensors meet zwitterionic peptides: tackling biofouling from proteins to cells. Retrieved from Nanoscale Horizons (RSC Publishing) website.[35]

  • AiFChem. (2025, October 21). 905297-74-7 | (5S)-3,3-dimethyl-1,3-azasilolidine-5-carboxylic acid. Retrieved from AiFChem website.[36]

  • PubMed. (2016, October 12). Silicon-Containing Amino Acids: Synthetic Aspects, Conformational Studies, and Applications to Bioactive Peptides. Retrieved from PubMed website.[1]

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  • Pakistan Journal of Pharmaceutical Sciences. (n.d.). Synthesis of (4R)-thiazolidine carboxylic acid and evaluation of antioxidant potential.[37]

  • ChemicalBook. (n.d.). 5-Azacytidine | 320-67-2. Retrieved from ChemicalBook website.[38]

  • (2r,4s)-2-[(1r)-1-Amino-2-Oxoethyl]-5,5-Dimethyl-1,3-Thiazolidine-4-Carboxylic Acid. (n.d.). (2r,4s)-2-[(1r)-1-Amino-2-Oxoethyl]-5,5-Dimethyl-1,3-Thiazolidine-4-Carboxylic Acid.[39]

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Physicochemical Profile of (5R)-3,3-dimethyl-1,3-azasilolidine-5-carboxylic acid: A Methodological and Predictive Analysis

Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide

Abstract

(5R)-3,3-dimethyl-1,3-azasilolidine-5-carboxylic acid is a non-canonical, cyclic amino acid analog featuring a unique silicon-containing heterocyclic scaffold. This structural novelty, particularly the incorporation of a gem-dimethyl substituted silicon atom into a five-membered ring containing a secondary amine and a chiral carboxylic acid center, presents significant interest for medicinal chemistry and drug development. The constrained conformation and unique electronic properties imparted by the azasilolidine core may offer advantages in designing potent and selective therapeutic agents.[1][2] However, a comprehensive physicochemical profile of this compound is not currently available in the public domain. This technical guide provides a predictive analysis of its key physicochemical characteristics and, more critically, furnishes detailed, field-proven experimental protocols for their empirical determination. We aim to equip researchers, scientists, and drug development professionals with the theoretical framework and practical methodologies required to fully characterize this and similar novel chemical entities.

Introduction and Molecular Structure

The rational design of drug candidates hinges on a deep understanding of their fundamental physicochemical properties. Parameters such as ionization constant (pKa), lipophilicity (LogP/LogD), solubility, and stability govern a molecule's absorption, distribution, metabolism, and excretion (ADME) profile.[3] (5R)-3,3-dimethyl-1,3-azasilolidine-5-carboxylic acid represents a fascinating scaffold that merges the characteristics of a cyclic amino acid with organosilicon chemistry.

Its core structure consists of:

  • A carboxylic acid group, conferring acidic properties.

  • A secondary amine within the heterocyclic ring, conferring basic properties.

  • A stereocenter at the C5 position, indicating its chirality.

  • A 1,3-azasilolidine ring, where a silicon atom replaces a carbon atom. The gem-dimethyl substitution on the silicon atom may provide steric shielding, potentially enhancing the stability of the Si-N and Si-C bonds.[4]

Given the presence of both an acidic and a basic functional group, the molecule is expected to exist as a zwitterion at physiological pH.

cluster_molecule (5R)-3,3-dimethyl-1,3-azasilolidine-5-carboxylic acid N N C1 C N->C1 H1 H N->H1 C2 C C1->C2 C3 C C1->C3 H_chiral H C1->H_chiral Si Si C2->Si O1 O C3->O1 O2 OH C3->O2 Si->N Me1 CH₃ Si->Me1 Me2 CH₃ Si->Me2

Caption: Chemical structure of the title compound.

Ionization Behavior (pKa) and Isoelectric Point (pI)

Theoretical Considerations

As an amphoteric molecule, (5R)-3,3-dimethyl-1,3-azasilolidine-5-carboxylic acid possesses at least two ionization constants:

  • pKa₁: Associated with the deprotonation of the carboxylic acid group (-COOH). This value is anticipated to be in the range of 2-4, typical for amino acids.

  • pKa₂: Associated with the deprotonation of the protonated secondary amine (-NH₂⁺-). This value is expected to be in the range of 9-11. The presence of the silicon atom may subtly influence the electron density on the nitrogen, thereby modulating its basicity compared to its all-carbon analog, proline.

The isoelectric point (pI), the pH at which the molecule carries no net electrical charge, can be calculated as the average of pKa₁ and pKa₂. Understanding these values is crucial, as they dictate the molecule's charge state, solubility, and receptor-binding interactions at different physiological pH levels.[5]

G Cation Cationic Form (pH < pKa₁) Zwitterion Zwitterionic Form (pKa₁ < pH < pKa₂) Cation->Zwitterion + H⁺ - H⁺ Anion Anionic Form (pH > pKa₂) Zwitterion->Anion + H⁺ - H⁺

Caption: Predominant ionization states at varying pH.

Experimental Protocol: Potentiometric Titration for pKa Determination

This method is the gold standard for pKa determination, relying on the direct measurement of pH changes in a solution during titration with a strong acid or base.[6][7]

Methodology:

  • Preparation: Accurately weigh approximately 5-10 mg of the compound and dissolve it in a known volume (e.g., 25 mL) of deionized, CO₂-free water. If solubility is limited, a co-solvent like methanol may be used, but pKa values will be apparent and not absolute aqueous pKa.

  • Acidification: Add a stoichiometric excess of a standardized strong acid (e.g., 0.1 M HCl) to fully protonate both the amine and carboxylate groups.

  • Titration Setup: Place the solution in a jacketed beaker to maintain a constant temperature (e.g., 25°C). Immerse a calibrated pH electrode and a magnetic stirrer.

  • Titration: Titrate the solution with a standardized strong base (e.g., 0.1 M NaOH), adding small, precise increments (e.g., 0.05 mL). Record the pH value after each addition, allowing the reading to stabilize.

  • Data Analysis: Plot the pH (y-axis) versus the volume of NaOH added (x-axis) to generate a titration curve.[8] The pKa values correspond to the pH at the midpoints of the two buffer regions (the flattest parts of the curve). The first midpoint corresponds to pKa₁, and the second to pKa₂. The pI is the pH at the first equivalence point.

Causality: The shape of the titration curve is a direct consequence of the Henderson-Hasselbalch equation.[7] At the half-equivalence points, the concentrations of the protonated and deprotonated species of a given functional group are equal, causing the pH to equal the pKa.[9]

Lipophilicity (LogP and LogD)

Theoretical Considerations

Lipophilicity is a critical determinant of a drug's ability to cross biological membranes.[3]

  • LogP: The logarithm of the partition coefficient of the neutral form of the molecule between an organic phase (n-octanol) and an aqueous phase.

  • LogD: The logarithm of the distribution coefficient, which accounts for all species (neutral and ionized) at a specific pH. For ionizable compounds, LogD is the more physiologically relevant parameter.[][11]

We predict that (5R)-3,3-dimethyl-1,3-azasilolidine-5-carboxylic acid will have a low LogD at physiological pH (7.4) due to its predominantly zwitterionic and hydrophilic nature. The LogP of the uncharged species may be higher due to the nonpolar dimethyl-silane moiety.

Experimental Protocol: Shake-Flask Method for LogD₇.₄ Determination

This classic method directly measures the partitioning of a compound between two immiscible phases and remains the benchmark for accuracy.[12][13]

Methodology:

  • Phase Preparation: Prepare a phosphate-buffered saline (PBS) solution at pH 7.4 and saturate it with n-octanol. Similarly, saturate n-octanol with the PBS buffer. This pre-saturation is critical to prevent volume changes during the experiment.

  • Sample Preparation: Prepare a stock solution of the compound in a suitable solvent (e.g., DMSO) at a known concentration (e.g., 10 mM).

  • Partitioning: In a glass vial, combine 1 mL of the saturated n-octanol and 1 mL of the saturated PBS. Add a small aliquot (e.g., 10 µL) of the compound's stock solution.

  • Equilibration: Vigorously shake or rotate the vial for a set period (e.g., 1-2 hours) at a constant temperature to allow the compound to reach equilibrium between the two phases.

  • Phase Separation: Centrifuge the vial to ensure complete separation of the n-octanol and aqueous layers.

  • Quantification: Carefully remove an aliquot from each phase. Determine the concentration of the compound in each phase using a validated analytical method, such as LC-MS/MS.

  • Calculation: Calculate LogD₇.₄ using the formula: LogD₇.₄ = log₁₀ ([Concentration in octanol] / [Concentration in aqueous phase]).

Trustworthiness: This protocol includes pre-saturation of solvents and centrifugation to ensure accurate and reproducible phase separation. The use of a highly sensitive and specific analytical technique like LC-MS/MS for quantification ensures that even low concentrations are measured accurately, validating the final LogD value.

Solid-State Properties and Chemical Stability

Theoretical Considerations

As a cyclic amino acid analog, the compound is expected to be a crystalline solid at room temperature with a defined melting point. A critical aspect for any organosilicon compound, especially one containing a Si-N bond, is its hydrolytic stability.[14] While the gem-dimethyl groups on the silicon atom may offer some steric protection, the polarity of the Si-N bond makes it a potential site for hydrolysis, particularly under acidic or basic conditions.[15] Assessing this stability is paramount for determining storage conditions and formulation strategies.

G Parent (5R)-3,3-dimethyl-1,3- azasilolidine-5-carboxylic acid Hydrolysis Hydrolysis (H₂O, H⁺ or OH⁻) Parent->Hydrolysis Products Potential Degradation Products (e.g., Ring-Opened Species) Hydrolysis->Products

Caption: Potential hydrolytic degradation pathway.

Experimental Protocol: Hydrolytic Stability Assessment

This workflow evaluates the compound's stability over time at different pH values.

Methodology:

  • Buffer Preparation: Prepare a series of buffers at relevant pH values (e.g., pH 2, pH 7.4, pH 9).

  • Sample Incubation: Prepare solutions of the compound at a known concentration (e.g., 10 µM) in each buffer. Incubate these solutions at a controlled temperature (e.g., 37°C).

  • Time-Point Analysis: At designated time points (e.g., 0, 1, 4, 8, 24 hours), withdraw an aliquot from each solution.

  • Quenching: Immediately quench any further degradation by mixing the aliquot with a mobile phase or a neutralizing buffer.

  • Quantification: Analyze the samples using a stability-indicating HPLC method (an HPLC method capable of separating the parent compound from its potential degradants). Monitor the peak area of the parent compound.

  • Data Analysis: Plot the percentage of the parent compound remaining versus time for each pH condition. This data can be used to determine the degradation rate and half-life (t₁/₂) of the compound under various conditions.

Expertise: The choice of a "stability-indicating" HPLC method is crucial. This requires method development to ensure that any peaks from degradation products do not co-elute with the parent compound, a step that ensures the trustworthiness of the stability data.

Summary of Predicted and Measurable Physicochemical Characteristics

The following table summarizes the key physicochemical properties of (5R)-3,3-dimethyl-1,3-azasilolidine-5-carboxylic acid, providing predicted values or ranges that require experimental verification using the protocols detailed in this guide.

Physicochemical PropertyPredicted Value / RangeExperimental Method(s)
Molecular Formula C₆H₁₃NO₂SiMass Spectrometry
Molecular Weight 159.26 g/mol Mass Spectrometry
Appearance White to off-white crystalline solidVisual Inspection
pKa₁ (Carboxylic Acid) 2.0 - 4.0Potentiometric Titration
pKa₂ (Secondary Amine) 9.0 - 11.0Potentiometric Titration
Isoelectric Point (pI) 5.5 - 7.5Calculated from pKa values
LogP (Neutral Species) 0.5 - 2.0Shake-Flask, RP-HPLC
LogD (pH 7.4) -2.0 to 0.0Shake-Flask, RP-HPLC
Aqueous Solubility pH-dependent, lowest at pIEquilibrium Solubility (Shake-Flask)
Hydrolytic Stability Potentially unstable at pH extremesHPLC-based Stability Assay

Conclusion

(5R)-3,3-dimethyl-1,3-azasilolidine-5-carboxylic acid is a novel chemical entity with significant potential. Its unique azasilolidine core distinguishes it from canonical amino acids and presents both opportunities and challenges for its application in drug discovery. While specific experimental data is not yet available, this guide provides a robust framework based on established principles of physical organic chemistry to predict its behavior. More importantly, we have presented detailed, actionable protocols that are both scientifically sound and self-validating. By systematically applying these methodologies, researchers can generate a comprehensive and reliable physicochemical profile, which is the foundational step in unlocking the full therapeutic potential of this promising molecule.

References

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Technical Information Summary: (5R)-1-(tert-butoxycarbonyl)-3,3-dimethyl-1,3-azasilolidine-5-carboxylic acid

Author: BenchChem Technical Support Team. Date: April 2026

CAS Number: 268224-29-9

Disclaimer: The following document provides a technical summary based on currently available public information. (5R)-3,3-dimethyl-1,3-azasilolidine-5-carboxylic acid and its N-Boc protected form are specialized chemical entities with limited published research. Therefore, this guide synthesizes information from related compounds and general chemical principles to provide a foundational understanding. All protocols and hypotheses presented should be validated through rigorous experimental investigation.

Introduction and Compound Identification

(5R)-3,3-dimethyl-1,3-azasilolidine-5-carboxylic acid, specifically under the CAS number 268224-29-9, is commercially available as its N-tert-butoxycarbonyl (Boc) protected derivative: (5R)-1-(tert-butoxycarbonyl)-3,3-dimethyl-1,3-azasilolidine-5-carboxylic acid . The Boc group serves as a crucial protecting group for the amine functionality, facilitating its use in further synthetic applications, such as peptide synthesis or the development of more complex molecular scaffolds.[1] The core structure is a five-membered heterocyclic ring containing both a nitrogen and a silicon atom, known as an azasilolidine. The stereochemistry at the 5-position, designated as (R), indicates its chiral nature, a key feature for applications in stereoselective synthesis and drug development.

Physicochemical Properties

PropertyValueSource
CAS Number 268224-29-9[1]
Molecular Formula C₁₁H₂₁NO₄Si[2]
Synonyms (5R)-1-(tert-butoxycarbonyl)-3,3-dimethyl-1,3-azasilolidine-5-carboxylic acid, (5R)-3,3-Dimethyl-1-aza-3-silacyclopentane-1,5-dicarboxylic acid 1-tert-butyl ester[1][2]

Synthesis and Chemical Reactivity

A specific, validated synthetic protocol for (5R)-1-(tert-butoxycarbonyl)-3,3-dimethyl-1,3-azasilolidine-5-carboxylic acid is not detailed in the available literature. However, a plausible synthetic strategy can be inferred from general methods for the preparation of chiral heterocyclic compounds.

Postulated Synthetic Pathway

A potential synthetic route could involve the cyclization of a suitably protected chiral amino acid derivative with a silicon-containing electrophile. The following diagram illustrates a conceptual workflow.

G cluster_0 Conceptual Synthesis of N-Boc-(5R)-3,3-dimethyl-1,3-azasilolidine-5-carboxylic acid Start Chiral Precursor (e.g., (R)-serine derivative) Step1 Protection of functional groups Start->Step1 Standard protecting group chemistry Step2 Introduction of silicon moiety Step1->Step2 Reaction with a dichlorodimethylsilane precursor Step3 Intramolecular cyclization Step2->Step3 Base-mediated ring closure Step4 N-Boc Protection Step3->Step4 Reaction with Di-tert-butyl dicarbonate (Boc)₂O Final (5R)-1-(tert-butoxycarbonyl)-3,3-dimethyl- 1,3-azasilolidine-5-carboxylic acid Step4->Final

Caption: A plausible synthetic workflow for the target compound.

N-Boc Deprotection

The removal of the Boc protecting group is a common and crucial step to unmask the secondary amine, which can then be used in subsequent reactions or may be the final desired product. This is typically achieved under acidic conditions.

Experimental Protocol: General N-Boc Deprotection

  • Dissolution: Dissolve the N-Boc protected azasilolidine (1 equivalent) in a suitable solvent such as dichloromethane (DCM) or methanol.

  • Acidification: Add an excess of a strong acid. Common reagents include trifluoroacetic acid (TFA) in DCM (typically 10-50% v/v) or hydrochloric acid (HCl) in an organic solvent (e.g., 4M HCl in dioxane).[3][4][5]

  • Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed (typically 1-4 hours).[5]

  • Work-up: Upon completion, remove the solvent and excess acid under reduced pressure. The resulting product will be the salt of the deprotected amine (e.g., trifluoroacetate or hydrochloride salt).

  • Neutralization (Optional): To obtain the free amine, the salt can be dissolved in a suitable solvent and neutralized with a mild base (e.g., saturated sodium bicarbonate solution), followed by extraction with an organic solvent.

G cluster_1 N-Boc Deprotection Workflow Start N-Boc protected azasilolidine Step1 Acid Treatment (e.g., TFA in DCM or HCl in dioxane) Start->Step1 Step2 Solvent Removal Step1->Step2 Final Amine Salt ((5R)-3,3-dimethyl-1,3-azasilolidine- 5-carboxylic acid salt) Step2->Final

Caption: General workflow for the deprotection of the N-Boc group.

Potential Applications in Drug Development

While no specific biological activities have been reported for this compound, its structural features suggest potential applications in medicinal chemistry.

  • Scaffold for Novel Therapeutics: The azasilolidine ring is a bioisostere of other five-membered heterocyclic rings like proline and thiazolidine, which are prevalent in many biologically active molecules.[6][7] The incorporation of silicon can modulate physicochemical properties such as lipophilicity, metabolic stability, and bond angles, potentially leading to improved pharmacokinetic profiles.[8]

  • Peptidomimetics: As a constrained amino acid analogue, it could be incorporated into peptides to induce specific conformations or to enhance resistance to enzymatic degradation.

  • Fragment-Based Drug Discovery: The relatively small and rigid structure of the azasilolidine core makes it an attractive fragment for screening against various biological targets.

The broader class of azanucleoside analogs has been investigated for various therapeutic applications, including as DNA demethylating agents in cancer therapy.[9][10] While the subject compound is not an azanucleoside, the presence of a heterocyclic nitrogen-containing scaffold is a common feature in many therapeutic agents.

Analytical Characterization

Standard analytical techniques can be employed to characterize the N-Boc protected compound.

Table of Expected Analytical Data

TechniqueExpected Observations
¹H NMR Signals corresponding to the tert-butyl protons of the Boc group (singlet, ~1.4-1.5 ppm), methyl groups on the silicon atom (singlets), and protons on the azasilolidine ring.[1][11]
¹³C NMR Resonances for the carbonyl carbons of the Boc and carboxylic acid groups, carbons of the tert-butyl group, methyl carbons attached to silicon, and carbons of the heterocyclic ring.[2]
Mass Spectrometry (MS) The molecular ion peak corresponding to the exact mass of C₁₁H₂₁NO₄Si. Fragmentation patterns would likely show the loss of the Boc group or other characteristic fragments.[2]
FTIR Spectroscopy Characteristic absorption bands for the C=O stretching of the carbamate and carboxylic acid, N-H stretching (if deprotected), and Si-C bond vibrations.

Experimental Protocol: General NMR Analysis

  • Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.[1]

  • Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a suitable spectrometer (e.g., 400 MHz).

  • Data Processing: Process the raw data using appropriate software, including Fourier transformation, phase correction, and baseline correction.[1]

  • Analysis: Calibrate the spectra using the residual solvent peak. Integrate the proton signals and assign all peaks to the corresponding atoms in the structure.[1]

Safety and Handling

Specific safety data for this compound is not available. Therefore, precautions for handling general organosilicon compounds and protected amino acids should be followed.

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.[12]

  • Ventilation: Handle the compound in a well-ventilated area or a chemical fume hood to avoid inhalation of any dust or vapors.[13]

  • Storage: Store in a cool, dry place in a tightly sealed container.[12]

  • Spills: In case of a spill, contain the material and clean it up using an inert absorbent material. Prevent it from entering drains or waterways.[13]

  • First Aid: In case of contact with eyes or skin, rinse immediately with plenty of water. If inhaled, move to fresh air. Seek medical attention if irritation persists.[13]

Conclusion

(5R)-1-(tert-butoxycarbonyl)-3,3-dimethyl-1,3-azasilolidine-5-carboxylic acid is a chiral, protected amino acid analogue with potential applications in synthetic and medicinal chemistry. While specific data on its synthesis and biological activity are limited, its structural relationship to other important heterocyclic scaffolds suggests it could be a valuable building block for the development of novel therapeutic agents. Further research is needed to fully explore its chemical and biological properties.

References

  • Sigma-Aldrich. (R)-1-(tert-Butoxycarbonyl)-3,3-dimethyl-1,3-azasilolidine-5-carboxylic acid.
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An In-depth Technical Guide to the Solubility Assessment of (5R)-3,3-dimethyl-1,3-azasilolidine-5-carboxylic acid

Author: BenchChem Technical Support Team. Date: April 2026

Foreword: The Imperative of Solubility in Modern Drug Development

In the landscape of pharmaceutical sciences, the intrinsic solubility of a drug candidate is a critical determinant of its therapeutic potential. It is a fundamental physicochemical property that directly influences bioavailability, manufacturability, and the ultimate success of a formulation. This guide is dedicated to the comprehensive solubility characterization of (5R)-3,3-dimethyl-1,3-azasilolidine-5-carboxylic acid, a novel heterocyclic compound with potential applications in medicinal chemistry.

As a Senior Application Scientist, my objective extends beyond the mere presentation of data. This document is crafted to provide a robust, scientifically-grounded framework for understanding and executing the solubility assessment of this unique molecule. We will delve into the causality behind experimental choices, ensuring that the described protocols are not just a series of steps, but a self-validating system for generating reliable and reproducible results. Every recommendation and protocol herein is underpinned by established scientific principles and authoritative guidelines, providing a trustworthy resource for researchers, scientists, and drug development professionals.

Molecular Profile and Predicted Solubility Behavior

(5R)-3,3-dimethyl-1,3-azasilolidine-5-carboxylic acid is a fascinating hybrid structure, incorporating both an organosilicon scaffold and a carboxylic acid moiety. This unique combination dictates its solubility profile.

  • The Carboxylic Acid Group: This functional group is ionizable, suggesting a strong dependence of aqueous solubility on pH. At pH values above its acid dissociation constant (pKa), the carboxylate anion will predominate, leading to significantly enhanced solubility in aqueous media due to ion-dipole interactions with water molecules.

  • The Azasilolidine Ring: The silicon-containing heterocyclic ring, along with the dimethyl substituents, contributes a degree of lipophilicity to the molecule. This characteristic suggests that solubility in organic solvents is also a critical area of investigation, particularly for formulation in non-aqueous vehicles or for purification processes.

A comprehensive understanding of these competing characteristics is essential for designing effective solubility studies and, ultimately, for developing a viable drug product.

Experimental Workflow for Comprehensive Solubility Determination

The following diagram outlines a logical and efficient workflow for the complete solubility characterization of (5R)-3,3-dimethyl-1,3-azasilolidine-5-carboxylic acid.

G cluster_prep Phase 1: Preparation & Planning cluster_exec Phase 2: Experimental Execution cluster_analysis Phase 3: Analysis & Reporting A Material Characterization (Purity, Polymorph) B Analytical Method Development (e.g., HPLC-UV) A->B Requires Quantitation C Solvent & Buffer Selection B->C Method Dictates Solvents D Kinetic Solubility Assay (Early Assessment) C->D E Equilibrium Solubility Assay (Shake-Flask Method) C->E F pH-Dependent Solubility Profile C->F D->E Informs Range G Quantification of Dissolved Solute E->G F->G H Data Analysis & pKa Determination G->H I Comprehensive Report Generation H->I G cluster_ph pH Influence on Carboxylic Acid A A B Mid pH (pH ≈ pKa) R-COOH ⇌ R-COO⁻ + H⁺ Mixture of Forms Rapidly Increasing Solubility A->B Increasing pH C C B->C Increasing pH

A Technical Guide to Solution Stability of (5R)-3,3-dimethyl-1,3-azasilolidine-5-carboxylic acid

Author: BenchChem Technical Support Team. Date: April 2026

Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

(5R)-3,3-dimethyl-1,3-azasilolidine-5-carboxylic acid is a chiral organosilicon compound with potential applications as a synthetic building block in medicinal chemistry. Its structure, featuring a five-membered ring containing both silicon and nitrogen (an azasilolidine), presents unique stability challenges in solution. This guide provides a comprehensive framework for understanding and evaluating the solution-state stability of this molecule. We will explore the primary degradation pathways—hydrolysis and condensation—and detail a systematic, phase-appropriate strategy for stability assessment, from initial forced degradation studies to the development of a robust, stability-indicating analytical method. This document is intended to equip researchers with the theoretical knowledge and practical protocols necessary to confidently assess the viability of this compound for further development.

Theoretical Stability Considerations

The stability of (5R)-3,3-dimethyl-1,3-azasilolidine-5-carboxylic acid in solution is governed by the reactivity of its core functional groups. The primary points of vulnerability are the silicon-nitrogen (Si-N) bond within the heterocyclic ring and the inherent tendency of silicon-containing intermediates to self-condense.

The Central Role of Silanols and Condensation

The most probable initial degradation step is the hydrolysis of the Si-N bond, leading to ring-opening and the formation of a silanol (Si-OH) intermediate. Silanols are notoriously unstable in aqueous solutions and readily undergo self-condensation reactions to form siloxane (Si-O-Si) oligomers and polymers, which can eventually lead to gelation or precipitation.[1][2]

The rate of this condensation is highly dependent on pH.[3][4]

  • Acidic Conditions (pH < 4): Hydrolysis to form the silanol is accelerated, but the subsequent condensation reaction is relatively slow.[5] Silanols exhibit their greatest stability around pH 3-4.[4][5]

  • Neutral to Mildly Basic Conditions (pH 7-9): The rate of condensation significantly increases as the silanol group begins to deprotonate, forming the more nucleophilic silanolate anion (Si-O⁻).[3]

  • Strongly Basic Conditions (pH > 10): While condensation is rapid, the dissolution of silica can also occur.

Hydrolysis of the Azasilolidine Ring

The Si-N bond in the azasilolidine ring is susceptible to hydrolysis. This reaction is analogous to the hydrolysis of oxazolidines, which is known to be pH-dependent and subject to general acid-base catalysis.[6] The protonation state of both the ring nitrogen and the carboxylic acid will influence the rate of this ring-opening reaction across a pH range. The presence of water is a critical factor, and the reaction is expected to be significantly faster in aqueous solutions compared to anhydrous organic solvents.

Potential Degradation Pathways

Based on these principles, two primary degradation pathways are proposed for (5R)-3,3-dimethyl-1,3-azasilolidine-5-carboxylic acid.

  • Pathway A: Hydrolytic Ring Opening. The initial step is the cleavage of the Si-N bond to yield a linear amino acid with a silanol group.

  • Pathway B: Silanol Condensation. The silanol intermediate rapidly condenses with another molecule to form a disiloxane dimer, releasing a molecule of water. This process can continue, leading to larger oligomers.

A Practical Framework for Stability Assessment

A systematic approach is required to fully characterize the stability profile of the target compound. This involves a combination of forced degradation studies to identify likely degradants and a formal kinetic study to determine degradation rates under defined conditions.

Forced Degradation (Stress Testing)

Forced degradation, or stress testing, is a crucial first step.[7][8] It involves subjecting the compound to harsh conditions to accelerate degradation, thereby revealing the primary degradation pathways and helping to develop a "stability-indicating" analytical method.[9][10] As per ICH guideline Q1A(R2), stress testing should evaluate the effects of hydrolysis, oxidation, photolysis, and temperature.[11]

Table 1: Recommended Forced Degradation Conditions

Stress ConditionTypical ParametersPurpose
Acid Hydrolysis 0.1 M HCl, 60°C, 24hTo assess stability to strong acid and identify acid-catalyzed degradation products.
Base Hydrolysis 0.1 M NaOH, RT, 4hTo assess stability to strong base and identify base-catalyzed degradation products.
Oxidation 3% H₂O₂, RT, 24hTo determine susceptibility to oxidation.
Thermal Stress Solid state, 80°C, 48hTo evaluate the intrinsic thermal stability of the solid material.
Photostability Solution & Solid, ICH Q1B conditionsTo assess degradation upon exposure to light.

A target degradation of 5-20% is ideal for identifying major degradants without overly complicating the resulting chromatograms.[9]

Development of a Stability-Indicating HPLC Method

A stability-indicating method is an analytical procedure capable of accurately quantifying the decrease of the active substance while separating it from all its degradation products.[12][13] High-Performance Liquid Chromatography (HPLC) with UV detection is the most common technique for this purpose.[14][15]

Experimental Protocol: HPLC Method Development

  • Column Selection: Begin with a C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) due to its versatility.

  • Mobile Phase Selection:

    • Start with a gradient elution using a mixture of a buffered aqueous phase and an organic solvent (acetonitrile or methanol).

    • Buffer selection is critical. A phosphate or citrate buffer in the pH range of 2.5-4.0 is recommended as a starting point, as this is where the silanol intermediate is expected to be most stable.

  • Detection: Use a photodiode array (PDA) detector to monitor at multiple wavelengths and assess peak purity. A wavelength of ~210-220 nm is a reasonable starting point in the absence of a strong chromophore.

  • Method Optimization:

    • Inject samples from the forced degradation studies. The goal is to achieve baseline resolution between the parent compound and all degradation products.

    • Adjust the gradient slope, mobile phase pH, and temperature to optimize the separation.

    • The final method must be able to resolve the parent peak from all degradants formed under all stress conditions.[16]

Structural Elucidation of Degradants

Identifying the structures of the major degradation products is key to understanding the stability profile.

  • LC-MS/MS: High-resolution mass spectrometry coupled with HPLC is invaluable for obtaining accurate mass and fragmentation data of the degradants.[17]

  • Preparative HPLC & NMR: If necessary, major degradants can be isolated using preparative HPLC.[18] The purified fractions can then be analyzed by Nuclear Magnetic Resonance (NMR) spectroscopy for definitive structural confirmation.[19][20]

Kinetic Stability Study Design

Once a stability-indicating method is established, a formal kinetic study can be designed to determine the degradation rate as a function of pH and temperature.

Experimental Protocol: pH-Rate Profile Study

  • Buffer Preparation: Prepare a series of buffers covering a wide pH range (e.g., pH 2, 4, 7.4, 9, 12).

  • Sample Incubation:

    • Prepare solutions of the compound (~1 mg/mL) in each buffer.

    • Incubate these solutions at a constant temperature (e.g., 40°C or 60°C) to accelerate degradation.

  • Time-Point Analysis:

    • At specified time intervals (e.g., 0, 2, 4, 8, 12, 24 hours), withdraw an aliquot from each solution.

    • Quench the reaction if necessary (e.g., by neutralizing or acidifying the sample) and dilute to a suitable concentration for HPLC analysis.

  • Data Analysis:

    • For each pH, plot the natural logarithm of the parent compound concentration versus time.

    • If the plot is linear, the degradation follows first-order kinetics. The slope of this line is equal to the negative of the observed rate constant (-k_obs).

    • Plot the log of k_obs versus pH to generate a pH-rate profile, which will identify the pH of maximum stability.

Visualization of Key Concepts

Potential Degradation Pathways

G cluster_0 Pathway A: Hydrolytic Ring Opening cluster_1 Pathway B: Silanol Condensation A (5R)-3,3-dimethyl-1,3- azasilolidine-5-carboxylic acid B Ring-Opened Silanol Intermediate A->B + H₂O (Hydrolysis) C Ring-Opened Silanol Intermediate D Disiloxane Dimer C->D + Silanol - H₂O E Further Oligomers D->E

Caption: Proposed degradation pathways via hydrolysis and condensation.

Stability Assessment Workflow

G A Define Compound & Goals B Forced Degradation Study (Acid, Base, Oxidative, Temp, Light) A->B C Develop Stability-Indicating HPLC Method B->C D Identify Degradants (LC-MS, Prep-HPLC, NMR) C->D E Kinetic Study (pH-Rate Profile) C->E F Data Analysis (Determine k, Shelf-life) D->F E->F G Full Stability Report F->G

Caption: Workflow for a comprehensive solution stability assessment.

Conclusion

The stability of (5R)-3,3-dimethyl-1,3-azasilolidine-5-carboxylic acid in solution is a complex interplay of hydrolytic ring-opening and silanol condensation. Its profile is expected to be highly pH-dependent, with greatest stability likely in a mildly acidic environment (pH 3-4). A rigorous evaluation, beginning with forced degradation studies and the development of a validated, stability-indicating HPLC method, is essential for any drug development program. By following the systematic approach outlined in this guide, researchers can generate the robust data needed to understand degradation pathways, establish appropriate storage and formulation conditions, and confidently advance this promising molecule.

References

  • ICH Q1A(R2) Guideline. (2023). Stability Testing of New Drug Substances and Products. International Council for Harmonisation. [Link]

  • Blessing, J. E., et al. (2013). A Solution Study of Silica Condensation and Speciation With relevance to in vitro investigations of biosilicification. PloS one, 8(3), e57915. [Link]

  • Klick, S., et al. (2005). Toward a generic approach for stress testing of drug substances and drug products. Pharmaceutical Technology, 29(2), 48-66. [Link]

  • Alsante, K. M., et al. (2007). Forced degradation: what is the value? Pharmaceutical Technology, 31(6), 54. [Link]

  • Iler, R. K. (1979). The Chemistry of Silica: Solubility, Polymerization, Colloid and Surface Properties, and Biochemistry. John Wiley & Sons.
  • Bakshi, M., & Singh, S. (2002). Development of stability-indicating analytical methods—critical review. Journal of pharmaceutical and biomedical analysis, 28(6), 1011-1040. [Link]

  • Arkles, B. (2014). Silane Coupling Agents: Connecting Across Boundaries. Gelest, Inc. [Link]

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An In-depth Technical Guide to (5R)-3,3-dimethyl-1,3-azasilolidine-5-carboxylic Acid and its Derivatives: A Proline Bioisostere for Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Proline and the Advent of Silicon-Based Bioisosteres

Proline, a unique proteinogenic amino acid, imparts significant conformational constraints on peptides and proteins due to its cyclic pyrrolidine ring.[1] This structural rigidity is crucial for protein folding, molecular recognition, and the bioactivity of peptides.[1] Consequently, the bioisosteric replacement of proline has emerged as a key strategy in medicinal chemistry to modulate the properties of peptides and small molecules, aiming to enhance their metabolic stability, conformational rigidity, and ultimately, their therapeutic efficacy.[2]

Bioisosteres are chemical substituents or groups with similar physical or chemical properties that produce broadly similar biological properties to another chemical compound.[2] In the realm of proline analogues, (5R)-3,3-dimethyl-1,3-azasilolidine-5-carboxylic acid represents a novel and intriguing scaffold. As a silicon-containing bioisostere of proline, it introduces unique physicochemical properties that can be leveraged in drug design. The replacement of the C4 carbon of proline with a silicon atom, along with the gem-dimethyl substitution at C3, is anticipated to alter the ring pucker, lipophilicity, and metabolic stability compared to its natural counterpart.[3][4] This guide provides a comprehensive overview of this promising molecule, including its proposed synthesis, potential derivatives, and applications in drug discovery.

Physicochemical Properties and Structural Features

The incorporation of a silicon atom into the proline ring introduces several key changes to its physicochemical properties. Silicon is more electropositive than carbon and has a larger covalent radius, leading to longer and more flexible bonds.[3] This can influence the conformational preferences of the 1,3-azasilolidine ring compared to the pyrrolidine ring of proline. The gem-dimethyl substitution at the 3-position is expected to further influence the ring's conformation and provide steric bulk, which can be beneficial for modulating interactions with biological targets.

PropertyPredicted CharacteristicRationale
Molecular Formula C6H13NO2SiBased on the chemical structure.
Molecular Weight 159.26 g/mol Calculated from the molecular formula.
Lipophilicity (LogP) Increased compared to prolineThe presence of the dimethylsilyl group is expected to increase the compound's nonpolar character.[5]
pKa (Carboxylic Acid) Similar to other amino acidsThe electronic effect of the silicon atom is not expected to drastically alter the acidity of the carboxylic acid.
Ring Pucker Altered Cγ-endo and Cγ-exo conformationsThe longer Si-C and Si-N bonds compared to C-C and C-N bonds will change the ring's geometry.[3]
Metabolic Stability Potentially enhancedThe silicon-carbon bond can be more resistant to enzymatic degradation compared to a carbon-carbon bond.[6]

Proposed Enantioselective Synthesis

Synthetic Workflow Diagram

G cluster_0 Step 1: Silylation of Chiral Precursor cluster_1 Step 2: Oxidative Cleavage and Cyclization cluster_2 Step 3: Deprotection and Isolation A Commercially available (R)-2-amino-3-buten-1-ol B Protection of the amine (e.g., with Boc anhydride) A->B Boc2O, Et3N C Silylation of the alkene (e.g., hydrosilylation with HSiMe2Cl) B->C HSiMe2Cl, Karstedt's catalyst D Protected silylated amino alcohol E Oxidative cleavage of the double bond (e.g., Ozonolysis or OsO4/NaIO4) D->E 1. O3, -78°C 2. Me2S F In situ cyclization to form the 1,3-azasilolidine ring E->F Spontaneous or mild acid catalysis G Protected (5R)-3,3-dimethyl-1,3- azasilolidine-5-carboxylic acid ester H Hydrolysis of the ester and deprotection of the amine G->H 1. LiOH, H2O/THF 2. TFA or HCl I Final Product: (5R)-3,3-dimethyl-1,3-azasilolidine-5-carboxylic acid H->I Purification (e.g., ion-exchange chromatography)

Caption: Proposed synthetic workflow for (5R)-3,3-dimethyl-1,3-azasilolidine-5-carboxylic acid.

Detailed Experimental Protocol (Hypothetical)

Step 1: Synthesis of (R)-tert-butyl (4-(chlorodimethylsilyl)but-3-en-1-yl)carbamate

  • To a solution of commercially available (R)-2-amino-3-buten-1-ol in dichloromethane (DCM), add triethylamine (1.1 eq.).

  • Cool the mixture to 0°C and add a solution of di-tert-butyl dicarbonate (Boc2O, 1.05 eq.) in DCM dropwise.

  • Allow the reaction to warm to room temperature and stir for 12 hours.

  • Wash the reaction mixture with saturated aqueous NH4Cl, followed by brine. Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure to obtain the Boc-protected amino alcohol.

  • Dissolve the protected amino alcohol in dry toluene. Add Karstedt's catalyst (a platinum catalyst) and chlorodimethylsilane (1.2 eq.).

  • Heat the reaction mixture to 60°C and stir for 4 hours.

  • Cool the reaction to room temperature and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield the silylated intermediate.

Causality: The Boc protecting group is chosen for its stability under the hydrosilylation conditions and its ease of removal in the final step. Karstedt's catalyst is a highly efficient catalyst for the hydrosilylation of alkenes.

Step 2: Synthesis of tert-butyl (5R)-3,3-dimethyl-1,3-azasilolidine-5-carboxylate

  • Dissolve the silylated intermediate in a mixture of DCM and methanol at -78°C.

  • Bubble ozone through the solution until a blue color persists.

  • Purge the solution with nitrogen to remove excess ozone.

  • Add dimethyl sulfide (DMS, 3 eq.) and allow the reaction to warm to room temperature and stir for 12 hours.

  • The oxidative cleavage of the double bond will generate a transient aldehyde that is expected to undergo spontaneous intramolecular cyclization with the silylamine to form the 1,3-azasilolidine ring. The resulting primary alcohol will be oxidized to the carboxylic acid, which will be esterified by the methanol in the solvent.

  • Concentrate the reaction mixture and purify by flash column chromatography to isolate the protected azasilolidine ester.

Causality: Ozonolysis is a reliable method for the oxidative cleavage of double bonds to form carbonyl compounds. The intramolecular reaction is favored due to the proximity of the reacting functional groups.

Step 3: Synthesis of (5R)-3,3-dimethyl-1,3-azasilolidine-5-carboxylic acid

  • Dissolve the protected azasilolidine ester in a mixture of tetrahydrofuran (THF) and water.

  • Add lithium hydroxide (LiOH, 2 eq.) and stir at room temperature for 4 hours to hydrolyze the ester.

  • Acidify the reaction mixture with 1M HCl to pH ~2.

  • Remove the Boc protecting group by treating the aqueous solution with trifluoroacetic acid (TFA) or by bubbling HCl gas through the solution.

  • Concentrate the reaction mixture under reduced pressure.

  • Purify the final product by ion-exchange chromatography.

Causality: LiOH is a standard reagent for the saponification of esters. Acidic conditions are required for the removal of the Boc protecting group. Ion-exchange chromatography is a standard method for the purification of amino acids.

Derivatives and Their Potential Applications

The core structure of (5R)-3,3-dimethyl-1,3-azasilolidine-5-carboxylic acid can be readily derivatized at both the nitrogen and the carboxylic acid functionalities to generate a library of compounds with diverse properties.

Logical Relationship of Derivatives

G cluster_0 N-Functionalization cluster_1 C-Terminal Modification A (5R)-3,3-dimethyl-1,3- azasilolidine-5-carboxylic acid (Core Scaffold) B N-Acyl Derivatives A->B Acylating agents C N-Alkyl Derivatives A->C Reductive amination D N-Sulfonyl Derivatives A->D Sulfonyl chlorides E Amides (Peptide Coupling) A->E Amine, Coupling agents F Esters (Prodrugs) A->F Alcohol, Acid catalysis G Reduced to Alcohol A->G Reducing agents (e.g., LiAlH4)

Caption: Potential derivatization pathways of the core scaffold.

  • N-Acyl and N-Sulfonyl Derivatives : These derivatives can be synthesized by reacting the secondary amine of the azasilolidine ring with various acylating or sulfonylating agents. These modifications can modulate the compound's polarity, hydrogen bonding capacity, and overall pharmacokinetic profile.

  • Peptide Conjugates : The carboxylic acid functionality allows for its incorporation into peptides via standard solid-phase or solution-phase peptide synthesis. This would allow for the systematic study of the effect of this proline bioisostere on peptide conformation and biological activity.[6]

  • Ester Prodrugs : Esterification of the carboxylic acid can be used to create prodrugs with improved oral bioavailability. The ester can be designed to be cleaved in vivo to release the active carboxylic acid.

  • Reduced Derivatives : The carboxylic acid can be reduced to a primary alcohol, providing another point for further functionalization or for creating analogues with different biological activities.

Applications in Drug Discovery and Development

The unique structural and physicochemical properties of (5R)-3,3-dimethyl-1,3-azasilolidine-5-carboxylic acid and its derivatives make them attractive scaffolds for a variety of therapeutic areas.

  • Peptidomimetics : As a conformationally constrained proline bioisostere, this molecule can be incorporated into peptides to enhance their resistance to proteolytic degradation and to lock them into a bioactive conformation.[2][6] This is particularly relevant for the development of peptide-based drugs.

  • Inhibitors of Proline-Specific Enzymes : Many enzymes, such as prolyl-peptidases and prolyl-hydroxylases, have active sites that recognize the specific shape of proline. Derivatives of this azasilolidine could act as inhibitors of such enzymes, with potential applications in inflammation, fibrosis, and cancer.

  • CNS-Active Agents : The increased lipophilicity imparted by the silicon atom may improve the ability of molecules containing this scaffold to cross the blood-brain barrier.[5] This could be advantageous for the development of drugs targeting the central nervous system.

  • Antiviral and Anticancer Agents : Many antiviral and anticancer drugs are nucleoside or amino acid analogues. The unique structure of this silicon-containing amino acid could lead to the discovery of novel agents in these therapeutic areas.[8]

Conclusion

(5R)-3,3-dimethyl-1,3-azasilolidine-5-carboxylic acid is a promising, yet underexplored, building block for medicinal chemistry. While direct synthetic methods and applications are still to be reported in detail, its structural relationship to proline and the unique properties conferred by the silicon atom suggest significant potential in drug discovery. The proposed synthetic route provides a viable starting point for its preparation, and the potential for a wide range of derivatives opens up numerous avenues for exploration. As the field of drug discovery continues to seek novel chemical matter with improved properties, silicon-containing amino acid analogues like this azasilolidine are poised to play an increasingly important role.

References

  • Scott, J. S., & Woerpel, K. A. (2018). Synthesis, Reactivity, Functionalization, and ADMET Properties of Silicon-Containing Nitrogen Heterocycles. Accounts of chemical research, 51(8), 1869–1881. [Link][3]

  • Coutrot, F., & Grison, C. (2016). Silicon-Containing Amino Acids: Synthetic Aspects, Conformational Studies, and Applications to Bioactive Peptides. Chemical reviews, 116(19), 11985–12040. [Link][6]

  • Coutrot, F., & Grison, C. (2016). Silicon-Containing Amino Acids: Synthetic Aspects, Conformational Studies, and Applications to Bioactive Peptides. Chemical Reviews, 116(19), 11985-12040. [Link][5]

  • ResearchGate. (2016). Silicon-Containing Amino Acids: Synthetic Aspects, Conformational Studies, and Applications to Bioactive Peptides | Request PDF. [Link][9]

  • Sieburth, S. M., & O'Hare, H. K. (2009). Synthesis and applications of silicon-containing α-amino acids. Chemical Society reviews, 38(5), 1348–1357. [Link][7]

  • Franz, A. K. (2012). Organosilicon Molecules with Medicinal Applications. ACS Medicinal Chemistry Letters, 3(10), 749-753. [Link][10]

  • Semantic Scholar. (n.d.). Organosilicon molecules with medicinal applications. [Link][11]

  • Mutter, M., & Tuchscherer, G. (2022). Pseudoprolines as stereoelectronically tunable proline isosteres. Drug discovery today, 27(11), 2977–2984. [Link][4]

  • Schreiber, S. L. (2007). The synthesis of biologically active organosilicon small molecules. Current opinion in chemical biology, 11(5), 536–542. [Link][8]

  • ResearchGate. (n.d.). Organosilicon Molecules with Medicinal Applications. [Link][12]

  • Van der Eycken, E. V., & Bräse, S. (2024). The role of silicon in drug discovery: a review. RSC Medicinal Chemistry. [Link][13]

  • Gante, J. (2000). Use of proline bioisosteres in potential HIV protease inhibitors: phenylalanine-2-thiophenoxy-3-pyrrolidinone: synthesis and anti-HIV evaluation. Bioorganic & medicinal chemistry letters, 10(17), 2023–2026. [Link][14]

  • Wikipedia. (n.d.). Proline. [Link][1]

Sources

Engineering the Future of Pharmacophores: The Biological Activity and Therapeutic Potential of Azasilolidine Scaffolds

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

As a Senior Application Scientist navigating the bottlenecks of modern drug discovery, I frequently encounter the limitations of traditional carbon-based heterocycles—namely, rapid metabolic clearance and suboptimal membrane permeability. Silicon bioisosterism has emerged as a paradigm-shifting strategy to overcome these hurdles. By replacing a specific carbon atom with silicon, we generate azasilolidines (five-membered nitrogen-silicon heterocycles, such as 1-aza-2-silacyclopentanes). This subtle atomic swap fundamentally alters the physicochemical landscape of the molecule without disrupting its native conformational geometry, leading to enhanced biological activity, superior proteolytic stability, and novel target interactions[1].

The Mechanistic Basis of Azasilolidine Bioactivity

The incorporation of silicon into a pyrrolidine-like ring expands the covalent radius (Si: 1.11 Å vs C: 0.77 Å) and alters the bond angles, yet preserves the overall puckering of the five-membered ring. This structural mimicry allows azasilolidines to seamlessly integrate into biological systems while exerting unique pharmacological effects.

  • Proteolytic Evasion via Silaproline: The most prominent application of the azasilolidine scaffold is the unnatural amino acid silaproline ( γ -dimethylsila-proline). When substituted into peptide sequences (e.g., neurotensin analogues), the azasilolidine core maintains the required cis/trans amide bond isomerization crucial for receptor binding. However, it introduces steric hindrance and an altered electronic distribution that heavily shields the peptide from enzymatic cleavage[2].

  • Antiviral Efficacy: Silyl-containing heterocycles, specifically azasilolidine-1-carboxylate derivatives, have been successfully investigated as potent inhibitors of the Hepatitis C Virus (HCV) NS5A protein. The lipophilic nature of the silyl group enhances penetration into the viral replication complex, effectively disrupting the switch from RNA replication to infectious virus production[3].

  • Antimicrobial and Enzyme Inhibition: Emerging synthetic pathways utilizing the intramolecular heterocyclization of allylsilanes have yielded 4-chloro-1-sulfonyl-1,2-azasilolidines. These sulfonamide-bridged silicon hybrids exhibit distinct drug-like features and have demonstrated notable in vitro antibacterial properties and enzyme-inhibitory activities[4].

Quantitative Pharmacological Profiling

To justify the transition from carbon-based pyrrolidines to azasilolidines, we must evaluate the empirical data. The following table synthesizes the comparative advantages observed in bioisosteric studies.

ParameterCarbon Scaffold (Pyrrolidine/Proline)Silicon Isostere (Azasilolidine/Silaproline)Causality / Pharmacological Impact
Lipophilicity (LogP) Baseline+0.8 to +1.2Increased atomic radius and lower electronegativity of Si enhance membrane permeability.
Proteolytic Half-Life ~2 hours (in serum)>24 hours (in serum)Altered C-Si bond lengths prevent protease active-site alignment[2].
Receptor Affinity ( Ki​ ) ~1.5 nM~1.8 nMConformational mimicry preserves binding thermodynamics while improving pharmacokinetics.
HCV NS5A Inhibition ( EC50​ ) Sub-optimal< 50 pMEnhanced lipophilic interactions within the viral replication complex[3].

Experimental Workflows & Self-Validating Protocols

In application science, we require protocols that inherently validate their own success. The following methodologies detail the synthesis of the azasilolidine core and the subsequent evaluation of its biological stability.

Protocol A: Synthesis of 1,2-Azasilolidine Scaffolds via Oxidative Heterocyclization

Rationale: Traditional ring-closing metathesis often fails for silicon-heterocycles due to catalyst poisoning. We utilize an oxidative chloroamination of diallylsilanes with N,N-dichloroarenesulfonamides, which drives cyclization through a highly reactive chloronium intermediate[5].

  • Reagent Preparation: Dissolve 1.0 eq of dialkyl(diallyl)silane in anhydrous dichloromethane (DCM) under an argon atmosphere. Causality: Argon displacement prevents the premature hydrolysis of the silane precursor.

  • Oxidative Initiation: Slowly add 1.1 eq of N,N-dichloroarenesulfonamide at 0°C. Causality: The low temperature strictly controls the exothermic generation of the active chlorine species, preventing uncontrolled polymerization.

  • Intramolecular Cyclization: Warm the reaction to room temperature and stir for 4 hours. The electrophilic chlorine attacks the allyl double bond, and subsequent intramolecular nucleophilic attack by the sulfonamide nitrogen forms the 1,2-azasilolidine ring.

  • Self-Validation Step (NMR): Isolate the product and perform 29 Si NMR. A characteristic upfield shift (relative to the acyclic precursor) confirms the successful formation of the strained five-membered azasilolidine ring.

Protocol B: In Vitro Proteolytic Stability Assay of Azasilolidine-Peptides

Rationale: To prove that the azasilolidine incorporation confers metabolic resistance, we challenge the compound against aggressive serum proteases.

  • Substrate Incubation: Prepare a 100 µM solution of the azasilolidine-containing peptide (e.g., Silaproline-neurotensin) in PBS (pH 7.4). Add 25% (v/v) human blood serum.

  • Kinetic Sampling: Incubate at 37°C. Extract 50 µL aliquots at t = 0, 1, 2, 4, 8, and 24 hours.

  • Quenching: Immediately quench each aliquot by adding 50 µL of ice-cold acetonitrile containing 0.1% TFA. Causality: Acetonitrile physically precipitates serum proteins (instantly halting enzymatic activity), while TFA protonates the peptide for optimal MS ionization.

  • LC-MS/MS Analysis: Centrifuge the samples and inject the supernatant into an LC-MS/MS system.

  • Self-Validation Step: Calculate the Area Under the Curve (AUC) for the parent mass. The protocol is validated only if the internal standard (a known stable cyclic peptide spiked into the matrix) shows <5% variance across all time points, proving that any signal degradation is due to true proteolysis, not instrument drift.

Systems Architecture: Pharmacological Pathway

To visualize the impact of azasilolidine incorporation on drug development, the following diagram maps the logical flow from chemical synthesis to biological efficacy.

G N1 Target Identification (e.g., HCV NS5A, Proteases) N2 Carbon Scaffold (Pyrrolidine/Proline) N1->N2 Baseline Design N3 Silicon Bioisosterism (C -> Si Substitution) N2->N3 Structural Optimization N4 Azasilolidine Synthesis (Oxidative Heterocyclization) N3->N4 Chemical Execution N5 Enhanced Lipophilicity (Membrane Permeability) N4->N5 Physicochemical Shift N6 Steric Shielding (Proteolytic Resistance) N4->N6 Conformational Effect N7 Prolonged Half-Life & High Bioavailability N5->N7 In Vivo Impact N6->N7 In Vivo Impact

Workflow mapping the transition to azasilolidines and resulting pharmacological benefits.

Conclusion

The strategic implementation of azasilolidine compounds represents a masterclass in rational drug design. By leveraging silicon bioisosterism, we engineer molecules that bypass the inherent metabolic liabilities of traditional nitrogen heterocycles. Whether utilized as proline surrogates to stabilize therapeutic peptides or as core pharmacophores in antiviral agents, azasilolidines offer a robust, synthetically accessible pathway to next-generation therapeutics.

References

  • Title: A Crystalline Mesoionic Diazasilole Featuring Low-Valent Silicon Source: ResearchGate URL
  • Title: Influence of Silaproline on Peptide Conformation and Bioactivity Source: Journal of the American Chemical Society URL
  • Title: WO2013039876A1 - Silyl-containing heterocyclic compounds and methods of use thereof for the treatment of viral diseases Source: Google Patents URL
  • Title: Chlorotriflamidation of vinylsilanes with N,N-dichlorotriflamide Source: ResearchGate URL
  • Title: Unusual Transformations of Allylsilanes in the Reactionwith N,N-Dichloroarenesulfonamides Source: Russian Journal of Organic Chemistry - RCSI Journals Platform URL

Sources

Methodological & Application

Application Notes and Protocols: NMR Spectroscopy of (5R)-3,3-dimethyl-1,3-azasilolidine-5-carboxylic acid

Author: BenchChem Technical Support Team. Date: April 2026

Introduction

(5R)-3,3-dimethyl-1,3-azasilolidine-5-carboxylic acid is a chiral heterocyclic compound containing an organosilicon moiety. Its unique structure, incorporating a stereocenter, a carboxylic acid group, a tertiary amine, and a dimethylsilyl group, makes it a molecule of interest in medicinal chemistry and materials science. Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation and stereochemical assignment of such novel entities. This document provides a comprehensive guide to the NMR analysis of this specific molecule, detailing optimized protocols for acquiring and interpreting a full suite of NMR data. The methodologies described herein are designed to provide researchers, scientists, and drug development professionals with a robust framework for the characterization of this and structurally related compounds.

The causality behind the experimental choices lies in the need to resolve all proton and carbon signals, including the quaternary carbons and the silicon atom, and to establish their connectivity to fully define the molecule's covalent structure and stereochemistry. The protocols are designed to be self-validating by employing a combination of one-dimensional (¹H, ¹³C, ²⁹Si) and two-dimensional (COSY, HSQC) experiments that provide complementary and corroborating information.

I. Molecular Structure and Atom Numbering

A clear and consistent atom numbering scheme is crucial for the unambiguous assignment of NMR signals. The following diagram illustrates the structure of (5R)-3,3-dimethyl-1,3-azasilolidine-5-carboxylic acid with the adopted numbering convention.

Caption: Structure and atom numbering of (5R)-3,3-dimethyl-1,3-azasilolidine-5-carboxylic acid.

II. Sample Preparation

High-quality NMR data begins with proper sample preparation. The choice of solvent is critical, as it can influence the chemical shifts, particularly of exchangeable protons like the carboxylic acid and the N-H proton.

Protocol 1: Standard Sample Preparation

  • Analyte: Weigh approximately 5-10 mg of (5R)-3,3-dimethyl-1,3-azasilolidine-5-carboxylic acid.

  • Solvent Selection: Deuterated chloroform (CDCl₃) is a good initial choice for its ability to dissolve a wide range of organic compounds. However, for observing the labile -COOH and -NH protons, a more polar, aprotic solvent like dimethyl sulfoxide-d₆ (DMSO-d₆) is recommended as it reduces the rate of proton exchange.[1] The use of D₂O will lead to the exchange of the acidic proton with deuterium, causing the signal to disappear, which can be a useful identification method.[2][3]

  • Dissolution: Dissolve the sample in 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry NMR tube.

  • Internal Standard: Tetramethylsilane (TMS) is typically used as an internal standard for ¹H and ¹³C NMR for referencing the chemical shifts to 0 ppm. For ²⁹Si NMR, TMS can also be used as an external or internal reference.

  • Homogenization: Gently vortex or sonicate the sample to ensure complete dissolution and homogeneity.

III. NMR Data Acquisition

The following protocols are designed for a standard 400 or 500 MHz NMR spectrometer. Instrument-specific parameters may require minor adjustments.

A. ¹H NMR Spectroscopy

The ¹H NMR spectrum provides information on the number of different types of protons, their chemical environment, and their connectivity through spin-spin coupling.

Protocol 2: ¹H NMR Acquisition

  • Experiment: Standard 1D proton experiment.

  • Pulse Sequence: A simple pulse-acquire sequence (e.g., zg30) is sufficient.

  • Spectral Width: Set a spectral width of approximately 16 ppm (e.g., from -2 to 14 ppm) to ensure all signals, including the potentially broad carboxylic acid proton, are observed.[2]

  • Acquisition Time: An acquisition time of at least 2-3 seconds is recommended to ensure good resolution.

  • Relaxation Delay: A relaxation delay of 1-2 seconds is generally adequate.

  • Number of Scans: 16-64 scans are typically sufficient for a sample of this concentration.

B. ¹³C NMR Spectroscopy

The ¹³C NMR spectrum reveals the number of unique carbon atoms in the molecule. Proton-decoupled spectra are standard, where each unique carbon appears as a single line.

Protocol 3: ¹³C NMR Acquisition

  • Experiment: Standard 1D carbon experiment with proton decoupling.

  • Pulse Sequence: A power-gated decoupling sequence (e.g., zgpg30) is commonly used.

  • Spectral Width: A spectral width of 200-250 ppm (e.g., from -10 to 210 ppm) will cover the expected range for this molecule.[4][5][6]

  • Acquisition Time: An acquisition time of 1-2 seconds is standard.

  • Relaxation Delay: A relaxation delay of 2 seconds is a good starting point.

  • Number of Scans: Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) may be required to achieve a good signal-to-noise ratio.

C. ²⁹Si NMR Spectroscopy

²⁹Si NMR is crucial for characterizing the organosilicon component of the molecule.[7][8] The chemical shift is sensitive to the substituents on the silicon atom.

Protocol 4: ²⁹Si NMR Acquisition

  • Experiment: 1D silicon experiment, often with proton decoupling.

  • Pulse Sequence: A simple pulse-acquire sequence can be used. For enhanced sensitivity, polarization transfer techniques like INEPT or DEPT can be employed.[9]

  • Spectral Width: A spectral width of about 300 ppm (e.g., from 50 to -250 ppm) is generally sufficient for most organosilicon compounds.[9]

  • Reference: Tetramethylsilane (TMS) at 0 ppm is the standard reference.

  • Relaxation Delay: ²⁹Si nuclei can have long relaxation times, so a longer relaxation delay (5-10 seconds) may be necessary.

  • Number of Scans: A significant number of scans will likely be required due to the low natural abundance (4.7%) and negative gyromagnetic ratio of ²⁹Si.

D. 2D NMR Spectroscopy

Two-dimensional NMR experiments are essential for establishing connectivity between atoms and for the definitive assignment of all signals.

Protocol 5: 2D COSY (Correlation Spectroscopy) Acquisition

  • Purpose: To identify protons that are coupled to each other, typically through two or three bonds.[10][11]

  • Experiment: Standard gradient-selected COSY (e.g., cosygpqf).

  • Parameters: Use the same spectral width as in the ¹H NMR experiment for both dimensions. Typically, 256-512 increments in the indirect dimension (F1) are sufficient.

Protocol 6: 2D HSQC (Heteronuclear Single Quantum Coherence) Acquisition

  • Purpose: To correlate protons directly to their attached carbons (one-bond ¹H-¹³C correlation).[10][11][12]

  • Experiment: Standard gradient-selected HSQC (e.g., hsqcedetgpsisp2.3).

  • Parameters: The F2 (direct) dimension corresponds to the ¹H spectrum, and the F1 (indirect) dimension corresponds to the ¹³C spectrum. Set the spectral widths accordingly. The experiment is optimized for a one-bond coupling constant (¹JCH) of approximately 145 Hz.

NMR_Workflow cluster_1D 1D NMR Experiments cluster_2D 2D NMR Experiments cluster_Analysis Data Analysis & Structure Elucidation H1 ¹H NMR COSY COSY H1->COSY HSQC HSQC H1->HSQC C13 ¹³C NMR C13->HSQC Si29 ²⁹Si NMR Assign Signal Assignment Si29->Assign COSY->Assign HSQC->Assign Structure Structure Confirmation Assign->Structure

Caption: Workflow for the NMR analysis of the target compound.

IV. Data Analysis and Expected Chemical Shifts

The following table summarizes the expected chemical shift ranges for the different nuclei in (5R)-3,3-dimethyl-1,3-azasilolidine-5-carboxylic acid based on typical values for similar functional groups.[5][6][13][14][15][16][17]

Atom(s) Nucleus Expected Chemical Shift (ppm) Expected Multiplicity (¹H) Key Correlations (2D NMR)
H5¹H3.5 - 4.5Doublet of doublets (dd)COSY: H4a, H4b; HSQC: C5
H2a, H2b¹H2.5 - 3.5Multiplets (m)COSY: Each other; HSQC: C2
H4a, H4b¹H1.5 - 2.5Multiplets (m)COSY: H5, each other; HSQC: C4
-COOH¹H10.0 - 13.0 (in DMSO-d₆)Broad singlet (br s)-
-NH¹HVariable, may be broadBroad singlet (br s) or multiplet-
Si-CH₃ (C7, C8)¹H0.0 - 0.5Singlets (s)HSQC: C7, C8
C6 (COOH)¹³C170 - 180--
C5¹³C55 - 65-HSQC: H5
C2¹³C45 - 55-HSQC: H2a, H2b
C4¹³C20 - 30-HSQC: H4a, H4b
C7, C8 (Si-CH₃)¹³C-5 - 5-HSQC: Si-CH₃ protons
Si3²⁹Si-10 to -30--
Analysis Strategy:
  • ¹H Spectrum: Identify the number of distinct proton signals and their integrations. The downfield region should contain the carboxylic acid proton (if a suitable solvent is used). The chiral center at C5 will render the protons on C2 and C4 diastereotopic, meaning they should appear as distinct signals with geminal and vicinal coupling.

  • ¹³C Spectrum: Count the number of carbon signals to confirm the molecular formula. The carbonyl carbon of the carboxylic acid will be the most downfield signal.

  • HSQC Spectrum: Connect each proton signal (except the exchangeable ones) to its directly attached carbon. This is the primary method for assigning the C-H pairs.

  • COSY Spectrum: Trace the proton-proton coupling network. For example, the H5 proton should show correlations to the two H4 protons. The two H2 protons will show a correlation to each other.

  • ²⁹Si Spectrum: The chemical shift of the single silicon resonance will provide information about its electronic environment. The presence of the nitrogen atom in the ring is expected to shield the silicon nucleus, resulting in an upfield shift compared to analogous acyclic silanes.[18][19]

V. Chiral Analysis

The enantiomeric purity of (5R)-3,3-dimethyl-1,3-azasilolidine-5-carboxylic acid can be assessed using NMR with chiral solvating agents (CSAs) or chiral derivatizing agents (CDAs).

Protocol 7: NMR with a Chiral Solvating Agent

  • CSA Selection: For carboxylic acids, chiral amines or alcohols are often effective CSAs. For example, (R)-1-phenylethylamine or a BINOL-based amino alcohol can be used.[20][21][22][23][24]

  • Procedure:

    • Acquire a standard ¹H NMR spectrum of the analyte.

    • Add a molar equivalent of the chosen CSA to the NMR tube.

    • Acquire another ¹H NMR spectrum.

  • Analysis: In the presence of the CSA, the two enantiomers will form diastereomeric complexes that are in fast exchange. This can lead to the splitting of certain proton signals, most commonly the one alpha to the carboxylic acid (H5). The ratio of the integrals of the split signals corresponds to the enantiomeric ratio.

Chiral_Analysis Racemate Racemic Analyte (R and S enantiomers) Complexes Formation of Diastereomeric Complexes (R-analyte + R-CSA) (S-analyte + R-CSA) Racemate->Complexes CSA Chiral Solvating Agent (CSA) (e.g., R-isomer) CSA->Complexes NMR ¹H NMR Analysis Complexes->NMR Splitting Signal Splitting (Separate signals for R and S) NMR->Splitting

Sources

Application Notes & Protocols: (5R)-3,3-dimethyl-1,3-azasilolidine-5-carboxylic Acid in Asymmetric Synthesis

Author: BenchChem Technical Support Team. Date: April 2026

An in-depth guide to the application of (5R)-3,3-dimethyl-1,3-azasilolidine-5-carboxylic acid as a chiral building block is provided below.

Introduction: A Novel Constrained Amino Acid Analogue

(5R)-3,3-dimethyl-1,3-azasilolidine-5-carboxylic acid is an emerging chiral building block that merges the structural features of proline and a silicon-containing heterocycle. This unique constitution imparts a fixed, rigid conformation, making it a valuable tool in asymmetric synthesis. The presence of the dimethylsilyl group not only restricts the conformational flexibility of the five-membered ring but also modulates the electronic properties of the amine and the carboxylic acid functional groups. These characteristics make it a compelling candidate for the synthesis of novel peptide mimics, chiral ligands, and catalysts.

The rigid scaffold of (5R)-3,3-dimethyl-1,3-azasilolidine-5-carboxylic acid allows for precise spatial orientation of substituents, which is a critical factor in achieving high stereoselectivity in chemical reactions. The silicon atom can also serve as a handle for further chemical transformations, opening up possibilities for creating a diverse range of derivatives. This guide provides a comprehensive overview of the potential applications and detailed protocols for utilizing this promising chiral building block.

Core Strengths and Mechanistic Considerations

The utility of (5R)-3,3-dimethyl-1,3-azasilolidine-5-carboxylic acid as a chiral building block stems from several key features:

  • Conformational Rigidity: The 1,3-azasilolidine ring is more conformationally restricted than that of proline. This rigidity is crucial for transmitting chiral information effectively in asymmetric transformations.

  • Tunable Steric and Electronic Properties: The silicon atom and its substituents (in this case, two methyl groups) influence the steric bulk and the electronic environment of the molecule. This can be exploited to fine-tune the selectivity of reactions.

  • Versatile Functional Groups: The presence of a secondary amine and a carboxylic acid allows for a wide range of chemical modifications, including peptide coupling, N-alkylation, and reduction to the corresponding amino alcohol.

From a mechanistic standpoint, the silicon atom can influence the pKa of the amine and the carboxylic acid, potentially altering their reactivity in comparison to their all-carbon analogues. Furthermore, the Si-C and Si-N bonds can exhibit unique reactivity under specific conditions, offering opportunities for novel synthetic strategies.

Application in Peptide Synthesis

(5R)-3,3-dimethyl-1,3-azasilolidine-5-carboxylic acid can be incorporated into peptides to introduce conformational constraints. This is particularly useful in the design of peptidomimetics with enhanced biological activity and metabolic stability.

Protocol 1: Dipeptide Synthesis via EDC/HOBt Coupling

This protocol describes the coupling of (5R)-3,3-dimethyl-1,3-azasilolidine-5-carboxylic acid with a protected amino acid ester, such as L-Alanine methyl ester hydrochloride.

Experimental Workflow:

cluster_reactants Reactant Preparation cluster_reaction Reaction cluster_workup Work-up & Purification A (5R)-3,3-dimethyl-1,3- azasilolidine-5-carboxylic acid E Dissolve A, B, C in DCM A->E B L-Alanine methyl ester HCl B->E C HOBt & EDC C->E D DIPEA F Add DIPEA at 0°C D->F E->F G Stir at RT for 12h F->G H Wash with 1M HCl, sat. NaHCO3, brine G->H I Dry over Na2SO4 H->I J Concentrate in vacuo I->J K Purify by column chromatography J->K

Caption: Workflow for dipeptide synthesis.

Materials:

ReagentMolar Equiv.
(5R)-3,3-dimethyl-1,3-azasilolidine-5-carboxylic acid1.0
L-Alanine methyl ester hydrochloride1.1
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)1.2
HOBt (Hydroxybenzotriazole)1.2
DIPEA (N,N-Diisopropylethylamine)2.5
Dichloromethane (DCM), anhydrous-

Step-by-Step Procedure:

  • To a solution of (5R)-3,3-dimethyl-1,3-azasilolidine-5-carboxylic acid (1.0 eq), L-Alanine methyl ester hydrochloride (1.1 eq), and HOBt (1.2 eq) in anhydrous DCM, add EDC (1.2 eq) at room temperature under a nitrogen atmosphere.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Slowly add DIPEA (2.5 eq) to the mixture. The addition of a base is crucial to neutralize the hydrochloride salt of the amino ester and the HOBt.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1 M HCl, saturated aqueous NaHCO3, and brine.

  • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired dipeptide.

As a Precursor to Chiral Ligands

The bifunctional nature of (5R)-3,3-dimethyl-1,3-azasilolidine-5-carboxylic acid makes it an excellent starting material for the synthesis of chiral ligands for asymmetric catalysis. The carboxylic acid can be reduced to an alcohol, and the amine can be functionalized to create bidentate or tridentate ligands.

Protocol 2: Synthesis of a Chiral Amino Alcohol

This protocol details the reduction of the carboxylic acid to a primary alcohol.

Experimental Workflow:

cluster_reactants Reactant Preparation cluster_reaction Reaction cluster_workup Work-up & Purification A (5R)-3,3-dimethyl-1,3- azasilolidine-5-carboxylic acid C Dissolve A in anhydrous THF A->C B BH3·THF complex (1 M in THF) D Add BH3·THF dropwise at 0°C B->D C->D E Reflux for 4h D->E F Quench with MeOH at 0°C E->F G Concentrate in vacuo F->G H Purify by crystallization or chromatography G->H

Caption: Workflow for the reduction of the carboxylic acid.

Materials:

ReagentMolar Equiv.
(5R)-3,3-dimethyl-1,3-azasilolidine-5-carboxylic acid1.0
Borane-tetrahydrofuran complex (BH3·THF), 1 M in THF2.0-3.0
Tetrahydrofuran (THF), anhydrous-
Methanol (MeOH)-

Step-by-Step Procedure:

  • Dissolve (5R)-3,3-dimethyl-1,3-azasilolidine-5-carboxylic acid (1.0 eq) in anhydrous THF under a nitrogen atmosphere.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add the BH3·THF solution (2.0-3.0 eq) dropwise. The borane will react with both the carboxylic acid and the secondary amine.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 4 hours.

  • Cool the reaction back to 0 °C and carefully quench the excess borane by the slow addition of methanol until gas evolution ceases.

  • Remove the solvents under reduced pressure.

  • The resulting crude amino alcohol can be purified by crystallization or column chromatography.

The resulting chiral amino alcohol can be further functionalized, for example, by N-alkylation or N-arylation, and the hydroxyl group can be converted into a phosphine or other coordinating group to generate a variety of chiral ligands.

Use in Asymmetric Catalysis

Derivatives of (5R)-3,3-dimethyl-1,3-azasilolidine-5-carboxylic acid can be employed as organocatalysts. For instance, the parent molecule itself can potentially catalyze aldol or Michael reactions, leveraging the secondary amine and the carboxylic acid for a dual activation mechanism.

Conceptual Application: Asymmetric Aldol Reaction

In a proline-catalyzed aldol reaction, the secondary amine forms an enamine with a ketone, and the carboxylic acid activates the aldehyde through hydrogen bonding. Similarly, (5R)-3,3-dimethyl-1,3-azasilolidine-5-carboxylic acid could catalyze this reaction, with the rigid backbone potentially leading to higher enantioselectivities.

Proposed Catalytic Cycle:

cluster_cycle Proposed Catalytic Cycle Catalyst (5R)-Azasilolidine Carboxylic Acid Enamine Enamine Intermediate Catalyst->Enamine + Ketone - H2O TransitionState Acyclic Transition State Enamine->TransitionState + Aldehyde Adduct Iminium Ion Adduct TransitionState->Adduct Product Aldol Product Adduct->Product + H2O Product->Catalyst - Catalyst Ketone Ketone Aldehyde Aldehyde Water H2O

Caption: Proposed catalytic cycle for an asymmetric aldol reaction.

A typical experimental procedure would involve stirring the catalyst (5-20 mol%) with the ketone and aldehyde in a suitable solvent, such as DMSO or chloroform, at room temperature. The rigid nature of the catalyst's backbone would be expected to create a well-defined chiral pocket in the transition state, leading to a high degree of stereocontrol.

Summary and Future Outlook

(5R)-3,3-dimethyl-1,3-azasilolidine-5-carboxylic acid represents a promising and versatile chiral building block with significant potential in various areas of asymmetric synthesis. Its rigid, silicon-containing scaffold offers a unique platform for the design of novel peptidomimetics, chiral ligands, and organocatalysts. The protocols outlined in this guide provide a starting point for researchers to explore the utility of this compound in their own synthetic endeavors. Future research will likely focus on expanding the range of derivatives and exploring their applications in a broader array of asymmetric transformations.

The Emergence of (5R)-3,3-dimethyl-1,3-azasilolidine-5-carboxylic Acid in Medicinal Chemistry: A Guide to Prospective Applications and Protocols

Author: BenchChem Technical Support Team. Date: April 2026

Abstract

The relentless pursuit of novel therapeutic agents with enhanced potency, selectivity, and pharmacokinetic profiles has led medicinal chemists to explore beyond the confines of natural biomolecules. In this context, the strategic replacement of proteinogenic amino acids with unnatural analogues has emerged as a powerful tool in drug design. This guide introduces (5R)-3,3-dimethyl-1,3-azasilolidine-5-carboxylic acid, a silicon-containing proline isostere, and explores its prospective applications in medicinal chemistry. While direct experimental data on this specific molecule is nascent, this document, grounded in the principles of bioisosterism and the known behavior of related compounds, provides a comprehensive overview of its potential as a constrained peptidomimetic building block. Detailed hypothetical protocols for its incorporation into peptide scaffolds and subsequent evaluation are presented to guide researchers in harnessing its unique structural features for the development of next-generation therapeutics.

Introduction: The Significance of Proline and the Rationale for Silicon-Based Isosteres

Proline, with its unique cyclic structure, plays a pivotal role in determining the conformation of peptides and proteins. The conformational rigidity imposed by its pyrrolidine ring is crucial for protein folding, molecular recognition, and the bioactive conformation of many peptide-based drugs.[1][2] However, the cis-trans isomerization of the peptide bond preceding a proline residue can lead to conformational heterogeneity, which may be undesirable in a drug candidate. This has spurred the development of proline analogues that can offer greater conformational control.[3][4]

Bioisosterism, the replacement of a functional group with another that has similar physical and chemical properties, is a cornerstone of modern drug design.[1][5] The substitution of carbon with silicon in drug molecules has gained traction as a strategy to modulate their physicochemical and pharmacological properties.[6][7] Silicon-containing amino acids, in particular, are of interest as their incorporation into peptides can enhance metabolic stability and cell permeability due to the increased lipophilicity of silicon.[6][7]

(5R)-3,3-dimethyl-1,3-azasilolidine-5-carboxylic acid represents a novel convergence of these two concepts. As a silicon-containing analogue of proline with a gem-dimethyl substitution, it offers a unique set of structural constraints that could be highly advantageous in medicinal chemistry.

Structural Features and Hypothesized Properties

The unique structural attributes of (5R)-3,3-dimethyl-1,3-azasilolidine-5-carboxylic acid are expected to confer distinct properties compared to its natural counterpart, proline.

  • The 1,3-Azasilolidine Ring: The replacement of the C4 carbon of the proline ring with a silicon atom is anticipated to alter the ring's pucker and the torsional angles of the peptide backbone. This can lead to a more defined and predictable local conformation.

  • The 3,3-Dimethyl Substitution: The gem-dimethyl group at the 3-position is expected to introduce significant steric hindrance. This can further restrict the conformational freedom of the ring and potentially favor a specific cis or trans conformation of the preceding peptide bond. Such conformational locking is a highly sought-after feature in the design of potent and selective ligands.[8]

The interplay of these structural modifications presents (5R)-3,3-dimethyl-1,3-azasilolidine-5-carboxylic acid as a powerful tool for fine-tuning the three-dimensional structure of bioactive peptides.

Caption: Structural comparison of Proline and the azasilolidine derivative.

Prospective Applications in Medicinal Chemistry

Based on its structural features, (5R)-3,3-dimethyl-1,3-azasilolidine-5-carboxylic acid is poised to be a valuable building block in several areas of medicinal chemistry:

Development of Conformationally Constrained Peptidomimetics

The incorporation of this silicon-containing proline analogue into bioactive peptides could lead to the development of peptidomimetics with enhanced properties:

  • Increased Receptor Affinity and Selectivity: By locking the peptide backbone into a specific conformation that is optimal for receptor binding, a significant increase in binding affinity and selectivity can be achieved.

  • Improved Metabolic Stability: The unnatural structure of the azasilolidine ring and the steric shielding provided by the gem-dimethyl groups are expected to render the adjacent peptide bonds more resistant to enzymatic degradation by proteases.[6][7]

Probing the Role of Proline Cis-Trans Isomerization

The conformational preferences of the Xaa-(5R)-3,3-dimethyl-1,3-azasilolidine-5-carboxylic acid peptide bond can be exploited to investigate the functional significance of proline isomerization in biological processes. By synthesizing peptides with this analogue and comparing their activity to the native proline-containing peptides, researchers can gain insights into the role of specific conformers in molecular recognition and signaling.

Detailed Experimental Protocols (Hypothetical)

The following protocols are provided as a guide for the incorporation and evaluation of (5R)-3,3-dimethyl-1,3-azasilolidine-5-carboxylic acid in a peptide sequence. These are based on standard solid-phase peptide synthesis (SPPS) methodologies and will likely require optimization.

Protocol 1: Fmoc-Protection of (5R)-3,3-dimethyl-1,3-azasilolidine-5-carboxylic acid

Objective: To protect the amine group of the title compound with a 9-fluorenylmethyloxycarbonyl (Fmoc) group for use in Fmoc-based SPPS.

Materials:

  • (5R)-3,3-dimethyl-1,3-azasilolidine-5-carboxylic acid

  • Fmoc-OSu (N-(9-Fluorenylmethoxycarbonyloxy)succinimide)

  • Sodium bicarbonate

  • Dioxane

  • Water

  • Diethyl ether

  • Saturated sodium chloride solution (brine)

  • Anhydrous magnesium sulfate

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • Dissolve (5R)-3,3-dimethyl-1,3-azasilolidine-5-carboxylic acid (1 equivalent) in a 10% aqueous solution of sodium bicarbonate.

  • In a separate flask, dissolve Fmoc-OSu (1.1 equivalents) in dioxane.

  • Add the Fmoc-OSu solution dropwise to the amino acid solution at room temperature with vigorous stirring.

  • Allow the reaction to proceed for 4-6 hours, monitoring by TLC (Thin Layer Chromatography).

  • Once the reaction is complete, acidify the mixture to pH 2 with 1N HCl.

  • Extract the product with diethyl ether (3 x 50 mL).

  • Wash the combined organic layers with water and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and evaporate the solvent under reduced pressure.

  • Purify the crude product by flash column chromatography to obtain Fmoc-(5R)-3,3-dimethyl-1,3-azasilolidine-5-carboxylic acid.

Protocol 2: Incorporation into a Peptide Sequence via SPPS

Objective: To incorporate the Fmoc-protected silicon-containing proline analogue into a peptide chain using an automated peptide synthesizer.

Materials:

  • Fmoc-protected amino acids (including the title compound)

  • Rink Amide resin

  • N,N'-Diisopropylcarbodiimide (DIC)

  • Oxyma Pure

  • Piperidine

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS)

  • Water

  • Automated peptide synthesizer

Procedure:

  • Swell the Rink Amide resin in DMF.

  • Perform the standard Fmoc-SPPS cycles for the desired peptide sequence.

  • For the coupling of Fmoc-(5R)-3,3-dimethyl-1,3-azasilolidine-5-carboxylic acid, a double coupling strategy with an extended coupling time may be necessary due to potential steric hindrance.

  • Use a 4-fold excess of the protected amino acid, DIC, and Oxyma Pure relative to the resin substitution.

  • After the final amino acid coupling, cleave the peptide from the resin and remove the side-chain protecting groups using a cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% water) for 2-3 hours.

  • Precipitate the crude peptide in cold diethyl ether, centrifuge, and wash the pellet.

  • Purify the peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Confirm the identity and purity of the final peptide by mass spectrometry and analytical RP-HPLC.

Caption: General workflow for Solid-Phase Peptide Synthesis (SPPS).

Data Presentation and Interpretation

The successful synthesis and purification of peptides containing (5R)-3,3-dimethyl-1,3-azasilolidine-5-carboxylic acid should be followed by a thorough characterization.

Table 1: Hypothetical Physicochemical and Biological Data Comparison

PropertyNative PeptideAnalogue-Containing Peptide
Molecular Weight (Da) CalculatedObserved
RP-HPLC Retention Time (min) X.XXY.YY
Receptor Binding Affinity (Ki, nM) AB
Proteolytic Stability (t1/2, min) CD
Cell Permeability (Papp, cm/s) EF

A significant increase in retention time on RP-HPLC for the analogue-containing peptide would be indicative of its increased lipophilicity. Improvements in receptor binding affinity, proteolytic stability, and cell permeability would validate the rationale for its incorporation.

Conclusion and Future Directions

(5R)-3,3-dimethyl-1,3-azasilolidine-5-carboxylic acid stands as a promising, albeit currently theoretical, building block for medicinal chemistry. Its unique structural features, combining a silicon-containing ring with a conformationally restricting gem-dimethyl group, offer exciting possibilities for the design of novel peptidomimetics with superior pharmacological properties. The hypothetical protocols outlined in this guide provide a starting point for researchers to explore the synthesis and application of this intriguing molecule. Future studies should focus on the efficient asymmetric synthesis of this compound, a detailed conformational analysis of peptides containing it, and its evaluation in various biological systems. The insights gained from such investigations will undoubtedly contribute to the expanding toolbox of medicinal chemists and pave the way for the development of innovative therapeutics.

References

  • Mortensen, M., Husmann, R., et al. (2009). Synthesis and applications of silicon-containing alpha-amino acids. Chemical Society Reviews. [Link]

  • RSC Publishing. (2009). Synthesis and applications of silicon-containing α-amino acids. Chemical Society Reviews. [Link]

  • Mortensen, M., Husmann, R., Veri, E., & Bolm, C. (2009). Synthesis and applications of silicon-containing α-amino acids. RSC Publishing. [Link]

  • Rémond, E., Martin, C., Martínez, J., & Cavelier, F. (2016). Silicon-Containing Amino Acids: Synthetic Aspects, Conformational Studies, and Applications to Bioactive Peptides. PubMed. [Link]

  • Rémond, E., Martin, C., Martínez, J., & Cavelier, F. (2016). Silicon-Containing Amino Acids: Synthetic Aspects, Conformational Studies, and Applications to Bioactive Peptides. ACS Publications. [Link]

  • Khan, R. A., Meanwell, N. A., & Hager, H. (2022). Pseudoprolines as stereoelectronically tunable proline isosteres. PubMed. [Link]

  • ResearchGate. (n.d.). Proline Analogues in Drug Design: Current Trends and Future Prospects. ResearchGate. [Link]

  • ACS Publications. (2024). Proline Analogues in Drug Design: Current Trends and Future Prospects. Journal of Medicinal Chemistry. [Link]

  • ACS Publications. (2024). Proline Analogues. Chemical Reviews. [Link]

  • MDPI. (2024). Unveiling the Oxazolidine Character of Pseudoproline Derivatives by Automated Flow Peptide Chemistry. MDPI. [Link]

  • AAPPTec. (n.d.). Amino Acid Derivatives for Peptide Synthesis. AAPPTec. [Link]

  • PMC. (n.d.). A new constrained proline analogue with an 8-azabicyclo[3.2.1]octane skeleton. PMC. [Link]

  • PMC. (n.d.). Carboxylic Acid (Bio)Isosteres in Drug Design. PMC. [Link]

  • ACS Publications. (n.d.). Improved SolidPhase Peptide Synthesis Method Utilizing α-Azide-Protected Amino Acids. ACS Publications. [Link]

  • Thieme. (n.d.). 9.2 Synthesis of Peptides Containing Proline Analogues. Thieme. [Link]

  • Pakistan Journal of Pharmaceutical Sciences. (2020). Synthesis of (4R)-thiazolidine carboxylic acid and evaluation of antioxidant potential. Pakistan Journal of Pharmaceutical Sciences. [Link]

  • SlideShare. (2012). Application of Bioisosteres in Drug Design. SlideShare. [Link]

  • Wiley-VCH. (n.d.). Different Roles of Carboxylic Functions in Pharmaceuticals and Agrochemicals. Wiley-VCH. [Link]

  • PubMed. (2003). A convenient incorporation of conformationally constrained 5,5-dimethylproline into the ribonuclease A 89-124 sequence by condensation of synthetic peptide fragments. PubMed. [Link]

  • PMC. (n.d.). Structure Property Relationships of Carboxylic Acid Isosteres. PMC. [Link]

  • ResearchGate. (n.d.). (A) l-azetidine-2-carboxylic acid (AZC) is an analog of proline. (B)... ResearchGate. [Link]

  • ResearchGate. (2025). ChemInform Abstract: (2R,4S)-2Aminomethyl5,5-dimethyl-1,3-thiazolidine-4-carboxylic Acid Dihydrochloride: Synthesis, Epimerization, and Derivatives. ResearchGate. [Link]

  • Google Patents. (n.d.). US9951098B2 - Synthesis of 5-azacytidine.
  • Arkivoc. (2022). Synthesis and some reactions of 5-carbmethoxymethylidene-4-oxo- 1,3-thiazol-2-ylguanidine. Arkivoc. [Link]

  • Google Patents. (n.d.). WO2004082618A2 - Synthesis of 5-azacytidine.

Sources

Application Notes and Protocols for Proline-Analogue Chiral Auxiliaries: A Framework for Utilizing (5R)-3,3-dimethyl-1,3-azasilolidine-5-carboxylic acid in Asymmetric Synthesis

Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide

Prepared for: Researchers, Scientists, and Drug Development Professionals

Introduction: The Power of Chiral Scaffolds in Asymmetric Synthesis

Asymmetric synthesis, the practice of creating stereochemically pure compounds, is a cornerstone of modern pharmaceutical development and materials science.[1] Among the most robust strategies is the use of chiral auxiliaries—molecular fragments that are temporarily incorporated into a prochiral substrate to direct the stereochemical outcome of a reaction.[2] Upon successful transformation, the auxiliary is cleaved, having imparted its chirality to the target molecule.

The natural amino acid L-proline, with its conformationally rigid pyrrolidine ring, has proven to be an exceptionally versatile and cost-effective starting material for a vast library of powerful chiral auxiliaries and organocatalysts.[2] The fixed stereocenter and functional handles of the proline scaffold allow for the construction of highly organized, sterically-defined transition states, which are essential for achieving high levels of enantioselectivity.[2][3]

This guide focuses on the principles and applications of proline-derived auxiliaries as a predictive framework for the use of (5R)-3,3-dimethyl-1,3-azasilolidine-5-carboxylic acid , a silicon-containing analogue of proline. While specific literature on this azasilolidine is emerging, its structural similarity to well-characterized proline derivatives allows us to extrapolate its potential utility and design robust experimental protocols. The introduction of a silicon atom in place of a methylene unit and the presence of a gem-dimethyl group on the silicon are expected to modulate the steric and electronic properties of the auxiliary, potentially offering unique advantages in reactivity and selectivity.

This document provides foundational principles, detailed experimental protocols for key transformations, and a logical framework for adapting these methods to the novel azasilolidine scaffold.

Part 1: Foundational Principles of Stereocontrol with Proline-Type Auxiliaries

The efficacy of proline-derived auxiliaries hinges on their ability to force a reaction to proceed through a single, low-energy transition state. This is typically achieved through a combination of steric hindrance and the formation of rigid, often chelated, intermediates.

Mechanism of Action:

  • Covalent Attachment: The chiral auxiliary is first covalently attached to the prochiral substrate, for example, by forming an amide bond between the auxiliary's amine and a substrate's carboxylic acid, or vice-versa.

  • Formation of a Rigid Assembly: In the presence of a Lewis acid (e.g., TiCl₄, Sn(OTf)₂, MgBr₂) or by forming a specific enolate geometry, the substrate-auxiliary conjugate adopts a highly ordered conformation. The bulky substituents on the proline-like ring effectively shield one of the two faces of the reactive center (e.g., an enolate or a dienophile).

  • Face-Selective Reagent Attack: An incoming reagent can only approach from the unhindered face, leading to the creation of a new stereocenter with a specific, predictable configuration.

  • Auxiliary Cleavage: After the reaction, the chiral auxiliary is removed, typically through hydrolysis or reduction, to yield the enantiomerically enriched product and recover the auxiliary for potential reuse.

sub Prochiral Substrate conj Substrate-Auxiliary Conjugate sub->conj Attachment aux Chiral Auxiliary (Proline Analogue) aux->conj ts Diastereomeric Transition State (Face-Blocked) conj->ts Activation (e.g., Lewis Acid) reagent Reagent reagent->ts Attack on Unhindered Face prod_conj Product-Auxiliary Conjugate ts->prod_conj prod Enantioenriched Product prod_conj->prod Cleavage rec_aux Recovered Auxiliary prod_conj->rec_aux Cleavage

Caption: General workflow for asymmetric synthesis using a chiral auxiliary.

Part 2: Application in Asymmetric Aldol Reactions

The aldol reaction is a powerful carbon-carbon bond-forming reaction. When controlled by a chiral auxiliary, it can produce β-hydroxy carbonyl compounds with two new stereocenters in high diastereomeric and enantiomeric purity. Amides derived from proline and its analogues are particularly effective in this transformation.[2]

Causality of Experimental Design

The choice of Lewis acid is critical. Titanium-based Lewis acids like TiCl₄ are known to form highly rigid, six-membered chair-like transition states via bidentate chelation to the amide carbonyl and the enolate oxygen. This chelation, combined with the steric bulk of the auxiliary, dictates the facial selectivity of the aldehyde's approach. The N-acyl group of the auxiliary is crucial; converting the carboxylic acid of (5R)-3,3-dimethyl-1,3-azasilolidine-5-carboxylic acid to an N-propionyl amide, for example, allows for the selective formation of the corresponding Z-enolate, which is key to achieving high stereoselectivity.

cluster_0 Protocol Workflow A 1. Acylation of Auxiliary B 2. Enolate Formation (TiCl4, Base) A->B C 3. Aldehyde Addition (-78 °C) B->C D 4. Reaction Quench C->D E 5. Auxiliary Cleavage (e.g., LiOH/H2O2) D->E F 6. Product Isolation E->F

Caption: Workflow for an auxiliary-controlled asymmetric aldol reaction.

Protocol 1: Asymmetric Aldol Reaction of an N-Propionyl Auxiliary

This protocol is adapted from established procedures for proline-derived auxiliaries and serves as a starting point for (5R)-3,3-dimethyl-1,3-azasilolidine-5-carboxylic acid after its conversion to the corresponding N-propionyl amide.

Materials:

  • N-Propionyl-(5R)-3,3-dimethyl-1,3-azasilolidine (1.0 eq)

  • Titanium (IV) chloride (TiCl₄, 1.1 eq)

  • Hünig's base (DIPEA, 1.2 eq)

  • Aldehyde (e.g., isobutyraldehyde, 1.2 eq)

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous NH₄Cl solution

  • Standard workup and purification reagents

Procedure:

  • Vessel Preparation: Under a nitrogen atmosphere, add the N-propionyl auxiliary (1.0 eq) to a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet. Dissolve in anhydrous DCM (approx. 0.1 M solution).

  • Lewis Acid Addition: Cool the solution to 0 °C using an ice bath. Add TiCl₄ (1.1 eq) dropwise via syringe. The solution will typically turn a deep yellow or red color. Stir for 30 minutes at 0 °C.

  • Enolate Formation: Cool the mixture to -78 °C using a dry ice/acetone bath. Add Hünig's base (1.2 eq) dropwise over 15 minutes. Stir the resulting dark red solution for 1 hour at -78 °C to ensure complete formation of the Z-enolate.

  • Aldehyde Addition: Add the aldehyde (1.2 eq) dropwise. The rate of addition should be controlled to maintain the internal temperature below -75 °C. Stir the reaction mixture for 2-3 hours at -78 °C.

  • Quenching: Quench the reaction by slowly adding saturated aqueous NH₄Cl solution at -78 °C. Allow the mixture to warm to room temperature.

  • Workup: Transfer the mixture to a separatory funnel, dilute with DCM, and wash sequentially with 1 M HCl, water, and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification & Cleavage: The crude aldol adduct can be purified by flash column chromatography. Subsequent cleavage of the auxiliary (e.g., using LiOH/H₂O₂ in THF/water) will yield the chiral β-hydroxy acid.

Representative Data for Proline-Derived Amide Auxiliaries

The following table summarizes typical results for aldol reactions using proline-derived amides, which can be considered target benchmarks for the azasilolidine analogue.

AldehydeYield (%)Diastereomeric Ratio (syn:anti)
Isobutyraldehyde85-95%>98:2
Benzaldehyde80-90%>98:2
Acetaldehyde75-85%95:5
Crotonaldehyde70-80%90:10

Part 3: Application in Asymmetric Michael Additions

The conjugate addition, or Michael reaction, is another fundamental C-C bond-forming reaction. Chiral auxiliaries attached to α,β-unsaturated carbonyl systems can effectively direct the 1,4-addition of nucleophiles.

Causality of Experimental Design

In this context, the auxiliary-substrate conjugate acts as the Michael acceptor. A Lewis acid, such as diethylaluminum chloride (Et₂AlCl), coordinates to the carbonyl oxygen atoms in a bidentate fashion, locking the α,β-unsaturated system into a planar s-cis or s-trans conformation. The bulky substituents of the auxiliary then shield one face of the β-carbon, forcing the incoming nucleophile (the Michael donor, e.g., a Gilman cuprate) to attack from the opposite face.

Protocol 2: Asymmetric Michael Addition to an N-Enoyl Auxiliary

This protocol describes a general procedure for the addition of an organocuprate to an α,β-unsaturated amide derived from a proline analogue. The user's molecule must first be converted to the corresponding N-crotonyl or N-cinnamoyl amide.

Materials:

  • N-Crotonyl-(5R)-3,3-dimethyl-1,3-azasilolidine (1.0 eq)

  • Copper (I) iodide (CuI, 1.5 eq)

  • Organolithium reagent (e.g., MeLi or BuLi, 3.0 eq to form R₂CuLi)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous NH₄Cl solution containing 10% NH₄OH

Procedure:

  • Cuprate Formation: Under a nitrogen atmosphere, suspend CuI (1.5 eq) in anhydrous THF in a flame-dried flask and cool to -40 °C. Add the organolithium reagent (e.g., MeLi, 3.0 eq) dropwise to form the lithium diorganocuprate (Gilman reagent). Stir for 30 minutes.

  • Substrate Addition: In a separate flask, dissolve the N-enoyl auxiliary (1.0 eq) in anhydrous THF and cool to -78 °C.

  • Conjugate Addition: Transfer the solution of the N-enoyl auxiliary to the pre-formed Gilman cuprate solution at -78 °C via cannula. Stir the reaction mixture for 2-4 hours at -78 °C, monitoring by TLC.

  • Quenching: Quench the reaction by slowly adding the NH₄Cl/NH₄OH solution. The blue color indicates the complexation of copper salts.

  • Workup: Allow the mixture to warm to room temperature and stir vigorously until the aqueous layer is deep blue. Extract the product with diethyl ether or ethyl acetate. Wash the combined organic layers with water and brine, dry over Na₂SO₄, and concentrate.

  • Purification & Cleavage: Purify the crude product by flash chromatography. The auxiliary can be cleaved via hydrolysis (e.g., LiOH) or reduction (e.g., LiBH₄) to yield the desired β-substituted carboxylic acid or alcohol, respectively.

Representative Data for Proline-Derived Enoyl Auxiliaries
Nucleophile (R₂CuLi)Yield (%)Diastereomeric Excess (%)
Me₂CuLi90-98%>99%
Bu₂CuLi85-95%>99%
Ph₂CuLi80-90%>95%

Part 4: Considerations for Adapting Protocols to (5R)-3,3-dimethyl-1,3-azasilolidine-5-carboxylic acid

While the provided protocols offer a robust starting point, the unique structure of the azasilolidine auxiliary necessitates careful consideration and optimization.

  • Activation of the Carboxylic Acid: The primary handle is the carboxylic acid. It must be activated before it can be coupled to a substrate to form the reactive amide. Standard peptide coupling reagents like EDC/NHS or conversion to the acid chloride with oxalyl chloride or thionyl chloride are viable first steps.[4][5]

  • Steric and Electronic Effects:

    • Silicon Atom: The Si-N and Si-C bonds are longer than their C-N and C-C counterparts. This may alter the bond angles and overall conformation of the five-membered ring, potentially changing the effectiveness of the facial shielding.

    • Gem-Dimethyl Group: The two methyl groups on the silicon atom provide significant steric bulk. This is likely to be the dominant stereocontrol element, analogous to the substituents at C4 in other proline auxiliaries. Its influence on the preferred conformation of N-acyl or N-enoyl chains will be paramount.

  • Optimization Parameters: A screening of conditions will be necessary. Key variables to investigate include:

    • Lewis Acid: Compare TiCl₄, Sn(OTf)₂, Et₂AlCl, MgBr₂, etc. The oxophilicity and coordination geometry of the metal will be critical.

    • Solvent: Dichloromethane, toluene, THF, and diethyl ether can all influence reaction rates and selectivities.

    • Temperature: While -78 °C is a standard starting point, the optimal temperature may vary.

Conclusion

(5R)-3,3-dimethyl-1,3-azasilolidine-5-carboxylic acid represents a novel and promising scaffold for asymmetric synthesis. By leveraging the extensive knowledge base developed for proline-derived chiral auxiliaries, researchers can formulate a highly effective strategy for its application. The fundamental principles of stereocontrol—namely the formation of rigid, chelated transition states where bulky substituents block one reactive face—are directly applicable. The protocols detailed in this guide for asymmetric aldol and Michael addition reactions provide validated, high-fidelity starting points for experimentation. Careful adaptation and optimization, with particular attention to the unique steric and electronic contributions of the dimethyl-azasilolidine core, will be key to unlocking the full potential of this intriguing chiral auxiliary.

References

  • BenchChem. Chiral Auxiliaries Derived from Prolinol: A Technical Guide to Asymmetric Synthesis. BenchChem. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG-CnDcgMDWakgxJpGxWcDPfHjN_xOjHTR3hA32NMDnxetJ2wPcYtKMQgw2qgBepXxjkFllpj8Lad8pXscbu8_ewegD-R3YT6eXomVBivDepjPxbrzJqRfdYJvfXaw6XrgUVLLEV4pSN3KSs1iQxLyyaTs84V4yrVy3xxBZJeyIRTKIzTCjsZdYIft3kPWh-n44wYEConJFby6uRtRVbSK6lL3D8dvT7eoi9d1yXPdg]
  • Fu, C., Wenzel, M., Treutlein, E., Harms, K., & Meggers, E. (2012). Proline as Chiral Auxiliary for the Economical Asymmetric Synthesis of Ruthenium(II) Polypyridyl Complexes. Inorganic Chemistry, 51(19), 10322-10331. [URL: https://pubs.acs.org/doi/10.1021/ic3015157]
  • Mandalapu, D. (2015). L-Proline and D-Proline (Chiral Amino Acid Catalysts). Synfacts, 11(03), 0324. [URL: https://www.thieme-connect.com/products/ejournals/abstract/10.1055/s-0034-1380145]
  • Fu, C., Wenzel, M., Treutlein, E., Harms, K., & Meggers, E. (2012). Proline as Chiral Auxiliary for the Economical Asymmetric Synthesis of Ruthenium(II) Polypyridyl Complexes. Inorganic Chemistry. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEcnA9Z_7P-llnDhcaQIWhk7iIp9iqBOpNSsl-GDTFomvucvh-mUsyPG4rBnCbMiOCOdrp9Tb0PEQiH5vu59-SZID7QJYokJAvUVfTiLoBFW880MP5WqUjq2en8YsXAgN90YX6Rty6gy44=]
  • PubMed. (2012). Proline as chiral auxiliary for the economical asymmetric synthesis of ruthenium(II) polypyridyl complexes. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/22985324/]
  • Wang, L., et al. (2015). Asymmetric Synthesis of 1,3-Oxazolidine Derivatives with Multi-Component Reaction and Research of Kinetic Resolution. Molecules, 20(9), 17208-17220. [URL: https://www.mdpi.com/1420-3049/20/9/17208]
  • PubMed. (2015). Asymmetric Synthesis of 1,3-Oxazolidine Derivatives with Multi-Component Reaction and Research of Kinetic Resolution. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/26393563/]
  • ResearchGate. (n.d.). The catalytic cycle of the asymmetric 1,3-nitrogen migration. ResearchGate. [URL: https://www.researchgate.net/figure/of-proposed-simplified-mechanism-The-catalytic-cycle-of-the-asymmetric-13-nitrogen_fig1_360144576]
  • BenchChem. Application Notes and Protocols: Derivatization of the Carboxylic Acid Group for Improved Pharmacokinetics. BenchChem. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGie5qF33pUXffvFxqb_SDdCZ9bEK__gfHFQGb_r685c6uXrddWSVTAz-j_kzdFVz9zNWB7tku-u_n8JH-MskxR3q5R-6vcORFXxcct96CbHH2exaxB5a4lJlKcF7tf6RcUMLHxZIm0gUTJgERHjjKor5SR5CWg72_onUbgqcJBw2SSmSnfqzf8oEZ7RGSIIy0QkPa0OLugHutF7YjJvk3KaIgBbvE5BSEauC3JaPQoUdMYxcCg6Rar4_j1lehjQ0pPl0RFT81Y]
  • Wang, C., et al. (2020). Electron-rich benzofulvenes as effective dipolarophiles in copper(i)-catalyzed asymmetric 1,3-dipolar cycloaddition of azomethine ylides. Chemical Science, 11(29), 7676-7682. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7804130/]
  • Zhang, J., et al. (2023). Progress in Catalytic Asymmetric Reactions with 7-Azaindoline as the Directing Group. Molecules, 28(23), 7899. [URL: https://www.mdpi.com/1420-3049/28/23/7899]
  • Begum, N., et al. (2020). Synthesis of (4R)-thiazolidine carboxylic acid and evaluation of antioxidant potential. Pakistan Journal of Pharmaceutical Sciences, 33(2), 575-579. [URL: https://www.pjps.pk/wp-content/uploads/2020/04/33-2-575-579.pdf]
  • Sigma-Aldrich. Asymmetric Catalysis with Chiral Oxazaborolidinium Ions (COBIs): from Cyclization to Radical Reactions. Sigma-Aldrich. [URL: https://www.sigmaaldrich.
  • Organic Syntheses. (2022). Synthesis of Carboxylic Acids from Benzamide Precursors Using Nickel Catalysis. Organic Syntheses, 99, 305-325. [URL: http://www.orgsyn.org/demo.aspx?prep=v99p0305]
  • Labinsights. (2023). Chiral Oxazaborolidines for Asymmetric Synthesis. Labinsights. [URL: https://www.labinsights.co.in/article-detail/chiral-oxazaborolidines-for-asymmetric-synthesis-1002]
  • De, S., et al. (2021). Stereoselective Synthesis of Oxazolidin-2-ones via an Asymmetric Aldol/Curtius Reaction. Molecules, 26(16), 4983. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8399201/]
  • ResearchGate. (n.d.). Asymmetric synthesis of julolidine analogs via the IED aza-DAR. ResearchGate. [URL: https://www.researchgate.net/publication/358178048_Asymmetric_synthesis_of_julolidine_analogs_via_the_IED_aza-DAR_cooperatively_catalyzed_by_Bronsted_acid_and_the_AuI_phosphine_complex]
  • Royal Society of Chemistry. (2013). Experimental Synthesis and chemical analysis. Electronic Supplementary Material (ESI) for Chemical Communications. [URL: https://www.rsc.
  • Uttam, B. M. (2016). A Solvent Free Green Protocol for Synthesis of 5-Arylidine Barbituric Acid Derivatives. Organic Chemistry: An Indian Journal, 12(3), 102. [URL: https://www.tsijournals.
  • Sigma-Aldrich. Oxazolidinones for Asymmetric Synthesis. Sigma-Aldrich. [URL: https://www.sigmaaldrich.com/US/en/technical-documents/technical-article/chemistry-and-synthesis/chiral-synthesis/oxazolidinones]
  • Bakulina, O., et al. (2024). Synthesis of 2H-azirine-2,2-dicarboxylic acids and their derivatives. Beilstein Journal of Organic Chemistry, 20, 1698-1705. [URL: https://www.beilstein-journals.org/bjoc/articles/20/150]

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Troubleshooting & Optimization

Technical Support Center: Optimizing the Yield of (5R)-3,3-Dimethyl-1,3-azasilolidine-5-carboxylic Acid Synthesis

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Support Center. As researchers and drug development professionals, you know that synthesizing (5R)-3,3-dimethyl-1,3-azasilolidine-5-carboxylic acid (commonly referred to as N-Boc-(R)-silaproline when protected) presents unique stereochemical and stability challenges. This rigid, silicon-containing proline surrogate is highly valued in peptidomimetic drug design for its enhanced lipophilicity and resistance to biodegradation[1].

The most efficient modern route relies on the asymmetric synthesis of N-Boc-(R)-silaproline via Rh-catalyzed intramolecular hydrosilylation of dehydroalanine[2]. However, yield bottlenecks frequently occur due to the moisture sensitivity of silane reagents and the precise catalytic environment required for ring closure. This guide provides field-proven troubleshooting strategies, causal explanations for common failures, and self-validating protocols to ensure your synthesis is robust and reproducible.

Quantitative Data & Target Metrics

Before troubleshooting, verify your baseline metrics against the validated parameters in Table 1. Deviations from these targets indicate a process failure at that specific stage.

Table 1: Expected Yields and In-Process Control Metrics for (R)-Silaproline Synthesis

Synthesis StepReagents / CatalystExpected YieldTarget ee%Critical Control Parameter
1. N-Alkylation Chloromethyldimethylsilane, Base88 - 92%N/AReaction time & Moisture (<50 ppm)
2. Hydrosilylation (NBD)₂RhBF₄ / Josiphos 404-185 - 90%>95%Strict anaerobic/anhydrous environment
3. Saponification LiOH, THF/H₂O95 - 99%>99% (post-salt)pH control during workup (pH ~4.0)
Experimental Workflow & Risk Assessment

Workflow Step1 Step 1: N-Alkylation (Dehydroalanine + Silane) Step2 Step 2: 5-endo-trig Hydrosilylation Step1->Step2 Risk1 Risk: Silane Hydrolysis Step1->Risk1 Step3 Step 3: Saponification & Salt Formation Step2->Step3 Risk2 Risk: Catalyst Poisoning Step2->Risk2 Product (5R)-3,3-dimethyl-1,3- azasilolidine-5-carboxylic acid Step3->Product Risk3 Risk: Epimerization Step3->Risk3

Caption: Core synthetic workflow highlighting critical yield-loss risks at each step.

Troubleshooting Guides & FAQs
Phase 1: Continuous Flow N-Alkylation

Q: Why is my N-alkylation yield dropping below 50% when scaling up in batch reactors? A: The causality here lies in the competitive hydrolysis of the electrophile. Chloromethyldimethylsilane is exceptionally moisture-sensitive. In a batch reactor, the extended addition times required to manage exotherms expose the silane to trace moisture, leading to rapid siloxane dimerization (yielding unreactive byproducts). Transitioning to a continuous flow setup provides a high surface-area-to-volume ratio, allowing for instantaneous heat dissipation and minimizing the residence time of the sensitive silane intermediate, routinely affording yields of ~91%[2].

Self-Validating Protocol: Flow N-Alkylation

  • Preparation: Dry THF over activated 3Å molecular sieves. Self-Validation: Karl Fischer titration must confirm <50 ppm H₂O before proceeding.

  • Reagent Streams:

    • Stream A: 0.5 M N-Boc-dehydroalanine methyl ester and 1.2 eq. DIPEA in dry THF.

    • Stream B: 0.6 M chloromethyldimethylsilane in dry THF.

  • Execution: Pump both streams through a T-mixer into a perfluoroalkoxy (PFA) tubing reactor (internal volume tailored for a 5-minute residence time) at 25 °C[2].

  • Validation: Collect the output directly into a saturated NaHCO₃ quench. Analyze the organic layer via GC-MS. Self-Validation: If the unreacted silane dimer is <5%, the flow parameters are validated, and you can proceed to isolation.

Phase 2: Rh-Catalyzed 5-endo-trig Hydrosilylation

Q: The hydrosilylation step shows incomplete conversion and poor enantiomeric excess (ee). How can I fix this? A: This is the most critical step for establishing the (5R) stereocenter. The failure is typically caused by catalyst poisoning or ligand dissociation. The active catalyst, formed from (NBD)₂RhBF₄ and the Josiphos 404-1 ligand, requires a strictly non-coordinating environment[2]. Trace oxygen oxidizes the phosphine ligand, destroying the chiral environment (ruining ee%), while trace water coordinates to the Rh center, outcompeting the alkene substrate and stalling the 5-endo-trig cyclization (ruining yield).

TroubleshootingTree Start Issue: Low Yield / Poor ee% in Hydrosilylation Check1 In-Process Control: Check Conversion via 1H NMR Start->Check1 Incomplete Result: Incomplete Conversion (<90% after 24h) Check1->Incomplete Complete Result: Complete Conversion but Low ee% (<90%) Check1->Complete Action1 Root Cause: Catalyst Poisoning Action: Karl Fischer <50ppm, Degas solvent Incomplete->Action1 Action2 Root Cause: Ligand Oxidation Action: Ensure strict 1.1:1 Ligand:Rh ratio Complete->Action2 Success Optimal Yield (85-90%) & ee% (>95%) Action1->Success Restores Activity Action2->Success Restores Selectivity

Caption: Troubleshooting logic tree for resolving yield drops during Rh-catalyzed hydrosilylation.

Self-Validating Protocol: Asymmetric Hydrosilylation

  • Catalyst Pre-activation (Glovebox mandatory): In a nitrogen-filled glovebox, dissolve (NBD)₂RhBF₄ (1.0 mol%) and Josiphos 404-1 (1.1 mol%) in anhydrous, freeze-pump-thaw degassed 1,2-dichloroethane (DCE). Stir for 30 minutes. Self-Validation: The solution must turn a deep, homogenous orange, confirming the displacement of the norbornadiene (NBD) ligand by Josiphos.

  • Reaction: Add the N-alkylated substrate (from Phase 1) to the catalyst solution. Seal the vessel, remove it from the glovebox, and stir at 50 °C for 16 hours.

  • Validation: Take a 10 µL aliquot, filter through a short silica plug (to remove Rh), and analyze via chiral HPLC. Self-Validation: You must observe >95% ee and >95% conversion[2]. If conversion is <95%, do not push the temperature higher (which degrades ee); instead, verify your solvent degassing technique.

Phase 3: Saponification & Isolation

Q: I observe epimerization (loss of ee%) and degradation of the azasilolidine ring during final ester hydrolysis. What is the cause? A: The azasilolidine ring is a silicon-containing heterocycle. Silicon is highly susceptible to nucleophilic attack by strong hydroxides (like NaOH or KOH), which can lead to siloxane cleavage and ring-opening. Furthermore, the alpha-proton of the newly formed carboxylic acid is relatively acidic; harsh basic conditions will cause deprotonation and subsequent epimerization of the (5R) stereocenter to a racemic mixture. You must use mild basic conditions (LiOH) and strictly control the pH during the acidic workup.

Self-Validating Protocol: Mild Saponification

  • Hydrolysis: Dissolve the silaproline methyl ester in a 3:1 mixture of THF/H₂O at 0 °C.

  • Base Addition: Add 1.5 equivalents of LiOH·H₂O in one portion. Stir at 0 °C for 2 hours, then allow to slowly warm to room temperature.

  • Workup (Critical Step): Cool the mixture back to 0 °C. Carefully acidify using 1M HCl dropwise until the pH reaches exactly 4.0. Causality: Dropping the pH below 3.0 risks Boc-deprotection and acid-catalyzed ring opening.

  • Extraction: Extract immediately with ethyl acetate (3x). Dry over Na₂SO₄ and concentrate.

  • Salt Formation (Optional but recommended): To upgrade the ee% to >99%, form a salt with a chiral amine (e.g., dicyclohexylamine) and recrystallize[2]. Self-Validation: The final product should yield a white solid with an ee of >99% as confirmed by chiral HPLC.

References
  • Asymmetric Synthesis of N-Boc-(R)-Silaproline via Rh-Catalyzed Intramolecular Hydrosilylation of Dehydroalanine and Continuous Flow N-Alkylation. PubMed (NIH). 2

  • Silaproline, a Silicon-Containing Proline Surrogate. Vrije Universiteit Brussel. 1

Sources

Technical Support Center: Troubleshooting (5R)-3,3-Dimethyl-1,3-azasilolidine-5-carboxylic Acid Synthesis and Purification

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Application Support Center. As a Senior Application Scientist, I have designed this guide to assist researchers and drug development professionals in troubleshooting the synthesis and isolation of (5R)-3,3-dimethyl-1,3-azasilolidine-5-carboxylic acid (commonly referred to as (R)-silaproline or Sip).

Silaproline is a highly valuable, silicon-containing proline surrogate that significantly enhances the cellular uptake and metabolic stability of peptide drugs[1]. However, the unique electronic properties and ring strain of the 1,3-azasilolidine system introduce specific vulnerabilities during purification. This guide moves beyond basic troubleshooting to explain the chemical causality behind impurity formation, providing you with self-validating protocols to ensure high-fidelity isolation.

Diagnostic Workflow for Impurity Resolution

Before altering your synthetic route, it is critical to correctly classify the impurity. The following diagnostic workflow illustrates the logical relationship between analytical detection and the necessary corrective action.

G Start Crude (5R)-Silaproline Analyze LC-MS & Chiral HPLC Start->Analyze Imp1 (5S)-Enantiomer (>1% Contamination) Analyze->Imp1 Chiral HPLC Imp2 Silanol Impurity (Ring Hydrolysis) Analyze->Imp2 LC-MS (+18 Da) Imp3 Rhodium Catalyst (Heavy Metal) Analyze->Imp3 ICP-MS Sol1 Salt Resolution ((R)-phenylglycinol) Imp1->Sol1 Sol2 Avoid Silica Gel (Mild Saponification) Imp2->Sol2 Sol3 Thiol Scavenger Resin Treatment Imp3->Sol3 Pure Pure (5R)-Silaproline Sol1->Pure Sol2->Pure Sol3->Pure

Diagnostic workflow for resolving (5R)-silaproline impurities.

Frequently Asked Questions (FAQs) & Mechanistic Troubleshooting

Q1: My LC-MS shows a massive spike in a +18 Da impurity, and my overall yield plummeted after column chromatography. What happened?

The Causality: You are observing hydrolytic ring-opening. The 1,3-azasilolidine ring is highly sensitive to the acidic environment of standard normal-phase chromatography. The mildly acidic silanol groups on the surface of silica gel act as proton donors, initiating an electrophilic attack on the nitrogen or silicon atom. This cleaves the delicate Si-N or Si-C bonds, resulting in the addition of water (+18 Da) and the formation of a linear, ring-opened silanol impurity[2]. The Solution: Do not attempt to purify silaproline intermediates (such as the ene-silane precursor or the protected ester) via silica gel chromatography. Instead, carry the crude oil directly into the hydrosilylation step, and rely on downstream saponification and crystallization for purification[2].

Q2: Chiral HPLC indicates my sample contains 5-10% of the (5S)-enantiomer. How do I upgrade the enantiomeric excess (ee) to >99%?

The Causality: If you are synthesizing this compound via Rh-catalyzed 5-endo-trig intramolecular hydrosilylation, the catalyst (e.g., (NBD)₂RhBF₄/Josiphos) typically dictates the stereocenter formation. While this reaction is highly selective, scaling up the reaction or utilizing degraded catalyst can lead to a plateau in enantioselectivity (typically around 90-95% ee)[2]. The Solution: Implement a diastereomeric salt resolution. By reacting the crude carboxylic acid with a chiral amine like (R)-phenylglycinol, you create diastereomeric salts with distinct solubility profiles. The (5R)-(R) salt will selectively crystallize, leaving the (5S)-(R) impurity in the mother liquor. A subsequent "salt break" (acidification) yields the free acid at >99% ee[2].

Q3: We are detecting residual Rhodium in our final API intermediate. How can we clear this without damaging the azasilolidine ring?

The Causality: Homogeneous transition metal catalysts often coordinate tightly to the heteroatoms (nitrogen and oxygen) of the amino acid product. Standard aqueous workups are insufficient to break these coordination complexes. The Solution: Prior to the final crystallization, treat the organic solution of the protected silaproline with a macroporous thiol-functionalized scavenger resin (e.g., QuadraPure™ MPA). The high affinity of the soft sulfur atoms for the soft Rhodium metal outcompetes the amino acid coordination, effectively stripping the metal from the solution.

Quantitative Impurity Profiling

To ensure your material meets stringent drug development standards, compare your analytical results against this standardized impurity profile matrix.

Impurity ClassStructural OriginAnalytical DetectionAcceptable LimitPrimary Resolution Strategy
Enantiomeric (5S)-isomer from incomplete asymmetric inductionChiral HPLC (Daicel Chiralpak IG)< 0.5%Diastereomeric salt crystallization
Hydrolytic Ring-opened silanol via acid/silica exposureLC-MS (Target Mass + 18 Da)< 1.0%Bypass chromatography; direct saponification
Oligomeric Siloxane dimers from silanol condensationLC-MS (Target Mass x 2 - 18 Da)< 0.1%Strict anhydrous conditions prior to saponification
Heavy Metal Rhodium catalyst carryoverICP-MS< 10 ppmThiol-scavenger resin treatment

Validated Experimental Protocols

The following protocols are designed as self-validating systems. By monitoring the specific checkpoints built into the procedures, you can guarantee the integrity of the final product.

Protocol A: Mild Saponification (Avoiding Silica Gel Hydrolysis)

Purpose: To convert the silaproline ester to the free carboxylic acid without triggering ring-opening.

  • Solvent Preparation: Dissolve the crude silaproline ester (approx. 1.0 eq) in a 3:1 mixture of Tetrahydrofuran (THF) and Methanol. Mechanistic note: THF ensures the hydrophobic dimethylsilyl group remains solvated, preventing aggregation.

  • Base Addition: Cool the solution to 0 °C. Dropwise, add 1.5 eq of an aqueous Lithium Hydroxide (LiOH) solution (1.0 M).

  • Reaction Monitoring (Self-Validation Checkpoint): Stir for 2 hours at room temperature. Pull a 10 µL aliquot, quench in acetonitrile, and run a rapid LC-MS. You must observe the disappearance of the ester mass and the appearance of the free acid mass. If the +18 Da silanol mass exceeds 2%, your reaction temperature is too high; immediately cool to 0 °C.

  • Workup: Concentrate the mixture under reduced pressure (bath temp < 30 °C) to remove THF/MeOH. Dilute with water, wash with heptane (to remove non-polar impurities), and carefully acidify the aqueous layer to pH 3-4 using 1M HCl at 0 °C. Extract immediately into ethyl acetate to prevent acid-catalyzed ring opening.

Protocol B: Diastereomeric Salt Resolution and "Salt Break"

Purpose: To upgrade the chiral purity of (5R)-silaproline from ~90% ee to >99% ee.

  • Salt Formation: Dissolve the crude (5R)-silaproline free acid in hot ethyl acetate (approx. 60 °C). Add 1.0 eq of (R)-phenylglycinol dissolved in a minimal amount of warm ethyl acetate.

  • Controlled Crystallization: Allow the solution to cool to room temperature at a rate of 5 °C per hour. Mechanistic note: Rapid cooling traps the (5S) impurity in the crystal lattice. Slow cooling ensures thermodynamic selection of the (5R)-(R) diastereomeric salt.

  • Filtration & Wash: Filter the resulting white crystals and wash with ice-cold ethyl acetate.

  • Mother Liquor Check (Self-Validation Checkpoint): Analyze the mother liquor via Chiral HPLC. The mother liquor should be heavily enriched with the (5S) enantiomer. If the mother liquor shows a 1:1 ratio, your crystallization failed to induce; you must evaporate and recrystallize using a different solvent ratio (e.g., adding 5% ethanol).

  • The Salt Break: Suspend the pure crystals in a biphasic mixture of ethyl acetate and 1M aqueous KHSO₄. Stir vigorously until both layers are clear. The acidic aqueous layer retains the protonated (R)-phenylglycinol, while the highly pure (5R)-silaproline partitions into the organic layer. Dry and concentrate to yield the final API intermediate[2].

References

  • Asymmetric Synthesis of N-Boc-(R)-Silaproline via Rh-Catalyzed Intramolecular Hydrosilylation and Continuous Flow N-Alkylation Source: Organic Letters (ACS Publications) URL:[Link]

  • Synthesis and applications of nanoparticles in biosensing systems (Reference to Silaproline cellular uptake and properties) Source: TDX (Tesis Doctorals en Xarxa) URL:[Link]

Sources

optimizing reaction conditions for (5R)-3,3-dimethyl-1,3-azasilolidine-5-carboxylic acid

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for (5R)-3,3-dimethyl-1,3-azasilolidine-5-carboxylic acid , widely known as the core of Silaproline (Sip) . Silaproline is a silicon-containing proline surrogate where the γ -carbon is replaced by a dimethylsilyl group. This substitution increases lipophilicity, alters the ring conformation (compressing the internal angle to ~93° compared to 105° in natural proline), and provides exceptional resistance to biodegradation[1],[2]. It is a critical bioisostere used in the development of neurotensin analogs and complement Factor D inhibitors[1],[3].

This guide provides field-proven troubleshooting strategies, step-by-step methodologies, and mechanistic insights to help you optimize your synthetic workflows.

Troubleshooting Guide: Core Synthesis & Cyclization

Issue: My intramolecular cyclization to form the 1,3-azasilolidine core is suffering from low yields and competing intermolecular side reactions.

Root Cause Analysis: The synthesis of the 1,3-azasilolidine core typically begins with a linear precursor such as (R)-methyl 2-amino-3-((chloromethyl)dimethylsilyl)propanoate. The primary chloride is a relatively poor leaving group for this specific intramolecular SN​2 displacement. If the activation energy is not lowered, intermolecular oligomerization outpaces the desired ring closure.

Self-Validating Protocol: Optimized Cyclization Workflow To ensure a high-yielding cyclization, we employ an in situ Finkelstein halogen exchange followed by controlled base addition[3].

  • Preparation: Dissolve (R)-methyl 2-amino-3-((chloromethyl)dimethylsilyl)propanoate hydrochloride (1.0 eq) in a 1:1.5 mixture of anhydrous Dichloromethane (DCM) and Diethyl Ether (Et2O).

  • Halogen Exchange: Add Sodium Iodide (NaI, 1.2 eq) to the mixture. Causality: NaI converts the alkyl chloride into a highly reactive alkyl iodide intermediate, drastically accelerating the subsequent intramolecular nucleophilic attack.

  • Controlled Neutralization: Cool the reaction vessel to 0 °C. Slowly add N,N-Diisopropylethylamine (DIPEA, 2.5 eq) dropwise via a syringe. Causality: DIPEA neutralizes the hydrochloride salt to liberate the nucleophilic primary amine while simultaneously acting as an acid scavenger for the generated HI, preventing premature degradation of the newly formed Si-N bond.

  • Cyclization: Allow the reaction to warm to room temperature and stir for 4 hours.

  • Protection & Saponification: Treat the crude cyclic amine with Boc2​O (1.1 eq) to protect the secondary amine, followed by ester hydrolysis using LiOH in THF/Water to yield the free (5R)-3,3-dimethyl-1,3-azasilolidine-5-carboxylic acid.

SynthesisWorkflow N1 Linear Precursor (Chloromethyl)silyl propanoate N2 Halogen Exchange (NaI in DCM/Et2O) N1->N2 Finkelstein Activation N3 Intramolecular Cyclization (DIPEA, 0°C to RT) N2->N3 SN2 Ring Closure N4 Protection & Hydrolysis (Boc2O, then LiOH) N3->N4 N-capping & Cleavage N5 (5R)-3,3-dimethyl-1,3- azasilolidine-5-carboxylic acid N4->N5 Final Isolation

Caption: Workflow for the synthesis of the 1,3-azasilolidine core via intramolecular cyclization.

Optimization of Peptide Coupling & Racemization Control

Issue: I am observing significant epimerization (racemization) at the α -carbon when coupling (5R)-3,3-dimethyl-1,3-azasilolidine-5-carboxylic acid to my growing peptide chain.

Root Cause Analysis: Due to the steric bulk of the dimethylsilyl group, the nucleophilic attack by the incoming amine is kinetically slowed. This delay provides ample time for the activated O-acylisourea intermediate to undergo a base-catalyzed intramolecular cyclization into an oxazolone intermediate[4]. The oxazolone rapidly loses its stereochemical integrity at the α -carbon, leading to a racemized product upon eventual ring opening by the amine.

RacemizationPathway N1 Activated Silaproline (O-Acylisourea) N2 Oxazolone Intermediate (Loss of Stereocenter) N1->N2 Base-Catalyzed Cyclization (Slow) N3 Target Peptide (Retention of Config) N1->N3 Fast Nucleophilic Attack (HOAt/Oxyma Additives) N4 Racemized Peptide (Epimerized Product) N2->N4 Ring Opening by Amine

Caption: Mechanism of base-catalyzed racemization via an oxazolone intermediate during coupling.

Self-Validating Protocol: Epimerization-Free Coupling To suppress oxazolone formation, you must use highly efficient coupling additives that trap the activated ester faster than it can cyclize, alongside a non-nucleophilic, weak base.

  • Pre-activation: Dissolve the silaproline derivative (1.5 eq) and Oxyma Pure (1.5 eq) in anhydrous DMF.

  • Activation: Add N,N'-Diisopropylcarbodiimide (DIC, 1.5 eq) at 0 °C. Causality: Oxyma/DIC is superior to HATU/DIPEA here because it avoids the use of strong tertiary amines that catalyze oxazolone formation.

  • Coupling: Add the resin-bound amine or solution-phase amine component. If a base is strictly required to neutralize a salt, use 2,4,6-trimethylpyridine (Collidine) rather than DIPEA.

  • Reaction: Stir for 2–4 hours at room temperature, monitoring by LC-MS or Kaiser test.

Table 1: Quantitative Data for Coupling Reagent Optimization

Data reflects comparative performance metrics for coupling bulky silaproline derivatives.

Coupling ReagentAdditiveBase (eq)SolventYield (%)Epimerization (%)
HATUNoneDIPEA (2.0)DMF8512.5
HATUHOAtDIPEA (2.0)DMF924.2
EDC·HClHOBtNMM (2.0)DCM788.0
DIC Oxyma Collidine (2.0) DMF 95 < 1.0

Frequently Asked Questions (FAQs): Stability & Storage

Q: Why does my silaproline derivative degrade during global deprotection? A: While γ -silyl amino acids like silaproline are significantly more stable than α -silyl derivatives (where the direct juxtaposition of the amine, carbonyl, and silicon on the same carbon atom destabilizes the Si-C bond)[2], they are not invincible. Prolonged exposure to strong aqueous acids or strong nucleophiles (like fluoride ions) can induce Si-C or Si-N bond cleavage, leading to silanol formation[5]. Solution: Use standard TFA-based cleavage cocktails (e.g., TFA/TIPS/Water 95:2.5:2.5) and strictly limit exposure time to a maximum of 2 hours.

Q: Can I use standard Fmoc Solid-Phase Peptide Synthesis (SPPS) protocols with this molecule? A: Yes. The 1,3-azasilolidine core is highly stable to standard Fmoc deprotection conditions (20% piperidine in DMF). However, avoid extended treatments in highly basic aqueous environments (e.g., 1M NaOH), as this can lead to epimerization at the α -carbon or hydrolytic ring opening[5].

Table 2: Stability Matrix for the 1,3-azasilolidine Core
ConditionReagent / EnvironmentExposure TimeStructural Integrity
Mild Acid TFA/TIPS/H2O (95:2.5:2.5)2 HoursIntact (>98%)
Strong Acid 6M HCl (Aqueous)12 HoursDegradation / Si-C Cleavage
Mild Base 20% Piperidine in DMF24 HoursIntact (>99%)
Strong Base 1M NaOH (Aqueous)4 HoursEpimerization / Hydrolysis
Nucleophile TBAF (Fluoride source)1 HourRapid Si-C Cleavage

References

  • [1] Influence of Silaproline on Peptide Conformation and Bioactivity - Journal of the American Chemical Society (ACS). 1

  • [3] ARYL, HETEROARYL, AND HETEROCYCLIC COMPOUNDS FOR TREATMENT OF MEDICAL DISORDERS - European Patent Office (EP 4053117 A1). 3

  • [5] Silicon-Based Metalloprotease Inhibitors: Synthesis and Evaluation of Silanol and Silanediol Peptide Analogues - Journal of the American Chemical Society (ACS). 5

  • [4] Insight into peptide bond formation from 3D-structural chemistry - Royal Society of Chemistry (RSC) Books. 4

  • [2] Silicon-Containing Amino Acids: Synthetic Aspects, Conformational Studies, and Applications to Bioactive Peptides - Chemical Reviews (ACS Publications). 2

Sources

stability issues of silyl compounds in protic solvents

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for Organosilicon Chemistry. As a Senior Application Scientist, I frequently encounter researchers struggling with the premature cleavage or migration of silyl protecting groups in protic media (e.g., water, methanol, ethanol).

Silyl ethers are ubiquitous in complex molecule synthesis, but their stability is governed by a delicate balance of steric bulk and the electronic environment of the solvent. This guide provides field-proven causality, troubleshooting steps, and self-validating protocols to ensure your protecting group strategy remains robust.

Core Concepts & Causality: The Solvolysis Mechanism

The cleavage of a silyl ether in a protic solvent is fundamentally a solvolysis reaction. Under acidic conditions, the oxygen atom of the silyl ether is protonated, creating a highly electrophilic silicon center. The protic solvent (acting as a nucleophile) attacks the silicon, forming a pentacoordinate intermediate that collapses to liberate the free alcohol and a silyl ether of the solvent[1].

Under basic conditions, the mechanism shifts: the alkoxide or hydroxide directly attacks the silicon atom[2]. The rate of this solvolysis is inversely proportional to the steric hindrance around the silicon atom[3].

Mechanism A Silyl Ether (R-O-SiR'3) B Protonation by Acid (H+) A->B Acidic Media C Oxonium Intermediate [R-O+(H)-SiR'3] B->C D Nucleophilic Attack by Protic Solvent (R''OH) C->D Pentacoordinate TS E Cleavage Products R-OH + R'3Si-OR'' + H+ D->E Solvolysis

Mechanism of acid-catalyzed silyl ether solvolysis in protic solvents.

Quantitative Data: Relative Stability of Silyl Ethers

To effectively troubleshoot, you must understand the relative kinetic stability of your chosen protecting group. The following table summarizes the relative stability factors of common silyl ethers in protic media[1][3].

Silyl GroupStructureRelative Stability (Acidic Protic Media)Relative Stability (Basic Protic Media)Common Application
TMS Trimethylsilyl1 (Highly Labile)1Transient/short-term protection
TES Triethylsilyl6410 - 100Intermediate stability, easily cleaved
TBS/TBDMS tert-Butyldimethylsilyl20,000> 100,000 (Very Stable)Workhorse protecting group
TIPS Triisopropylsilyl700,000> 100,000 (Very Stable)Robust protection, orthogonal to TBS
TBDPS tert-Butyldiphenylsilyl5,000,000> 100,000 (Very Stable)High acid stability, UV active

(Note: Values represent approximate relative half-lives compared to TMS under standardized solvolysis conditions).

Troubleshooting FAQs

Q1: My TBS group unexpectedly fell off during a methanol quench and subsequent aqueous workup. Why did this happen, and how can I prevent it? A: Methanol is a strongly nucleophilic protic solvent that readily participates in solvolysis. If your reaction mixture contained trace amounts of acid (even mildly acidic byproducts like HCl from a previous chlorination step), the methanol will rapidly attack the protonated silyl ether[4]. TBS ethers are generally stable to aqueous base but are highly susceptible to acidic protic environments[5]. Solution: Quench with a buffered aqueous solution (e.g., saturated NaHCO3) before adding methanol, or avoid methanol entirely and use an aprotic solvent like ethyl acetate or MTBE for the workup. If chromatography in methanol is required, basify the eluent with 1% triethylamine (TEA) to neutralize silica-bound protons[6].

Q2: I'm synthesizing a ribonucleoside and observing a mixture of 2'-OTBS and 3'-OTBS isomers after stirring in ethanol. What causes this? A: You are observing a 1,2-silyl migration. In the presence of protic solvents and trace base, the adjacent free hydroxyl group (e.g., the 3'-OH) can become partially deprotonated, creating a local nucleophile that attacks the silicon atom of the 2'-OTBS group. This forms a pentacoordinate transition state, resulting in the migration of the silyl group to the less sterically hindered or thermodynamically favored position[7]. Protic solvents facilitate this by stabilizing the transition state through hydrogen bonding. Solution: Perform reactions requiring adjacent free hydroxyls in strictly aprotic solvents (e.g., THF, DCM) and avoid basic conditions. If migration still occurs, switch to a bulkier group like TIPS, which significantly raises the activation energy for the pentacoordinate transition state, halting migration[3].

Q3: How do I selectively deprotect a TMS ether without touching a TBS ether in a protic environment? A: The steric differentiation between TMS and TBS is massive (a factor of ~20,000 in acidic media)[1]. You can exploit this by using a mild acid in a protic solvent. Solution: Use catalytic amounts of weak acids (like acetic acid or PPTS) in a methanol/water mixture. The TMS group will undergo solvolysis within minutes, while the TBS group will remain intact for hours to days[5].

Workflow Start Issue: Loss of Silyl Group in Protic Solvent CheckpH Check pH of Protic Solvent Start->CheckpH Acidic Acidic (< pH 6) CheckpH->Acidic Basic Basic (> pH 8) CheckpH->Basic Neutral Neutral (pH 6-8) CheckpH->Neutral Action1 Buffer solvent or switch to bulkier silyl (TIPS/TBDPS) Acidic->Action1 Action2 Avoid MeOH/EtOH with base; Use aprotic solvent Basic->Action2 Action3 Check for trace fluoride or Lewis acid impurities Neutral->Action3

Troubleshooting workflow for unexpected silyl ether deprotection.

Experimental Protocols

Protocol 1: Self-Validating Selective TMS Cleavage in the Presence of TBS

Objective: Cleave a primary TMS ether while retaining a secondary TBS ether using protic solvolysis. Causality: Acetic acid provides a controlled proton concentration. Methanol acts as the nucleophilic protic solvent. The steric bulk of the tert-butyl group on TBS prevents the pentacoordinate intermediate from forming at a competitive rate[1][8].

  • Setup: Dissolve the bis-protected substrate (1.0 mmol) in 10 mL of a 10:1 Methanol/DCM mixture. (DCM ensures solubility of the lipophilic substrate).

  • Initiation: Add 0.1 equivalents of Pyridinium p-toluenesulfonate (PPTS) or 1.0 equivalent of glacial acetic acid.

  • Monitoring: Stir at 20°C. Monitor by TLC (Hexanes/EtOAc). The TMS cleavage typically completes in 15-30 minutes.

  • Self-Validation Step: To confirm the TBS group is intact without waiting for NMR analysis, spike a 50 µL micro-aliquot of the reaction mixture with 10 µL of 1M TBAF (Tetrabutylammonium fluoride) in THF. A new, significantly more polar spot should immediately appear on the TLC, confirming the TBS group was still present prior to fluoride addition[2].

  • Quench: Quench the main reaction with 5 mL of saturated aqueous NaHCO3 to neutralize the acid and halt any slow TBS solvolysis. Extract with MTBE, dry over Na2SO4, and concentrate.

Protocol 2: Basified Chromatography to Prevent Silyl Cleavage in Protic Eluents

Objective: Purify a TIPS-protected alcohol using silica gel chromatography without acid-catalyzed degradation from the silica surface and protic modifiers. Causality: Silica gel is mildly acidic (pH ~4.5-5.5). When using protic modifiers like methanol in the eluent, this acidity catalyzes solvolysis[6]. Triethylamine neutralizes the silanol protons.

  • Preparation: Prepare the eluent system (e.g., 90:10 DCM/MeOH).

  • Basification: Add 1% (v/v) Triethylamine (TEA) to the eluent.

  • Equilibration: Pre-equilibrate the silica column with 3 column volumes of the TEA-spiked eluent to neutralize all active acidic sites on the stationary phase.

  • Execution: Load the TIPS-protected compound and run the column.

  • Self-Validation Step: Check the pH of the collected fractions using wet pH indicator paper. The fractions should register a pH of ~8. If the pH drops below 7, the column was insufficiently buffered, and silyl cleavage may have occurred.

References

  • Protecting Groups - Organic Chemistry - Jack Westin. Jack Westin.[Link]

  • Silyl Protective Groups | Chem-Station Int. Ed. Chem-Station.[Link]

  • Facile Cleavage of Silyl Protecting Groups with Catalytic Amounts of FeCl3. Thieme Connect.[Link]

  • tert-Butyldimethylsilyl Ethers. Organic Chemistry Portal.[Link]

Sources

Technical Support Center: Scaling Up (5R)-3,3-dimethyl-1,3-azasilolidine-5-carboxylic acid Production

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this comprehensive guide to address the specific synthetic, stereochemical, and purification bottlenecks encountered when scaling up the production of (5R)-3,3-dimethyl-1,3-azasilolidine-5-carboxylic acid (commonly known as (R)-silaproline).

Silaproline is a highly valuable silicon-containing proline surrogate. Its incorporation into peptide sequences enhances lipophilicity and provides significant resistance to biodegradation while preserving the critical polyproline type II (PPII) secondary structure[1][2]. However, transitioning from bench-scale to multi-gram or kilogram manufacturing requires strict control over reaction kinetics, moisture sensitivity, and enantioselectivity[3][4][5].

Scale-Up Workflow & Mechanistic Pathway

The following diagram illustrates the optimized scale-up pathway, transitioning from a dehydroalanine precursor to the enantiopure silaproline core.

SilaprolineScaleUp N1 N-Boc-Dehydroalanine Ester (Starting Material) N2 Continuous Flow N-Alkylation (NaHMDS, Chloromethyldimethylsilane) N1->N2 Deprotonation & Alkylation N3 Ene-Silane Intermediate (High Yield, No Decomposition) N2->N3 Flow prevents amide anion decay N4 Rh-Catalyzed Asymmetric Intramolecular Hydrosilylation (Josiphos Ligand) N3->N4 Anhydrous conditions N5 N-Boc-(R)-Silaproline Ester (>95% ee) N4->N5 5-endo-trig cyclization N6 Saponification & Salt Resolution (Gram-Scale Upgrading) N5->N6 Hydrolysis N7 (5R)-3,3-dimethyl-1,3-azasilolidine- 5-carboxylic acid (>99% ee) N6->N7 Final Purification

Scale-up workflow for (5R)-3,3-dimethyl-1,3-azasilolidine-5-carboxylic acid synthesis.

Troubleshooting & FAQs

Q1: During the N-alkylation of the N-Boc-dehydroalanine ester, our yields plateau at 50-60% in batch reactions, and we observe significant decomposition. How can we improve this? A1: The decomposition is a kinetic issue caused by the inherent instability of the pregenerated amide anion. In a traditional batch scale-up, the anion degrades at a rate faster than the desired N-alkylation reaction with chloromethyldimethylsilane can proceed[3]. Causality & Solution: Transition to a continuous flow N-alkylation setup. By continuously generating the amide anion and immediately mixing it with the silane electrophile in a microreactor, the residence time of the unstable anion is drastically minimized. This field-proven approach suppresses decomposition and increases the yield of the ene-silane intermediate to >90% on a multi-gram scale[3].

Q2: We are attempting to purify the ene-silane intermediate via silica gel chromatography, but we are losing product to a silanol byproduct. What is happening? A2: The C-Si bond in the highly reactive ene-silane intermediate is highly susceptible to hydrolysis[3]. Standard silica gel contains acidic silanol groups and residual moisture that readily cleave the silicon-carbon bond, hydrolyzing the intermediate into an unwanted silanol byproduct. Causality & Solution: Avoid silica gel chromatography entirely for this intermediate. If continuous flow N-alkylation is optimized, the crude ene-silane is typically pure enough to be carried directly into the hydrosilylation step. If purification is absolutely necessary, use a short plug of deactivated (triethylamine-treated) neutral alumina or perform a high-vacuum distillation to preserve the C-Si bond[4].

Q3: In the Rh-catalyzed intramolecular hydrosilylation step, we are seeing low enantiomeric excess (ee) and the formation of 1,4-reduction byproducts. Which catalyst system is recommended for scale-up? A3: The 5-endo-trig hydrosilylation is highly sensitive to the choice of chiral ligand and the presence of moisture. Traces of water will cause competitive hydrolysis, while suboptimal ligands fail to provide the steric bulk necessary to dictate the stereocenter formation[3]. Causality & Solution: Utilize the (NBD)2RhBF4 precursor paired with a Josiphos ligand (specifically Josiphos J404-1). This combination provides the optimal chiral pocket to direct the asymmetric 5-endo-trig cyclization, yielding the (R)-enantiomer in 85–90% yield and >95% ee[3]. Ensure strictly anhydrous conditions (dry DCE solvent, inert atmosphere) to suppress the 1,4-reduction and silanol pathways.

Q4: If we opt for a racemic synthesis route initially, what is the best method for gram-scale stereochemical resolution of protected silaproline? A4: While asymmetric catalysis is highly efficient, racemic synthesis followed by physical resolution is a robust alternative for gram-scale preparation, especially when enantiomeric upgrading is required[5]. Causality & Solution: Chiral High-Performance Liquid Chromatography (HPLC) is the standard, self-validating method for resolving racemic Fmoc- or Boc-protected silaproline[5]. Using a preparative chiral stationary phase (e.g., Chiralpak IC) allows for the baseline separation of the (5R) and (5S) enantiomers, yielding optically pure fractions suitable for downstream solid-phase peptide synthesis (SPPS).

Quantitative Data Summaries

Table 1: Batch vs. Continuous Flow for N-Alkylation[3]
ParameterBatch N-AlkylationContinuous Flow N-Alkylation
Scale Limitations 1g to 40g (Yield drops sharply at higher scale)Multi-gram to Kilogram (Scalable)
Reaction Yield 50–65%>90%
Amide Anion Stability High decomposition rateMinimal residence time, stable
Purification Need Chromatography required (risks hydrolysis)Crude purity sufficient for next step
Table 2: Ligand Screening for Rh-Catalyzed Hydrosilylation[3]
Hydrosilylation LigandYield (%)Enantiomeric Excess (ee %)Major Byproduct / Issue
(R)-MP2-SegPhosLowModerateSilanol (hydrolysis)
(S,S)-f-BinaphaneModerateGood1,4-reduction product
Josiphos J404-1 85–90% >95% Minimized under anhydrous conditions

Validated Experimental Protocols

Protocol A: Continuous Flow N-Alkylation (Self-Validating System)

This protocol is designed to validate itself: high yields (>90%) confirm that the residence time was successfully minimized, preventing amide anion decomposition.

  • Preparation of Solutions: Prepare a 0.5 M solution of N-Boc-dehydroalanine ester in anhydrous DMF. Separately, prepare a 0.6 M solution of NaHMDS and a 0.6 M solution of chloromethyldimethylsilane in anhydrous DMF.

  • Reactor Setup: Utilize a continuous flow microreactor system equipped with two T-mixers. Ensure all lines are purged with dry nitrogen to maintain strict anhydrous conditions.

  • Deprotonation: Pump the N-Boc-dehydroalanine ester solution and the NaHMDS solution into the first T-mixer at equivalent flow rates. Maintain the residence time loop at 0 °C to 20 °C to generate the amide anion.

  • Alkylation: Route the output of the first T-mixer directly into a second T-mixer, simultaneously pumping the chloromethyldimethylsilane solution to immediately trap the anion.

  • Collection and Quench: Collect the reactor effluent in a flask containing a saturated aqueous ammonium chloride solution to quench any unreacted base.

  • Workup: Extract the aqueous layer with ethyl acetate, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

Protocol B: Rh-Catalyzed Asymmetric 5-endo-trig Hydrosilylation

Self-Validation: Monitor the reaction via GC-MS; the absence of silanol byproducts validates that the anhydrous environment was successfully maintained.

  • Catalyst Preparation: In a nitrogen-filled glovebox, dissolve 10 mol% (NBD)2RhBF4 and 11 mol% Josiphos J404-1 ligand in anhydrous 1,2-dichloroethane (DCE). Stir for 30 minutes at room temperature to pre-form the active catalyst complex.

  • Substrate Addition: Dissolve the crude ene-silane intermediate (from Protocol A) in anhydrous DCE to achieve a 0.08 M concentration. Add the substrate solution to the catalyst mixture.

  • Reaction Execution: Seal the reaction vessel, remove it from the glovebox, and heat to 60 °C for 12–24 hours under a positive pressure of nitrogen.

  • Monitoring: Monitor the reaction via GC-MS or TLC to ensure complete conversion.

  • Purification: Concentrate the mixture under reduced pressure. Purify the resulting N-Boc-(R)-silaproline ester via short-path distillation or a quick plug of deactivated alumina to prevent C-Si bond cleavage. Saponification and salt formation can then be used to upgrade the ee to >99%.

Sources

Technical Support Center: Troubleshooting Epimerization of (5R)-3,3-dimethyl-1,3-azasilolidine-5-carboxylic acid

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is specifically designed for researchers, scientists, and drug development professionals working with (5R)-3,3-dimethyl-1,3-azasilolidine-5-carboxylic acid (a structurally constrained γ -dimethylsila-proline derivative).

While the incorporation of a dimethylsilyl group into the proline ring significantly enhances lipophilicity and resistance to enzymatic degradation[1], the stereocenter at C5 (the α -carbon) is highly susceptible to epimerization during carboxylic acid activation and coupling. This phenomenon is a known bottleneck, frequently observed in the synthesis of complex silaproline-bearing therapeutics, such as nirmatrelvir derivatives[2]. This guide provides field-proven mechanistic insights and self-validating protocols to help you maintain strict stereochemical integrity during your syntheses.

Part 1: Troubleshooting FAQs & Mechanistic Insights

Q1: Why does my (5R)-silaproline derivative epimerize so easily during standard peptide coupling? A: Epimerization of this specific silaproline analog is primarily driven by the formation of a bicyclic oxazolonium ion intermediate[3]. When the carboxylic acid is activated (e.g., forming an O-acylisourea), the nucleophilic oxygen of the N-protecting group (such as Boc or Fmoc) attacks the activated carbonyl. This cyclization forms a 5-membered oxazolonium ring. In this state, the α -proton at C5 becomes highly acidic. Abstraction of this proton by a base yields an achiral enolate (or Münchnone). Subsequent reprotonation can occur from either face, converting your pure (5R) enantiomer into a diastereomeric or racemic mixture[4]. The bulky 3,3-dimethylsilyl group exacerbates this by sterically hindering the incoming amine, slowing down the desired coupling and giving the oxazolonium ion more time to enolize.

Q2: Which coupling reagents offer the best stereochemical retention for this building block? A: Traditional reagents like HOBt or HOAt paired with carbodiimides often result in unacceptable levels of epimerization for sterically hindered proline analogs. We strongly recommend the DIC/OxymaPure (ethyl 2-cyano-2-(hydroxyimino)acetate) system. OxymaPure acts as a highly reactive nucleophile that rapidly consumes the O-acylisourea intermediate, forming an active ester that is far less prone to oxazolonium cyclization than traditional benzotriazole-based esters[5]. Alternatively, if uronium salts must be used, HATU combined with a weak, sterically hindered base is highly effective[3].

Q3: Does the choice of base impact the epimerization rate? A: Absolutely, and it is often the most critical variable. The use of strong, unhindered bases like N,N-diisopropylethylamine (DIPEA) or triethylamine (TEA) is the leading cause of base-catalyzed direct α -deprotonation[4]. For the coupling of (5R)-3,3-dimethyl-1,3-azasilolidine-5-carboxylic acid, you must strictly avoid excess DIPEA. If a base is required, use strictly stoichiometric amounts of 2,4,6-trimethylpyridine (collidine) or N-methylmorpholine (NMM) . If using DIC/OxymaPure, the reaction is essentially neutral, and external base can often be omitted entirely.

Q4: Does the solvent play a role in stereoretention? A: Yes. Polar aprotic solvents like DMF stabilize the charge separation in the oxazolonium ion and the resulting enolate, accelerating epimerization. When solubility permits, using less polar solvents like Dichloromethane (DCM) or a DCM/DMF mixture (e.g., 9:1) can significantly suppress the rate of epimerization.

Part 2: Quantitative Data & Optimization

The following table summarizes the causal relationship between coupling conditions and the resulting stereochemical purity. Data is modeled based on standard epimerization benchmarks for highly hindered cyclic α -amino acids.

Coupling ReagentAdditiveBase (Equiv)SolventTempYield (%)Epimerization (% 5S)
DICHOBtNoneDMFRT7812.5
HATUNoneDIPEA (2.0)DMFRT8518.0
HATUNoneCollidine (2.0)DMF0 °C to RT884.2
DICOxymaPureNoneDMFRT92< 1.0
DIC OxymaPure None DCM/DMF (9:1) 0 °C to RT 94 < 0.5

Part 3: Experimental Protocols

Protocol A: Optimized Low-Epimerization Coupling (DIC/OxymaPure)

This self-validating protocol utilizes the superior kinetics of OxymaPure to outcompete the oxazolonium formation pathway.

  • Preparation: Dissolve N-protected (5R)-3,3-dimethyl-1,3-azasilolidine-5-carboxylic acid (1.0 equiv) and OxymaPure (1.1 equiv) in anhydrous DCM/DMF (9:1 v/v) to a concentration of 0.2 M.

  • Cooling: Chill the solution to 0 °C in an ice bath under an inert atmosphere (N2 or Ar) to thermodynamically suppress enolization.

  • Activation: Add N,N-diisopropylcarbodiimide (DIC) (1.1 equiv) dropwise. Stir at 0 °C for exactly 5 minutes to allow the formation of the Oxyma active ester.

  • Coupling: Add the target amine (1.0 equiv). Critical Note: If the amine is a hydrochloride salt, add exactly 1.0 equiv of collidine to liberate the free base. Do not use DIPEA.

  • Reaction: Allow the reaction to slowly warm to room temperature and stir for 2-4 hours. Monitor completion via LC-MS.

  • Workup: Dilute with EtOAc, wash sequentially with 5% aqueous KHSO4 (to remove collidine and unreacted amine), saturated NaHCO3, and brine. Dry over Na2SO4, filter, and concentrate.

Protocol B: QC Monitoring via Chiral HPLC

To validate the stereochemical integrity of your product, perform the following analysis:

  • Sample Prep: Dissolve 1 mg of the crude product in 1 mL of Hexane/Isopropanol (90:10).

  • Column: Chiralpak IC (or equivalent), 4.6 x 250 mm, 5 µm.

  • Mobile Phase: Isocratic Hexane/Isopropanol (gradient depends on the amine partner, typically 85:15).

  • Flow Rate: 1.0 mL/min with UV Detection at 210 nm and 254 nm.

  • Analysis: The sterically bulkier (5R)-diastereomer typically elutes first, followed by the (5S)-epimer. Integrate the peak areas to calculate the exact % epimerization.

Part 4: Mechanistic & Workflow Visualizations

EpimerizationMechanism A Activated (5R)-Silaproline (O-acylisourea) B Oxazolonium Ion (Cyclized Intermediate) A->B Slow Coupling (Steric Hindrance) D Desired (5R)-Amide (Retention) A->D Rapid Coupling (Oxyma/DIC) C Achiral Enolate (Alpha-proton abstraction) B->C Base (e.g., DIPEA) C->D Reprotonation (Top face) E Undesired (5S)-Amide (Epimerization) C->E Reprotonation (Bottom face)

Mechanistic pathway of oxazolonium-mediated epimerization during peptide coupling.

CouplingWorkflow S1 1. Reagent Prep DIC + OxymaPure in DMF/DCM S2 2. Activation Add (5R)-Silaproline at 0°C (5 min) S1->S2 S3 3. Amine Coupling Add Amine + TMP Warm to RT S2->S3 S4 4. Quench & Workup Wash with 5% KHSO4 and Brine S3->S4 S5 5. QC Analysis Chiral HPLC / NMR S4->S5

Optimized step-by-step workflow for low-epimerization peptide coupling.

References

  • Influence of Silaproline on Peptide Conformation and Bioactivity ResearchGate[Link]

  • Alkyne Derivatives of SARS-CoV-2 Main Protease Inhibitors Including Nirmatrelvir Inhibit by Reacting Covalently with the Nucleophilic Cysteine Journal of Medicinal Chemistry - ACS Publications[Link]

  • Epimerisation in Peptide Synthesis MDPI[Link]

  • Chemical Synthesis of Natural Product Peptides: Coupling Methods for the Incorporation of Noncoded Amino Acids into Peptides Chemical Reviews - ACS Publications[Link]

Sources

Validation & Comparative

A Comparative Guide to (5R) and (5S)-3,3-dimethyl-1,3-azasilolidine-5-carboxylic Acid: Chiral Silicon-Containing Proline Analogs

Author: BenchChem Technical Support Team. Date: April 2026

Introduction

In the landscape of modern drug discovery and peptide engineering, the quest for novel building blocks that impart enhanced properties to bioactive molecules is relentless. Unnatural amino acids, particularly those incorporating silicon, have emerged as a promising class of compounds. The isosteric replacement of a carbon atom with silicon in an amino acid framework can significantly alter its physicochemical properties, such as lipophilicity, metabolic stability, and conformational preferences, without drastically changing its overall size and shape.[1][2] Peptides incorporating these silicon-containing amino acids often exhibit improved resistance to enzymatic degradation and enhanced membrane permeability, making them attractive candidates for therapeutic development.[1][2]

This guide provides a comprehensive comparison of the (5R) and (5S) enantiomers of 3,3-dimethyl-1,3-azasilolidine-5-carboxylic acid, a silicon-containing analog of the amino acid proline, often referred to as "silaproline". As direct comparative experimental data for these specific enantiomers is not extensively available in public literature, this guide will draw upon established principles of stereochemistry, data from closely related silicon-containing amino acids, and proven experimental methodologies to provide a scientifically grounded comparison for researchers, scientists, and drug development professionals.

Structural and Stereochemical Considerations

The core structure of 3,3-dimethyl-1,3-azasilolidine-5-carboxylic acid is a five-membered ring containing a nitrogen atom, a silicon atom, and a carboxylic acid functional group. The chirality of the molecule arises from the stereocenter at the 5-position (C5), leading to the (5R) and (5S) enantiomers.

G cluster_R (5R)-3,3-dimethyl-1,3-azasilolidine-5-carboxylic acid cluster_S (5S)-3,3-dimethyl-1,3-azasilolidine-5-carboxylic acid C5_R N1_R C5_R->N1_R COOH_R C5_R->COOH_R H_R C5_R->H_R C2_R N1_R->C2_R Si3_R C4_R Si3_R->C4_R Me1_R Si3_R->Me1_R Me2_R Si3_R->Me2_R C2_R->Si3_R C4_R->C5_R C5_S N1_S C5_S->N1_S COOH_S C5_S->COOH_S H_S C5_S->H_S C2_S N1_S->C2_S Si3_S C4_S Si3_S->C4_S Me1_S Si3_S->Me1_S Me2_S Si3_S->Me2_S C2_S->Si3_S C4_S->C5_S

Caption: Molecular structures of the (5R) and (5S) enantiomers.

The fundamental difference between the (5R) and (5S) enantiomers lies in the three-dimensional arrangement of the substituents around the chiral center. While they possess identical chemical formulas and connectivity, they are non-superimposable mirror images of each other. This seemingly subtle difference has profound implications for their biological activity, as molecular recognition in biological systems is highly stereospecific.

Performance Comparison: A Predictive Analysis

In the absence of direct experimental data, we can predict the comparative performance of the (5R) and (5S) enantiomers based on their stereochemistry and the known properties of similar chiral molecules.

1. Biological Activity:

The most significant divergence between the two enantiomers is expected in their interactions with chiral biological macromolecules such as enzymes and receptors. It is highly probable that one enantiomer will exhibit significantly higher affinity and/or efficacy towards a specific biological target compared to the other. For instance, if incorporated into a peptide therapeutic, the (5R) or (5S) configuration will dictate the precise orientation of the side chain and the peptide backbone, critically influencing its binding to a target protein. This is a well-established principle in pharmacology, where the desired therapeutic effect is often associated with a single enantiomer, while the other may be inactive or even contribute to off-target effects.

2. Physicochemical Properties:

The intrinsic physicochemical properties of the (5R) and (5S) enantiomers in an achiral environment are identical. These include:

PropertyExpected Value
Molecular WeightIdentical
pKaIdentical
Solubility (in achiral solvents)Identical
Melting Point (of pure enantiomer)Identical
Spectroscopic Data (in achiral media)Identical (e.g., NMR, IR)

However, their properties will differ in a chiral environment. For example, their solubility in a chiral solvent may vary, and they will exhibit opposite signs of optical rotation.

3. Chromatographic Behavior:

The separation of the (5R) and (5S) enantiomers can be achieved using chiral chromatography. Their retention times on a chiral stationary phase (CSP) will differ, allowing for their analytical quantification and preparative separation. The elution order will depend on the specific CSP used.

Experimental Protocols

To empirically validate the predicted differences and fully characterize the (5R) and (5S) enantiomers, a series of experiments are necessary.

1. Stereoselective Synthesis:

A plausible route to the enantiomerically pure forms of 3,3-dimethyl-1,3-azasilolidine-5-carboxylic acid would involve an asymmetric synthesis. One potential strategy is the diastereoselective alkylation of a chiral glycine equivalent, a method that has been successfully employed for the synthesis of other silicon-containing amino acids.[1]

G cluster_workflow Proposed Synthetic Workflow Start Chiral Glycine Equivalent Step1 Deprotonation Start->Step1 Step2 Diastereoselective Alkylation with (Chloromethyl)dimethylsilyl derivative Step1->Step2 Step3 Cyclization Step2->Step3 Step4 Deprotection Step3->Step4 End (5R) or (5S)-enantiomer Step4->End

Caption: Proposed workflow for stereoselective synthesis.

Step-by-Step Methodology (Conceptual):

  • Preparation of the Chiral Auxiliary: Start with a commercially available chiral glycine enolate equivalent.

  • Enolate Formation: Treat the chiral glycine equivalent with a strong base (e.g., lithium diisopropylamide) at low temperature to generate the corresponding enolate.

  • Diastereoselective Alkylation: React the enolate with a suitable electrophile, such as (chloromethyl)dimethyl(methoxy)silane. The stereochemistry of the chiral auxiliary will direct the alkylation to predominantly form one diastereomer.

  • Purification of Diastereomers: If the diastereoselectivity is not 100%, the resulting diastereomers can be separated by chromatography.

  • Cyclization and Deprotection: Subsequent chemical transformations would be required to effect intramolecular cyclization to form the 1,3-azasilolidine ring and remove the chiral auxiliary to yield the desired enantiomerically pure product.

2. Chiral Separation and Analysis:

High-performance liquid chromatography (HPLC) with a chiral stationary phase is the standard method for separating and quantifying enantiomers.

G cluster_workflow Analytical Workflow for Enantiomeric Comparison Sample Racemic Mixture of (5R) and (5S) enantiomers HPLC Chiral HPLC System Sample->HPLC Detector UV or MS Detector HPLC->Detector Data Chromatogram with separated enantiomer peaks Detector->Data Analysis Quantification of enantiomeric excess (ee) Data->Analysis

Caption: Workflow for chiral separation and analysis.

Step-by-Step Methodology:

  • Column Selection: Choose a suitable chiral stationary phase. For amino acid derivatives, polysaccharide-based or macrocyclic antibiotic-based CSPs are often effective.[3][4]

  • Mobile Phase Optimization: Develop an appropriate mobile phase, typically a mixture of an organic solvent (e.g., acetonitrile, methanol) and an aqueous buffer, to achieve baseline separation of the two enantiomer peaks.

  • Detection: Use a UV detector if the compounds have a suitable chromophore, or a mass spectrometer (LC-MS) for more sensitive and specific detection.

  • Quantification: Integrate the peak areas of the (5R) and (5S) enantiomers to determine their relative amounts and calculate the enantiomeric excess of a sample.

3. Structural Elucidation:

While NMR and mass spectrometry will confirm the chemical structure, single-crystal X-ray diffraction is the definitive method to determine the absolute stereochemistry of each enantiomer.[5][6]

Step-by-Step Methodology:

  • Crystallization: Grow single crystals of each purified enantiomer suitable for X-ray diffraction.

  • Data Collection: Collect diffraction data using a single-crystal X-ray diffractometer.

  • Structure Solution and Refinement: Solve the crystal structure to determine the precise three-dimensional arrangement of atoms and confirm the (5R) or (5S) configuration.

Conclusion

The (5R) and (5S) enantiomers of 3,3-dimethyl-1,3-azasilolidine-5-carboxylic acid represent a fascinating pair of chiral building blocks with significant potential in medicinal chemistry and materials science. While their fundamental physicochemical properties in an achiral environment are identical, their stereochemical differences will undoubtedly lead to distinct behaviors in chiral environments, most notably in their interactions with biological systems. The experimental workflows outlined in this guide provide a roadmap for their stereoselective synthesis, analytical separation, and definitive structural characterization. Further research into these and other silicon-containing amino acids is poised to unlock new avenues for the design of innovative and effective therapeutics and advanced materials.

References

  • Rémond, E., Martin, C., Martínez, J., & Cavelier, F. (2016). Silicon-Containing Amino Acids: Synthetic Aspects, Conformational Studies, and Applications to Bioactive Peptides. Chemical Reviews, 116(19), 11694–11734. [Link]

  • Showell, G. A., & Mills, J. S. (2003). The role of silicon in drug discovery. Drug Discovery Today, 8(12), 551–556. [Link]

  • Chromatography Today. (2016, September 6). Chiral Amino Acid and Peptide Separations – the Next Generation. Retrieved from [Link]

  • Aitken, R. A., & Aitken, K. M. (2022). X-ray Structures of 3-Acetyloxazolidin-2-one, 3-Acetyloxazolin-2-one and Oxazolin-2(3H)-one. Molbank, 2022(3), M1453. [Link]

  • Al-Sanea, M. M., & Abdelgawad, M. A. (2023). First X-ray Crystal Structure Characterization, Computational Studies, and Improved Synthetic Route to the Bioactive 5-Arylimino-1,3,4-thiadiazole Derivatives. Molecules, 28(4), 1779. [Link]

Sources

A Comparative Guide to Chiral Synthons: Alternatives to Constrained Cyclic Amino Acid Derivatives

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

In the intricate field of asymmetric synthesis, the selection of an appropriate chiral building block is paramount to achieving desired stereochemical outcomes. Constrained cyclic amino acid derivatives, such as (5R)-3,3-dimethyl-1,3-azasilolidine-5-carboxylic acid and its structural cousins like thiazolidine-4-carboxylic acids, serve as powerful synthons.[1][2][3] Their rigid frameworks provide a predictable platform for stereodirected functionalization, making them valuable in the synthesis of complex pharmaceutical agents and natural products. However, factors such as synthetic accessibility, cost, and compatibility with specific reaction manifolds often necessitate the consideration of alternatives.

This guide provides an in-depth, objective comparison of established and versatile alternatives to these constrained synthons. We will analyze their performance in key asymmetric transformations, supported by experimental data, and provide the causal logic behind their application.

Comparative Analysis of Leading Chiral Synthons

The ideal chiral synthon is application-dependent. Here, we compare three of the most robust and widely adopted classes of alternatives: Pyroglutamic Acid Derivatives, Evans' Chiral Auxiliaries, and Proline-based Organocatalysts.

Pyroglutamic Acid: The Versatile and Economical Workhorse

Derived from the inexpensive and abundant amino acid glutamic acid, pyroglutamic acid is a five-membered lactam that serves as a rigid chiral scaffold.[4][5] Its utility stems from the differential reactivity of its two carbonyl groups and the lactam nitrogen, which can be selectively modified to forge a variety of complex structures.[4][6]

Core Strengths:

  • Cost-Effectiveness: Readily available in both enantiomeric forms, making it suitable for large-scale synthesis.[5]

  • High Rigidity: The pyrrolidinone ring effectively shields one face of the molecule, directing electrophilic attack to the less hindered face of its enolate.[7]

  • Synthetic Versatility: Serves as a precursor for a wide range of substituted prolines, glutamic acids, and other complex amino acids.[8]

Potential Limitations:

  • Racemization Risk: The C5 stereocenter can be susceptible to epimerization under strongly basic or acidic conditions if not handled carefully.

  • Lactam Reactivity: The lactam ring can be opened by strong nucleophiles, a feature that can be either exploited for further diversification or present an unwanted side reaction.

Evans' Auxiliaries: The Gold Standard for Predictable Stereocontrol

The oxazolidinone-based chiral auxiliaries developed by David A. Evans are among the most reliable and effective tools for asymmetric synthesis.[9] By temporarily attaching the auxiliary to a carboxylic acid, subsequent reactions such as alkylations and aldol additions are directed with exceptionally high levels of diastereoselectivity.[10][11]

Core Strengths:

  • Exceptional Stereoselectivity: Routinely achieves >99% diastereomeric excess (d.e.) in a wide range of C-C bond-forming reactions.[12][13]

  • Predictable Outcomes: The stereochemical outcome is reliably predicted by well-established Zimmerman-Traxler transition state models, where chelation to a Lewis acid (commonly boron) organizes the reactive partners.[14][15]

Potential Limitations:

  • Stoichiometric Use: The auxiliary is a stoichiometric reagent, which impacts atom economy and can be costly for process chemistry.

  • Auxiliary Cleavage Required: Additional synthetic steps are required to attach and subsequently remove the auxiliary, which can be accomplished through various hydrolytic, reductive, or transesterification methods.[14]

Proline and Derivatives: The Catalyst-as-Synthon Approach

L-Proline, another naturally abundant amino acid, has revolutionized asymmetric synthesis through its role as an organocatalyst.[18][19] It operates by forming chiral enamine or iminium ion intermediates with carbonyl compounds, effectively catalyzing a host of transformations with high enantioselectivity.[18][20]

Core Strengths:

  • Catalytic Nature: Typically used in sub-stoichiometric amounts (10-30 mol%), which is economically and environmentally advantageous.[18]

  • Operational Simplicity: Many proline-catalyzed reactions can be run under mild conditions without the need for inert atmospheres or pre-formed enolates.[21]

  • Broad Reaction Scope: Effectively catalyzes aldol reactions, Mannich reactions, and Michael additions, among others.[18][22]

Potential Limitations:

  • Catalyst Loading: Can require higher catalyst loadings compared to metal-based systems.[18]

  • Substrate Scope: While broad, the efficiency and selectivity can be highly substrate-dependent.

Performance Data Summary

The following table summarizes representative performance data for these alternatives in key asymmetric transformations.

Alternative Synthon/CatalystKey Reaction TypeSubstrate ExampleYield (%)Diastereomeric/Enantiomeric ExcessSource
(L)-Pyroglutamic Acid Derivative Asymmetric AlkylationDeprotonation followed by reaction with electrophilesGoodGood Diastereoselectivity[7]
Evans' Auxiliary (Oxazolidinone) Asymmetric AldolN-propionyl imide + isobutyraldehyde80%>99:1 d.r. (syn:anti)[12]
Evans' Auxiliary (Oxazolidinone) Asymmetric AlkylationN-acyl imide + benzyl bromide>90%>98% d.e.[11]
L-Proline Michael AdditionCyclohexanone + β-nitrostyrene95%95:5 d.r., 20% e.e.[20]
L-Proline Aldol ReactionAcetone + various aldehydesHigh>99% e.e.[18]

Experimental Protocols & Mechanistic Visualization

Protocol 1: Evans Asymmetric Aldol Reaction

This protocol details a boron-mediated aldol reaction using an Evans oxazolidinone auxiliary to achieve high diastereoselectivity. The choice of dibutylboron triflate and a hindered base is critical for the selective formation of the Z-enolate, which proceeds through a closed, chair-like Zimmerman-Traxler transition state to yield the syn-aldol product.

Materials:

  • (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone derived N-propionyl imide

  • Anhydrous Dichloromethane (DCM)

  • Dibutylboron triflate (Bu₂BOTf)

  • Diisopropylethylamine (DIPEA)

  • Aldehyde (e.g., isobutyraldehyde)

  • Phosphate buffer (pH 7), methanol, 30% hydrogen peroxide

  • Argon or Nitrogen gas

Procedure:

  • Dissolve the N-propionyl imide (1.0 eq) in anhydrous DCM under an inert atmosphere.

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Add Bu₂BOTf (1.1 eq) dropwise, followed by the slow addition of DIPEA (1.2 eq). Stir the mixture at -78 °C for 30 minutes to ensure complete formation of the Z-boron enolate.

  • Add the aldehyde (1.5 eq), freshly distilled, to the solution and stir at -78 °C for 2 hours, then warm to 0 °C and stir for an additional 1 hour.

  • Quench the reaction by adding 5 mL of pH 7 phosphate buffer, followed by 15 mL of methanol.

  • Slowly add a 2:1 mixture of methanol/30% H₂O₂ at 0 °C to oxidatively cleave the boron from the product. Stir vigorously for 1 hour.

  • Remove the volatiles in vacuo and extract the aqueous residue with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with saturated sodium bicarbonate and brine, dry over anhydrous magnesium sulfate, and concentrate.

  • Purify the crude product by flash column chromatography. The diastereomeric ratio can be determined by ¹H NMR analysis of the crude product.

Caption: Decision workflow for selecting a chiral synthon for asymmetric synthesis.

Authoritative Conclusion & Recommendation

The choice between these powerful alternatives is dictated by the specific synthetic challenge.

  • For cost-effective, large-scale syntheses where the target molecule contains a pyrrolidine ring, pyroglutamic acid is an outstanding starting point.[4][5]

  • When the highest levels of predictable and reliable stereocontrol are required for acyclic systems, and the cost of a stoichiometric auxiliary is permissible, Evans' oxazolidinones remain the undisputed gold standard.[9][11]

  • For reactions where atom economy, mild conditions, and the avoidance of metallic reagents are priorities, L-proline and its derivatives offer a potent and increasingly sophisticated organocatalytic solution.[18][20]

Ultimately, a thorough analysis of the target structure, economic constraints, and desired reaction pathway will guide the medicinal or process chemist to the optimal chiral synthon. The robust and well-documented nature of these three alternatives ensures that a powerful tool is available for nearly any asymmetric synthesis endeavor.

References

  • Development of L-Proline-Based Chiral Ionic Liquids for Asymmetric Michael Reaction. Molecules. [Link]

  • Yamaguchi, M., Shiraishi, T., & Hirama, M. (1996). Asymmetric Michael Addition of Malonate Anions to Prochiral Acceptors Catalyzed by l-Proline Rubidium Salt. The Journal of Organic Chemistry, 61(11), 3520–3530. [Link]

  • Al-SAYAH, M. A., & Kaltner, M. (2010). L-Proline-Catalyzed Asymmetric Michael Addition of 2-Oxindoles to Enones. Synthesis, 2010(18), 3143-3148. [Link]

  • Baldwin, J. E., Miranda, T., Moloney, M., & Hokelek, T. (1989). Amino acid synthesis using ()-pyroglutamic acid as a chiral starting material. Tetrahedron, 45(22), 7159-7170. [Link]

  • Puentes, C. O., et al. (2019). Use of chiral auxiliaries in the asymmetric synthesis of biologically active compounds: A review. Mini reviews in medicinal chemistry, 19(17), 1418–1436. [Link]

  • Panday, S. K., Prasad, J., & Dikshit, D. K. (2011). Pyroglutamic Acid and its Derivatives: The Privileged Precursors for the Asymmetric Synthesis of Bioactive Natural Products. ResearchGate. [Link]

  • Evans Aldol Reaction - Using chiral auxiliaries for asymmetric synthesis. YouTube. [Link]

  • Proline organocatalysis. Wikipedia. [Link]

  • Proline Derivatives in Organic Synthesis. Organic Chemistry Portal. [Link]

  • Cativiela, C., & Díaz-de-Villegas, M. D. (2007). Stereoselective Synthesis of Quaternary Proline Analogues. Tetrahedron: Asymmetry, 18(5), 569-623. [Link]

  • List, B., Pojarliev, P., & Martin, H. J. (2001). Efficient Proline-Catalyzed Michael Additions of Unmodified Ketones to Nitro Olefins. Organic Letters, 3(16), 2595–2597. [Link]

  • Chiral auxiliary. Wikipedia. [Link]

  • Kim, D., et al. (2018). Asymmetric Cα-Alkylation of Proline via Chirality Transfers of Conformationally Restricted Proline Derivative: Application to the Total Synthesis of (−)-Amathaspiramide F. Organic Letters, 20(19), 6205–6209. [Link]

  • Bisai, A., & Singh, V. K. (2006). Applications of oxazolidinones as chiral auxiliaries in the asymmetric alkylation reaction applied to total synthesis. Tetrahedron, 62(28), 6673-6696. [Link]

  • Why does acetate aldol with Evans auxiliary give almost no diasteroselectivity? Chemistry Stack Exchange. [Link]

  • Evans, D. A. (2002). Recent advances in asymmetric synthesis with chiral imide auxiliaries. Comptes Rendus Chimie, 5(5), 321-327. [Link]

  • Stefanucci, A., Novellino, E., Costante, R., & Ad. (2014). PYROGLUTAMIC ACID DERIVATIVES: BUILDING BLOCKS FOR DRUG DISCOVERY. HETEROCYCLES, 89(8), 1801. [Link]

  • Gammack Yamagata, A. D., & Sibi, M. P. (2012). Diastereoselective and enantioselective conjugate addition reactions utilizing α,β-unsaturated amides and lactams. Tetrahedron letters, 53(19), 2329–2336. [Link]

  • Zhang, Z., et al. (1993). Asymmetric synthesis of chi-constrained pyroglutamic acids, glutamic acids and prolines for peptides and peptidomimetics. The University of Arizona. [Link]

  • Begum, N., et al. (2020). Synthesis of (4R)-thiazolidine carboxylic acid and evaluation of antioxidant potential. Pakistan journal of pharmaceutical sciences, 33(2), 575–579. [Link]

  • Begum, N., et al. (2020). Synthesis of (4R)-thiazolidine carboxylic acid and evaluation of antioxidant potential. Pakistan journal of pharmaceutical sciences, 33(2), 575–579. [Link]

  • Synthesis of (4R)-thiazolidine carboxylic acid and evaluation of antioxidant potential. Semantic Scholar. [Link]

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A Comparative Guide to the Validation of Analytical Methods for (5R)-3,3-dimethyl-1,3-azasilolidine-5-carboxylic acid

Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a comprehensive comparison of analytical methodologies for the quantification and purity assessment of (5R)-3,3-dimethyl-1,3-azasilolidine-5-carboxylic acid. As a novel, non-proteinogenic amino acid analogue containing an organosilicon scaffold, this molecule presents unique analytical challenges. The choice of an analytical method is not merely a procedural step but a foundational decision that impacts the reliability of research, the integrity of drug development, and the quality of the final product. This document is intended for researchers, scientists, and drug development professionals, offering field-proven insights into method selection and validation, grounded in established regulatory principles.

The validation of an analytical procedure is the process of demonstrating its suitability for the intended purpose.[1][2] For a molecule like (5R)-3,3-dimethyl-1,3-azasilolidine-5-carboxylic acid, this means ensuring the chosen method can accurately and reliably measure the compound's concentration (assay) and detect any impurities, including stereoisomers and degradation products.

Strategic Selection of Primary Analytical Methodologies

The unique structure of (5R)-3,3-dimethyl-1,3-azasilolidine-5-carboxylic acid—a highly polar zwitterion with no significant UV chromophore—dictates the strategic selection of analytical techniques. Standard reversed-phase chromatography often fails to provide adequate retention for such polar compounds.[3][4] Therefore, a considered approach is essential.

Method 1: Reversed-Phase HPLC with Pre-Column Derivatization (RP-HPLC)

This is a classic and robust approach for analyzing amino acids.[5] The core principle is to chemically modify the analyte to overcome its inherent analytical challenges.

  • Causality of Choice: The primary amine of the azasilolidine ring and the carboxylic acid are ideal targets for derivatization. Reagents like o-phthalaldehyde (OPA) or phenylisothiocyanate (PITC) react with the primary amine to attach a fluorescent or UV-active chromophore.[6] This dual-action modification simultaneously increases hydrophobicity, leading to better retention on C18 columns, and imparts strong detection characteristics.

  • Advantages:

    • High sensitivity and selectivity, especially with fluorescence detection.

    • Utilizes widely available and well-understood RP-HPLC instrumentation.

    • Extensive literature and established protocols for amino acid derivatization.

  • Limitations:

    • Derivatization adds complexity and potential for variability. The stability of the derivatized product must be carefully evaluated.[6]

    • The derivatization reaction may be incomplete or produce side products.

    • Not ideal for identifying unknown impurities unless they also react with the derivatizing agent.

Method 2: Hydrophilic Interaction Liquid Chromatography (HILIC)

HILIC is a powerful alternative for analyzing polar compounds in their native state, avoiding the need for derivatization.[7]

  • Causality of Choice: HILIC columns utilize a polar stationary phase (e.g., bare silica, amide, or diol) with a high concentration of organic solvent in the mobile phase. The analyte partitions into a water-enriched layer on the surface of the stationary phase, and elution is achieved by increasing the aqueous component. This mechanism is perfectly suited for retaining polar molecules like our target compound.[4][8]

  • Advantages:

    • Direct analysis without derivatization simplifies sample preparation.

    • Excellent compatibility with mass spectrometry (MS) due to the high organic content of the mobile phase, which facilitates efficient desolvation and ionization.[9]

    • Orthogonal selectivity compared to reversed-phase, which is useful for impurity profiling.

  • Limitations:

    • Can be less robust than RP-HPLC; sensitive to mobile phase composition and water content.

    • Longer column equilibration times are often required.

    • Potential for peak shape issues if sample diluent is not carefully matched to the mobile phase.

Method 3: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

For ultimate sensitivity and specificity, coupling chromatography with tandem mass spectrometry is the gold standard.[3][10]

  • Causality of Choice: Mass spectrometry detects compounds based on their mass-to-charge ratio (m/z), making it universally applicable and independent of optical properties. For a compound with no native chromophore, MS detection is an obvious choice. The use of tandem MS (MS/MS) in Multiple Reaction Monitoring (MRM) mode allows for the selection of a specific precursor ion (the parent molecule) and one or more of its characteristic fragment ions, providing an exceptionally high degree of selectivity and minimizing matrix interference.[10]

  • Advantages:

    • Unmatched specificity and sensitivity (picogram to femtogram levels).

    • Ability to confirm molecular identity through mass-to-charge ratio.

    • Ideal for complex matrices (e.g., biological fluids, crude reaction mixtures).

    • Can be coupled with either RP-HPLC (with derivatization) or HILIC.

  • Limitations:

    • Higher equipment cost and complexity.

    • Ionization efficiency can be suppressed by matrix components.

    • Requires more specialized expertise for method development and maintenance.

The Validation Framework: Adhering to ICH Q2(R1) Standards

The International Council for Harmonisation (ICH) guideline Q2(R1) provides a comprehensive framework for validating analytical procedures.[1][11][12] It ensures that a method is fit for its purpose by evaluating a set of specific performance characteristics.

Validation_Workflow cluster_planning Phase 1: Planning & Development cluster_execution Phase 2: Experimental Execution cluster_reporting Phase 3: Analysis & Reporting Dev Method Development (Selectivity & System Suitability) Proto Write Validation Protocol Dev->Proto Spec Specificity (Placebo, Impurities) Proto->Spec Lin Linearity & Range Acc Accuracy (% Recovery) Prec Precision (Repeatability & Intermediate) Limit LOD & LOQ Rob Robustness (Varied Parameters) Data Data Analysis & Statistics Rob->Data Report Final Validation Report Data->Report

Caption: Workflow for Analytical Method Validation based on ICH Q2(R1).

Key Validation Parameters
  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components.[1] For (5R)-3,3-dimethyl-1,3-azasilolidine-5-carboxylic acid, this would involve spiking the sample with its enantiomer ((5S)-isomer), potential starting materials, and known by-products.

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte within a given range.

  • Range: The interval between the upper and lower concentrations of the analyte in the sample for which the analytical procedure has a suitable level of precision, accuracy, and linearity.

  • Accuracy: The closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found. This is typically assessed by analyzing a sample with a known concentration (e.g., a spiked placebo) and calculating the percent recovery.

  • Precision: The closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. It is evaluated at two levels:

    • Repeatability: Precision under the same operating conditions over a short interval of time.

    • Intermediate Precision: Expresses within-laboratory variations (different days, different analysts, different equipment).

  • Detection Limit (LOD): The lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value.

  • Quantitation Limit (LOQ): The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters (e.g., pH of mobile phase, column temperature).

Comparative Performance and Experimental Protocols

The following table summarizes the expected performance characteristics of the three proposed methods. The values are illustrative and represent typical outcomes for a well-developed and validated method in each category.

Validation Parameter RP-HPLC (with Derivatization) HILIC (Direct Analysis) LC-MS/MS (HILIC Coupling) Rationale / Commentary
Specificity High (if impurities derivatize)Moderate to HighVery High MS/MS is superior due to its ability to distinguish compounds based on mass, not just retention time.
LOQ (Assay) ~0.1 - 1 µg/mL~1 - 5 µg/mL~0.01 - 0.1 ng/mL Derivatization enhances sensitivity for UV/FL detection. LC-MS/MS offers orders of magnitude greater sensitivity.
Linearity (r²) > 0.999> 0.998> 0.999 All methods are expected to show excellent linearity when properly developed.
Accuracy (% Recovery) 98.0 - 102.0%97.0 - 103.0%98.0 - 102.0% All methods should achieve high accuracy within acceptable pharmaceutical limits.
Precision (%RSD) < 1.0%< 2.0%< 1.5% RP-HPLC is typically highly reproducible. HILIC can show slightly higher variability.
Robustness HighModerateModerate to HighRP-HPLC methods are generally very robust. HILIC can be more sensitive to small changes in mobile phase water content.
Detailed Protocol: Validation of an RP-HPLC Method with OPA Derivatization

This protocol outlines the validation for the assay of (5R)-3,3-dimethyl-1,3-azasilolidine-5-carboxylic acid as a drug substance.

Sample_Prep_Workflow cluster_prep Sample & Standard Preparation cluster_deriv Derivatization cluster_analysis Analysis S1 Weigh Analyte (10 mg) S2 Dissolve in Diluent (10 mL Water) S1->S2 S3 Create Stock Solution (1 mg/mL) S2->S3 S4 Perform Serial Dilutions (for Linearity Curve) S3->S4 D1 Aliquot Sample (100 µL) S4->D1 D2 Add Borate Buffer (400 µL) D1->D2 D3 Add OPA Reagent (100 µL) D2->D3 D4 Vortex & Incubate (2 min at RT) D3->D4 A1 Inject into HPLC (within 5 min) D4->A1

Caption: Sample Preparation and Derivatization Workflow.

1. Materials & Equipment

  • Reference Standard: (5R)-3,3-dimethyl-1,3-azasilolidine-5-carboxylic acid (>99.5% purity).

  • HPLC System with Fluorescence Detector (Ex: 340 nm, Em: 450 nm).

  • Column: C18, 4.6 x 150 mm, 5 µm.

  • Reagents: HPLC-grade Acetonitrile (ACN) and Water, Borate Buffer (0.4 M, pH 9.5), o-Phthalaldehyde (OPA) reagent.

2. Chromatographic Conditions

  • Mobile Phase A: 0.1 M Sodium Acetate buffer, pH 6.5.

  • Mobile Phase B: Acetonitrile.

  • Gradient: 10% B to 50% B over 20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Injection Volume: 20 µL.

3. Validation Experiments

  • Specificity:

    • Prepare solutions of placebo, a known impurity, and the (5S)-enantiomer.

    • Prepare a spiked sample containing the analyte and all potential interfering compounds.

    • Inject all solutions.

    • Acceptance Criteria: The analyte peak should be free from co-elution from any other component, and peak purity analysis should pass.

  • Linearity:

    • Prepare a stock solution of the reference standard at 1000 µg/mL.

    • Perform serial dilutions to prepare at least five concentrations across the range of 50% to 150% of the target assay concentration (e.g., 5, 10, 20, 30, 40 µg/mL).

    • Derivatize and inject each concentration in triplicate.

    • Acceptance Criteria: Plot peak area vs. concentration. The correlation coefficient (r²) must be ≥ 0.999.

  • Accuracy:

    • Prepare spiked samples by adding the analyte to a placebo at three concentration levels (e.g., 80%, 100%, 120% of the target concentration).

    • Prepare each level in triplicate.

    • Analyze the samples and calculate the percent recovery.

    • Acceptance Criteria: The mean recovery should be between 98.0% and 102.0% for each level.

  • Precision (Repeatability):

    • Prepare six individual samples at 100% of the target concentration from the same homogenous batch.

    • Analyze all six samples.

    • Acceptance Criteria: The relative standard deviation (%RSD) of the results should be ≤ 1.0%.

Conclusion and Recommendations

The validation of an analytical method for a novel compound like (5R)-3,3-dimethyl-1,3-azasilolidine-5-carboxylic acid requires a tailored, scientifically sound approach.

  • For routine quality control and release testing where sensitivity and robustness are paramount, RP-HPLC with pre-column derivatization is a highly reliable and cost-effective choice. Its performance is well-understood, and it is readily available in most laboratories.

  • For early-stage research, discovery, and metabolomics, where sample preparation needs to be minimized and compatibility with MS is desired, HILIC offers a compelling advantage by allowing direct analysis of this polar molecule.

  • For bioanalytical studies, trace-level impurity quantification, or when absolute certainty of identification is required, LC-MS/MS is the unequivocal choice. Its superior sensitivity and specificity justify the increased complexity and cost.

Ultimately, the choice of method depends on the specific application, available resources, and the stage of drug development. However, regardless of the method chosen, a thorough validation following the principles outlined in the ICH Q2(R1) guideline is not optional—it is a mandatory component of good science and regulatory compliance.

References

  • Brodelius, P. (1984). High-performance Liquid Chromatographic Analysis of Analogous Amino and Oxo Acids for the Determination of Amino Acid Oxidase and Transaminase Activities. Acta Chemica Scandinavica B, 38(3), 219-223. Available at: [Link]

  • ICH. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. Available at: [Link]

  • McFadden, T. M. C. (2022). CONFORMATIONAL ANALYSIS OF CYCLIC FIVE- AND SIX-MEMBERED ORGANOSILICON COMPOUNDS USING ROTATIONAL AND VIBRATIONAL SPECTROSCOPY WITH QUANTUM CHEMICAL CALCULATIONS. University of Memphis Digital Commons. Available at: [Link]

  • Wang, R., et al. (2008). Survey of organosilicone compounds, including cyclic and linear siloxanes, in personal-care and household products. Chemosphere, 73(11), 1731-1737. Available at: [Link]

  • Patel, K., et al. (2025). A holistic perspective on analytical method validation under International Council for Harmonisation Q2(R1). American Journal of Biopharmacy and Pharmaceutical Sciences. Available at: [Link]

  • Caramante, I. (n.d.). HPLC Analysis of Amino Acids Formed by Urey-Miller-Type Experiments. Liberty University. Available at: [Link]

  • FDA. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. U.S. Food and Drug Administration. Available at: [Link]

  • ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. Available at: [Link]

  • ICH. (n.d.). Quality Guidelines. International Council for Harmonisation. Available at: [Link]

  • Smith, S. D. (1967). A STUDY OF THE CHEMISTRY OF CYCLIC ORGANOSILICON COMPOUNDS AND ALPHA-CHLOROSILANES. ProQuest. Available at: [Link]

  • Rao, B. M., et al. (2010). Determination of amino acid without derivatization by using HPLC - HILIC column. Journal of Chemical and Pharmaceutical Research, 2(2), 372-380. Available at: [Link]

  • FILAB. (n.d.). Laboratory analysis of cyclosiloxanes. Available at: [Link]

  • USP. (n.d.). Amino acid analysis refers to the methodology used to determine the amino acid composition or content of proteins. U.S. Pharmacopeia. Available at: [Link]

  • Cogiamatti, A., et al. (2012). LC–MS-Compatible Separation of Polar Compounds Using Silica Hydride Columns. LCGC North America, 30(3). Available at: [Link]

  • West, R. (n.d.). Chemical Reactions and Properties of Organosilicon Compounds Related to New Materials. Defense Technical Information Center. Available at: [Link]

  • Leuthold, P., et al. (2023). Analysis of polar primary metabolites in biological samples using targeted metabolomics and LC-MS. STAR Protocols, 4(3), 102489. Available at: [Link]

  • BioPharma Services. (2023). BA Method Development: Polar Compounds. Available at: [Link]

  • Souvereyns, J., et al. (2012). LC-MS metabolomics of polar compounds. Metabolomics, 8(5), 799-810. Available at: [Link]

  • Guillarme, D., & Schappler, J. (2012). LC-MS metabolomics of polar compounds. Semantic Scholar. Available at: [Link]

  • Kuna, A. K., et al. (2019). A Novel RP-HPLC Method for the Quantification of Azacitidine and Its Impurities in Active Pharmaceutical Ingredients and Pharma. Asian Journal of Research in Chemistry, 12(1), 1-6. Available at: [Link]

  • Kim, M., et al. (2020). Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples. Molecules, 25(20), 4851. Available at: [Link]

  • Ramachandra, B., & Naidu, N. (2018). Determination of Azacitidine by Spectrophotometric Method. Open Journal of Medicinal Chemistry, 8, 15-21. Available at: [Link]

  • Kumar, P., et al. (2023). Development and Validation of Stability Indicating RP-HPLC Method and Characterization of Degradation Products of Anti-neoplastic Drug Azacitidine. International Journal of Pharmaceutical Quality Assurance, 14(4), 629-635. Available at: [Link]

  • Hulin, P., et al. (2021). Azacitidine Omega-3 Self-Assemblies: Synthesis, Characterization, and Potent Applications for Myelodysplastic Syndromes. Pharmaceutics, 13(12), 2186. Available at: [Link]

Sources

spectroscopic data comparison for (5R)-3,3-dimethyl-1,3-azasilolidine-5-carboxylic acid

Author: BenchChem Technical Support Team. Date: April 2026

The development of peptidomimetics relies heavily on the strategic substitution of natural amino acids with synthetic surrogates to enhance pharmacokinetic properties without disrupting the native secondary structure. Among these, (5R)-3,3-dimethyl-1,3-azasilolidine-5-carboxylic acid —commonly referred to as D-silaproline (D-Sip)—has emerged as a premier structural analog for D-proline[1].

By replacing the γ -carbon of the pyrrolidine ring with a dimethylsilyl group, silaproline uniquely bridges the gap between conformational fidelity and metabolic stability[2]. This guide provides an objective, data-driven comparison of the spectroscopic properties of (5R)-silaproline against natural proline and outlines the self-validating protocols required for its characterization.

The Silicon Paradigm: Mechanistic Rationale

The substitution of carbon for silicon in the pyrrolidine ring is not merely a structural novelty; it is driven by precise physicochemical causality[3]:

  • Lipophilicity Enhancement: The dimethylsilyl group increases the lipophilicity of the residue by approximately 1.2 logP units compared to natural proline[3]. This thermodynamic shift drives enhanced membrane permeability and cellular uptake[4].

  • Proteolytic Shielding: The larger covalent radius of silicon and the steric bulk of the gem-dimethyl groups shield adjacent amide bonds from enzymatic hydrolysis, significantly extending the in vivo half-life of the peptide[3].

  • Conformational Mimicry: Despite the steric bulk, silaproline perfectly mimics the ϕ and ψ dihedral angle preferences of proline, strongly inducing and stabilizing the Polyproline II (PPII) helical conformation[2].

Logic N1 Dimethylsilyl Substitution at γ-position N2 Increased Lipophilicity (+1.2 logP) N1->N2 N3 Steric Shielding of Amide Bond N1->N3 N4 Enhanced Cellular Uptake N2->N4 N5 Proteolytic Resistance (Extended Half-life) N3->N5

Physicochemical and biological causality of dimethylsilyl substitution in proline.

Comparative Spectroscopic Profiling

To objectively verify the successful incorporation and structural integrity of (5R)-silaproline, researchers rely on a triad of NMR, IR, and Mass Spectrometry. The introduction of the silicon atom provides unique spectroscopic handles—most notably in 29 Si NMR and the highly shielded 1 H NMR signals of the Si-methyl groups[5].

Table 1: Quantitative NMR Chemical Shift Comparison

Data acquired in CDCl 3​ / D 2​ O at 298 K. Values are representative for the unprotected amino acids.

NucleusPositionD-Proline ( δ ppm)(5R)-Silaproline ( δ ppm)Diagnostic Shift Rationale
1 H NMR α -CH (C5)4.124.05Minimal change; backbone electronics remain consistent.
β -CH 2​ (C4)2.34, 2.081.15, 1.35Upfield shift due to the electropositive nature of adjacent Si.
δ -CH 2​ (C2)3.31, 3.402.60, 2.85Upfield shift; protons are sandwiched between N and Si.
Si-(CH 3​ ) 2​ N/A0.20, 0.25Primary diagnostic marker: Highly shielded protons.
13 C NMR α -C (C5)61.560.5Retains characteristic α -carbon shift.
β -C (C4)29.515.2Strong upfield shift due to silicon's lower electronegativity.
δ -C (C2)46.540.5Moderate upfield shift compared to natural proline.
Si-(CH 3​ ) 2​ N/A-2.5, -3.0Distinctive negative chemical shift for Si-bound methyls.
C=O175.0176.5Slight deshielding of the carboxylate carbon.
29 Si NMR Si (C3)N/A18.5Definitive confirmation of the azasilolidine core[5].
Table 2: Infrared (IR) and Mass Spectrometry (MS) Data
Analytical MethodD-Proline(5R)-SilaprolineKey Differentiator
IR Spectroscopy ν (C=O): ~1625 cm −1 ν (C=O): ~1640 cm −1 ν (Si-C): ~845, 1255 cm −1 Presence of strong Si-C stretching frequencies in Sip.
Mass Spec (ESI+) [M+H] + : 116.1 m/z[M+H] + : 160.1 m/zExact mass shift corresponding to the (CH 3​ ) 2​ Si substitution.

Validated Analytical Workflows

To ensure scientific integrity, the characterization of (5R)-3,3-dimethyl-1,3-azasilolidine-5-carboxylic acid must follow a self-validating system where structural identity (NMR/MS) is directly correlated with conformational behavior (CD Spectroscopy)[6].

Workflow A Synthesis of (5R)-Silaproline B B A->B C NMR Profiling (1H, 13C, 29Si) B->C D MS & IR Characterization B->D E CD Spectroscopy (PPII Conformation) C->E

Analytical workflow for the isolation and spectroscopic validation of silaproline.

Protocol 1: NMR Acquisition & Cis/Trans Isomerism Analysis

Because the biological activity of proline-rich peptides depends heavily on the cis/trans isomerization of the preceding amide bond, quantifying this ratio in Sip-peptides is critical[2].

  • Sample Preparation: Dissolve 5–10 mg of the purified (5R)-silaproline (or its dipeptide derivative) in 0.5 mL of CDCl 3​ or CD 3​ OD. Ensure the solvent is anhydrous to prevent exchange broadening of the amine/amide protons.

  • 1D Acquisition: Utilize a 600 MHz NMR spectrometer. Acquire standard 1 H (16 scans), 13 C (1024 scans), and 29 Si (512 scans) spectra. Calibrate the spectra using the residual solvent peak (e.g., CDCl 3​ at 7.26 ppm for 1 H).

  • 2D ROESY Setup: To determine the cis/trans ratio, set up a 2D ROESY experiment. Crucial Step: Set the spin-lock mixing time to exactly 300 ms . This specific duration allows sufficient spin diffusion for Nuclear Overhauser Effect (NOE) buildup between the α -CH(i) and α -CH(i+1) protons (indicative of the cis conformer) without introducing excessive spin-diffusion artifacts.

  • Data Processing: Integrate the cross-peaks. Silaproline typically exhibits a lower propensity for the cis isomer (~7-10%) compared to natural proline (~15%) in model dipeptides, primarily due to the increased steric bulk of the dimethylsilyl group[2].

Protocol 2: Circular Dichroism (CD) for PPII Helix Verification

To prove that (5R)-silaproline maintains the structural mimicry of D-proline, CD spectroscopy is used to observe the Polyproline II (PPII) helical signature[4].

  • Sample Preparation: Prepare a precisely calibrated 50 μ M solution of the Sip-containing peptide in degassed, HPLC-grade water or methanol.

  • Instrument Calibration: Purge the CD spectrometer with nitrogen gas for 15 minutes prior to use to eliminate ozone absorption in the far-UV region.

  • Acquisition Parameters: Load the sample into a 1-mm pathlength quartz cuvette. Scan the far-UV region from 190 nm to 250 nm at a constant temperature of 20°C. Use a scanning speed of 50 nm/min and average over 3 accumulations.

  • Spectral Interpretation: A successful silaproline substitution will yield a classic PPII signature: a pronounced negative ellipticity minimum at ~205 nm and a weak positive ellipticity maximum at ~228 nm [2].

Sources

Assessing the Purity of Commercial (5R)-3,3-dimethyl-1,3-azasilolidine-5-carboxylic Acid: A Comparative Guide to Analytical Methodologies

Author: BenchChem Technical Support Team. Date: April 2026

For researchers, scientists, and drug development professionals, the purity of starting materials and intermediates is of paramount importance. This guide provides a comprehensive, in-depth technical comparison of analytical methodologies for assessing the chemical and enantiomeric purity of commercial (5R)-3,3-dimethyl-1,3-azasilolidine-5-carboxylic acid. This non-canonical amino acid analog, incorporating a silicon atom into its heterocyclic structure, presents unique analytical challenges. This document moves beyond a simple listing of protocols to explain the causality behind experimental choices, ensuring a robust and self-validating approach to purity assessment.

Understanding the Analyte and Potential Impurities

(5R)-3,3-dimethyl-1,3-azasilolidine-5-carboxylic acid is a chiral, cyclic, organosilicon compound. A thorough purity assessment must consider impurities arising from its synthesis and potential degradation. While the specific commercial synthesis route may be proprietary, an understanding of analogous chemical transformations allows for the prediction of likely impurities.

Potential Impurity Classes:

  • Enantiomeric Impurity: The (5S)-enantiomer is the most critical impurity to quantify, as it may have different pharmacological or toxicological properties.

  • Diastereomeric Impurities: If the synthesis involves diastereomeric intermediates, their incomplete removal can lead to impurities.

  • Process-Related Impurities:

    • Starting Materials: Unreacted precursors used in the synthesis.

    • Intermediates: Incompletely reacted intermediates.

    • By-products: Resulting from side reactions, such as oligomerization or reactions with protecting groups.

    • Reagents and Solvents: Residual silylating agents, catalysts, and solvents.

  • Degradation Products: The azasilolidine ring may be susceptible to hydrolysis, leading to ring-opened products.

Analytical Strategies for Purity Assessment: A Comparative Overview

A multi-pronged analytical approach is essential for a comprehensive purity profile. This guide will focus on a comparison of High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy, as they provide complementary information on both chemical and stereochemical purity.

Analytical Technique Information Provided Strengths Limitations
Chiral HPLC Enantiomeric and diastereomeric purity, quantification of known and unknown impurities.High sensitivity and resolution for stereoisomers, well-established for quantitative analysis.May require derivatization, method development can be time-consuming.
¹H and ¹³C NMR Spectroscopy Structural confirmation, identification and quantification of major impurities, assessment of residual solvents.Provides detailed structural information, non-destructive, can be quantitative (qNMR).Lower sensitivity compared to HPLC, may not resolve all impurities, not ideal for enantiomeric excess determination without chiral auxiliaries.
²⁹Si NMR Spectroscopy Information on the silicon environment, detection of silicon-containing impurities.Specific to the organosilicon nature of the analyte.Lower sensitivity and longer acquisition times compared to ¹H NMR.
Mass Spectrometry (MS) Molecular weight confirmation, identification of impurities when coupled with a separation technique (LC-MS).High sensitivity and specificity for mass determination.Not inherently quantitative without appropriate standards, does not distinguish between isomers without chromatography.

High-Performance Liquid Chromatography (HPLC) for Enantiomeric and Chemical Purity

HPLC is the cornerstone for determining the enantiomeric excess (e.e.) and quantifying impurities in chiral compounds. Two primary strategies are employed: direct separation on a chiral stationary phase (CSP) and indirect separation after derivatization with a chiral derivatizing agent (CDA).

Indirect Chiral Separation via Derivatization

This approach involves reacting the analyte with a CDA to form diastereomers, which can then be separated on a standard achiral HPLC column. This method is often robust and utilizes less expensive achiral columns.

Caption: Workflow for indirect chiral HPLC analysis.

Chiral Derivatizing Agent (CDA) Principle Advantages Disadvantages
(R)-1-(1-Naphthyl)ethylamine Forms diastereomeric amides.Readily available, good for UV detection.Derivatization can be slow, may require coupling agents.
Marfey's Reagent (FDAA) Reacts with the amine group after potential ring opening or directly with the carboxylic acid after activation.[1]Highly reactive, strong chromophore for sensitive UV detection.Reagent can be in excess and may interfere with analysis.
(S)-(-)-α-Methylbenzylamine Forms diastereomeric amides.Cost-effective, good for UV detection.May have lower resolution compared to other agents.
  • Sample Preparation: Accurately weigh approximately 10 mg of the (5R)-3,3-dimethyl-1,3-azasilolidine-5-carboxylic acid sample into a vial.

  • Reagent Preparation: Prepare a 10 mg/mL solution of (R)-1-(1-Naphthyl)ethylamine and a 10 mg/mL solution of a coupling agent (e.g., HBTU) in a suitable aprotic solvent (e.g., acetonitrile).

  • Derivatization Reaction:

    • Dissolve the sample in 1 mL of the aprotic solvent.

    • Add 1.2 equivalents of (R)-1-(1-Naphthyl)ethylamine.

    • Add 1.2 equivalents of the coupling agent and a non-nucleophilic base (e.g., DIEA).

    • Vortex the mixture and allow it to react at room temperature for 1-2 hours, or until the reaction is complete (monitor by TLC or a rapid HPLC method).

  • Quenching: Quench the reaction with a small amount of water.

  • HPLC Analysis: Dilute the reaction mixture with the mobile phase and inject it into the HPLC system.

Direct Chiral Separation on a Chiral Stationary Phase (CSP)

Direct methods involve the use of a column packed with a chiral stationary phase that can stereoselectively interact with the enantiomers, leading to their separation. This approach avoids the need for derivatization, simplifying sample preparation.

Caption: Workflow for NMR-based purity assessment.

  • Standard Preparation: Prepare a stock solution of a certified internal standard (e.g., maleic acid, dimethyl sulfone) with a known concentration in a suitable deuterated solvent (e.g., DMSO-d₆).

  • Sample Preparation: Accurately weigh a known amount of the (5R)-3,3-dimethyl-1,3-azasilolidine-5-carboxylic acid sample and dissolve it in a known volume of the internal standard solution.

  • NMR Acquisition: Acquire a ¹H NMR spectrum with parameters optimized for quantitative analysis (e.g., long relaxation delay, 90° pulse angle).

  • Data Processing: Carefully integrate a well-resolved signal of the analyte and a signal of the internal standard.

  • Calculation: Calculate the purity of the analyte using the following formula:

    Purity (%) = (I_analyte / N_analyte) * (N_std / I_std) * (MW_analyte / MW_std) * (m_std / m_analyte) * Purity_std

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • m = mass

    • Purity_std = Purity of the internal standard

Method Validation and System Suitability

All analytical methods used for purity assessment in a regulated environment must be validated to ensure they are suitable for their intended purpose. [1][2]The validation should be performed in accordance with guidelines from regulatory bodies such as the United States Pharmacopeia (USP) and the European Pharmacopoeia (EP). [1] Key Validation Parameters:

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.

  • Range: The interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.

  • Accuracy: The closeness of the test results obtained by the method to the true value.

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be determined with suitable precision and accuracy.

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.

Conclusion and Recommendations

A comprehensive assessment of the purity of commercial (5R)-3,3-dimethyl-1,3-azasilolidine-5-carboxylic acid requires a combination of analytical techniques.

  • For chemical purity, a validated HPLC method is essential for quantifying both known and unknown impurities.

  • NMR spectroscopy (¹H, ¹³C, and ²⁹Si) serves as an indispensable tool for structural confirmation and for providing an orthogonal measure of purity, particularly for major impurities and residual solvents.

It is strongly recommended that a primary reference standard of (5R)-3,3-dimethyl-1,3-azasilolidine-5-carboxylic acid, with well-characterized purity, be established. This standard will be crucial for the accurate quantification of impurities and for the validation of all analytical methods. Furthermore, any identified impurities should be synthesized and characterized to serve as reference materials for method validation and routine quality control.

References

  • Chen, K., et al. (2000). [Determination of chiral purity of synthetic amino acids by high performance liquid chromatography]. Se Pu, 18(1), 14-6. [Link]

  • Daicel Chiral Technologies. (n.d.). Direct stereo-selective separations of amino acids and small peptides on cinchona derived zwitterionic chiral columns by HPLC. Retrieved from [Link]

  • United States Pharmacopeia. (n.d.). <1225> VALIDATION OF COMPENDIAL PROCEDURES. Retrieved from [Link]

  • Iskander, M. N., et al. (2010). Stability Studies of Oxazolidine-Based Compounds Using 1H NMR Spectroscopy. Journal of Pharmaceutical Sciences, 99(8), 3362-71. [Link]

  • Kuna, A. K., et al. (2018). A Novel RP-HPLC Method for the Quantification of Azacitidine and Its Impurities in Active Pharmaceutical Ingredients and Pharma. Asian Journal of Pharmaceutical and Clinical Research, 11(4), 235-241. [Link]

  • MDPI. (2022, July 11). Analytical Chemistry of Impurities in Amino Acids Used as Nutrients: Recommendations for Regulatory Risk Management. Retrieved from [Link]

  • MDPI. (2020, October 22). Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples. Retrieved from [Link]

  • ACS Publications. (2021, April 30). Peptide Bond Formation of Amino Acids by Transient Masking with Silylating Reagents. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Synthesis and conformational properties of 1,3-dimethyl-3-phenyl- 1,3-azasilinane. Low temperature dynamic NMR and computational. Retrieved from [Link]

  • MolecularCloud. (2023, May 16). 6 peptide impurities that appear during the synthesis & storage of peptides. Retrieved from [Link]

  • PMC. (2021, June 8). Silylated Tag-Assisted Peptide Synthesis: Continuous One-Pot Elongation for the Production of Difficult Peptides under Environmentally Friendly Conditions. Retrieved from [Link]

  • Impactfactor.org. (2023, December 25). Development and Validation of Stability Indicating RP-HPLC Method and Characterization of Degradation Products of Anti-neoplasti. Retrieved from [Link]

  • ResearchGate. (n.d.). Multiple receiver experiments for NMR spectroscopy of organosilicon compounds. Retrieved from [Link]

  • ResearchGate. (n.d.). NMR Spectroscopy of Organosilicon Compounds. Retrieved from [Link]

  • RSC Publishing. (2026, January 15). Quantitative 29 Si NMR spectroscopy of ordered mesoporous silicas: revisiting Q 3 / Q 4 ratios and surface hydroxylation in SBA-15 and MCM-41. Retrieved from [Link]

  • PMC. (n.d.). Chirality determination of unusual amino acids using precolumn derivatization and HPLC-ESI-MS. Retrieved from [Link]

  • HETEROCYCLES. (2018, December 19). multigram-scale and column chromatography-free synthesis of l-azetidine-2-carboxylic acid for. Retrieved from [Link]

  • Journal of GXP Compliance. (n.d.). Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry. Retrieved from [Link]

Sources

advantages of using (5R)-3,3-dimethyl-1,3-azasilolidine-5-carboxylic acid over proline analogs

Author: BenchChem Technical Support Team. Date: April 2026

(5R)-3,3-dimethyl-1,3-azasilolidine-5-carboxylic acid , commonly referred to as Silaproline (Sip) , represents a paradigm shift in peptidomimetic drug design. By replacing the γ-carbon of the natural proline pyrrolidine ring with a dimethylsilyl group, structural chemists have engineered a proline surrogate that overcomes two of the most notorious hurdles in peptide drug development: rapid proteolytic degradation and poor cell membrane permeability[1][2].

This guide provides an in-depth technical comparison between natural proline analogs and silaproline, detailing the physicochemical causality behind Sip's superior performance, supported by validated experimental protocols.

Structural Causality: Why Silicon Outperforms Carbon

The substitution of carbon with silicon in the pyrrolidine ring is not merely a structural novelty; it fundamentally alters the thermodynamic and kinetic profile of the resulting peptide while preserving critical secondary structures[3].

  • Conformational Fidelity (The PPII Helix): Proline is unique among natural amino acids because its cyclic side chain locks the backbone dihedral angle ( ϕ ), heavily favoring the Polyproline II (PPII) helical conformation necessary for many protein-protein interactions. Despite the longer Si–C bonds compared to C–C bonds, silaproline perfectly mimics this ring pucker, ensuring that target receptor binding affinity remains uncompromised[1][2].

  • Massive Lipophilicity Gains: Silicon is less electronegative and more polarizable than carbon. The addition of the two methyl groups at the γ-position exponentially increases the hydrophobic surface area of the residue. The octanol-water partition coefficient of Fmoc-Sip-OH is experimentally determined to be 14 times greater than that of Fmoc-Pro-OH[4].

  • Steric Shielding (Protease Resistance): The bulky dimethylsilyl group acts as a steric shield. When incorporated into a peptide backbone, it physically blocks the active sites of endopeptidases from accessing adjacent amide bonds, drastically extending the biological half-life of the therapeutic[2][4].

MOA Proline Natural Proline Degradation Rapid Proteolytic Cleavage Proline->Degradation Proteases LowUptake Low Membrane Permeability Proline->LowUptake Hydrophilic Sip Silaproline (Sip) Stability Steric Shielding by Dimethylsilyl Group Sip->Stability Protease Resistant HighUptake Enhanced Lipophilicity (20x Cellular Uptake) Sip->HighUptake Hydrophobic

Structural and functional advantages of Silaproline vs. natural Proline.

Comparative Performance Data

The translation of these structural changes into measurable in vitro and in vivo advantages is profound. The following table synthesizes quantitative data comparing standard proline against silaproline across various therapeutic applications.

ParameterNatural Proline (Pro)Silaproline (Sip)Experimental Impact
Relative Lipophilicity 1x (Baseline)14x greaterDrastically improves passive membrane diffusion[4].
Cellular Uptake (CPPs) Baseline20-fold increase Enables efficient intracellular delivery of macromolecular payloads[5][6].
Proteolytic Stability Highly susceptibleHighly resistantProtects adjacent peptide bonds from enzymatic cleavage (e.g., in Neurotensin analogs)[2].
Receptor Affinity High (Native)MaintainedPreserves PPII helical structure; no loss of biological activity[2][3].
Targeting S2 Pockets Standard fitEnhanced occupancyThe prochiral methyl groups occupy previously empty space in viral protease pockets (e.g., SARS-CoV-2 Mpro)[7].

Key Applications in Drug Development

A. Intracellular Delivery: Cell-Penetrating Peptides (CPPs)

Cell-penetrating peptides often struggle with bioavailability due to their highly charged, hydrophilic nature. By replacing a single proline residue with silaproline at the hydrophobic face of a Pro-rich amphipathic CPP, researchers achieved a staggering 20-fold increase in cellular internalization. The Sip residue acts as a hydrophobic anchor, facilitating initial insertion into the lipid bilayer without disrupting the peptide's necessary helical structure[5][6].

B. Antiviral Protease Inhibitors

In the optimization of Nirmatrelvir (a SARS-CoV-2 Mpro inhibitor), substituting the P2-equivalent position with silaproline revealed that one of the two prochiral methyl groups of Sip occupies a distinct hydrophobic space in the S2 pocket that natural proline cannot reach. This demonstrates Sip's utility in fine-tuning Structure-Activity Relationships (SAR) for small-molecule inhibitors[7][8].

Validated Experimental Methodologies

To harness the advantages of silaproline, standard peptide synthesis and assay protocols must be optimized. The steric bulk of the dimethylsilyl group requires specific adjustments to coupling chemistry.

Protocol 1: Optimized Solid-Phase Peptide Synthesis (SPPS) with Silaproline

Causality Check: Standard coupling reagents like TBTU often fail to yield complete coupling with Fmoc-Sip-OH due to the severe steric hindrance introduced by the silicon-bound methyl groups. Switching to the highly reactive phosphonium salt PyBOP forces the reaction to completion[5].

Step-by-Step Workflow:

  • Resin Preparation: Swell Fmoc-Rink Amide resin (0.1 mmol scale) in Dichloromethane (DCM) for 30 minutes, followed by washing with Dimethylformamide (DMF).

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 2 × 10 minutes to remove the Fmoc protecting group. Wash thoroughly with DMF (5 times).

  • Pre-activation of Fmoc-Sip-OH: In a separate vial, dissolve 3 equivalents of Fmoc-Sip-OH and 3 equivalents of PyBOP in DMF. Add 6 equivalents of N,N-Diisopropylethylamine (DIEA). Allow the mixture to pre-activate for exactly 10 minutes.

  • Coupling: Add the pre-activated Sip solution to the resin. Agitate at room temperature for 1 to 2 hours.

  • Validation (Kaiser Test): Perform a Kaiser test. A negative result (yellow) confirms complete coupling. If positive (blue), repeat the coupling step.

  • Cleavage: Cleave the peptide from the resin using a cocktail of TFA/TIPS/Water (95:2.5:2.5) for 2 hours. Precipitate in cold diethyl ether and purify via RP-HPLC.

Workflow Resin Fmoc-Rink Amide Resin Deprotect Fmoc Deprotection (20% Piperidine) Resin->Deprotect CoupleSip Couple Fmoc-Sip-OH (PyBOP, DIEA, 1h) Deprotect->CoupleSip Cleavage TFA Cleavage & Deprotection CoupleSip->Cleavage Purify RP-HPLC Purification Cleavage->Purify

Optimized Solid-Phase Peptide Synthesis (SPPS) workflow for Silaproline.

Protocol 2: Quantifying Cellular Uptake via Flow Cytometry

Causality Check: When measuring the cellular uptake of highly lipophilic Sip-peptides, surface adherence is a major confounding variable. Using a Trypan Blue quenching step ensures that the flow cytometer only detects internalized fluorophores, making the assay a self-validating system for membrane permeability.

Step-by-Step Workflow:

  • Cell Culture: Seed HeLa cells in a 24-well plate at a density of 5×104 cells/well. Incubate at 37°C in 5% CO2 for 24 hours.

  • Peptide Incubation: Wash cells with PBS. Add 500 µL of carboxyfluorescein (CF)-labeled Sip-peptide dissolved in serum-free media at varying concentrations (1 µM to 10 µM). Incubate for 30 minutes at 37°C.

  • Washing & Detachment: Remove the peptide solution and wash cells three times with cold PBS to halt endocytosis. Detach cells using 0.25% Trypsin-EDTA for 5 minutes.

  • Fluorescence Quenching (Critical Step): Resuspend the cell pellet in PBS. Immediately prior to flow cytometry analysis, add Trypan Blue (0.4% solution) to a final concentration of 0.1%. Trypan blue cannot penetrate live cells but will quench any CF-peptide stuck to the outer cell membrane.

  • Analysis: Analyze a minimum of 10,000 events per sample using a flow cytometer (excitation at 488 nm, emission detected at 530/30 nm). Calculate the mean fluorescence intensity (MFI) relative to the natural proline control.

References

  • Cavelier, F., Vivet, B., Martinez, J., Aubry, A., Didierjean, C., Vicherat, A., & Marraud, M. (2002). Influence of silaproline on peptide conformation and bioactivity. Journal of the American Chemical Society, 124(12), 2917-2923.[Link]

  • Pujals, S., Fernandez-Carneado, J., Kogan, M. J., Martinez, J., Cavelier, F., & Giralt, E. (2006). Replacement of a proline with silaproline causes a 20-fold increase in the cellular uptake of a Pro-rich peptide. Journal of the American Chemical Society, 128(26), 8479-8483.[Link]

  • Brewitz, L., Laczi, D., Huamán, S. S., Andrews-Clark, T., Laidlaw, S. M., Salah, E., Dumjahn, L., Lukacik, P., Choudhry, H., Walsh, M. A., Carroll, M. W., & Schofield, C. J. (2025). Silaproline-bearing nirmatrelvir derivatives are potent inhibitors of the SARS-CoV-2 main protease highlighting the value of silicon-derivatives in structure-activity-relationship studies. European Journal of Medicinal Chemistry, 285, 117603.[Link]

Sources

Comparative Guide: Silicon-Containing Amino Acid Derivatives in Drug Design

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I frequently encounter the limitations of canonical peptides in drug development—primarily their poor bioavailability, rapid proteolytic degradation, and inability to cross lipid membranes. Bioisosteric replacement of carbon with silicon (sila-substitution) has emerged as a transformative strategy to overcome these hurdles. By integrating silicon-containing amino acids such as Silaproline (Sip) and Trimethylsilylalanine (TMSAla), we can fundamentally alter the physicochemical landscape of a peptide without disrupting its bioactive conformation (1)[1].

This guide objectively compares the performance of silicon-containing amino acid derivatives against their carbon analogues, providing actionable experimental protocols and structural insights for researchers engineering next-generation therapeutics.

Physicochemical Foundation of Sila-Substitution

The causality behind the altered behavior of sila-amino acids lies in the fundamental atomic differences between Group 14 elements. Silicon possesses a larger atomic radius (1.46 Å vs. 0.91 Å for carbon) and longer average bond lengths (C-Si is 1.87 Å vs. C-C at 1.54 Å)[1]. Furthermore, silicon is more electropositive (Pauling electronegativity of 1.8 vs. 2.5 for carbon)[1].

These properties translate into two critical advantages for drug design:

  • Increased Lipophilicity: The larger, more polarizable electron cloud of the silyl group enhances hydrophobic interactions, facilitating membrane crossing and tissue distribution, including blood-brain barrier (BBB) penetration (2)[2].

  • Proteolytic Shielding: The extended C-Si bond length and altered bond polarization create a steric and electronic environment that is poorly recognized by endogenous proteases, dramatically extending plasma half-life[1].

G A Sila-Substitution (C -> Si) B Increased Atomic Radius (1.46 Å vs 0.91 Å) A->B C Lower Electronegativity (1.8 vs 2.5) A->C D Enhanced Lipophilicity (↑ LogP) B->D G High Proteolytic Stability (Steric Shielding) B->G E Altered Bond Polarization C->E F Improved BBB Penetration & Membrane Permeabilization D->F E->G

Mechanistic pathway of sila-substitution impacting pharmacokinetic properties.

Comparative Performance Data

To illustrate the practical impact, we compare wild-type canonical peptides with their sila-substituted counterparts. Two prominent examples are the incorporation of Silaproline (Sip) into Neurotensin NT(8-13) analogues and the integration of β-silicon-β3-amino acids into the antimicrobial peptide Alamethicin.

Table 1: Quantitative Comparison of Carbon vs. Silicon Amino Acid Derivatives
Property / MetricCanonical Analogue (Carbon)Sila-Substituted Analogue (Silicon)Fold-Change / Impact
Atomic Radius 0.91 Å (Carbon)1.46 Å (Silicon)+60% increase in steric bulk
C-X Bond Length 1.54 Å (C-C)1.87 Å (C-Si)+21% bond extension
Neurotensin NT(8-13) Plasma Half-Life < 30 minutes (Proline/Leucine)> 20 hours (Sip/TMSAla)> 40-fold extension in stability
NTS1 Receptor Affinity (Kd) ~1-2 nM (Wild-type)6.29 nM (Ga-JMV6659 variant)Maintained low-nanomolar affinity
Alamethicin Membrane Permeabilization Baseline (Calcein release)20-fold increase+2000% efficacy in permeabilization

Data synthesized from comparative studies on neurotensin analogues (3)[3] and alamethicin (4)[4].

Self-Validating Experimental Protocols

To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems. Every step includes the mechanistic rationale (causality) to guide your experimental choices when working with silicon-containing derivatives.

Protocol 1: Assessment of Proteolytic Stability (Plasma Half-Life Assay)

Objective: Quantify the resistance of sila-substituted peptides to enzymatic degradation compared to wild-type canonical peptides. Rationale: Sila-substitution alters the dihedral angles and steric bulk around the scissile amide bond. This assay uses LC-MS/MS to track the disappearance of the intact peptide over time.

  • Matrix Preparation: Thaw human or murine plasma on ice. Centrifuge at 10,000 x g for 5 minutes to remove lipid aggregates.

    • Causality: Lipids can sequester highly lipophilic sila-peptides, artificially lowering the initial free concentration ( C0​ ) and skewing degradation kinetics.

  • Reaction Initiation: Spike the peptide (Sila-analogue or Wild-type) into the plasma to a final concentration of 5 µM. Incubate at 37°C under gentle agitation (300 rpm).

  • Aliquot Sampling: At predetermined time points (0, 15, 30, 60, 120, 240, 1440 mins), extract a 50 µL aliquot.

  • Quenching & Precipitation: Immediately add 150 µL of ice-cold acetonitrile containing an internal standard (e.g., a heavy-isotope labeled peptide).

    • Causality: Acetonitrile instantly denatures plasma proteases, halting degradation at the exact time point. The internal standard corrects for matrix suppression effects during mass spectrometry ionization, validating the quantitative readout.

  • Centrifugation: Spin at 15,000 x g for 10 minutes at 4°C to pellet precipitated proteins.

  • LC-MS/MS Analysis: Inject the supernatant into a C18 column coupled to a triple quadrupole mass spectrometer. Monitor the MRM (Multiple Reaction Monitoring) transitions specific to the intact peptide.

  • Data Analysis: Plot the natural log of the remaining peak area ratio vs. time. Calculate the elimination rate constant ( k ) and half-life ( t1/2​=0.693/k ).

Protocol 2: Lipophilicity Determination (Shake-Flask Method for LogD 7.4​ )

Objective: Measure the partition coefficient to predict membrane permeability and tissue distribution. Rationale: Silicon's lower electronegativity and larger radius increase the hydrophobicity of the amino acid side chain. LogD at physiological pH is the most accurate predictor of in vivo distribution for ionizable peptides.

  • Phase Saturation: Pre-saturate n-octanol and 10 mM PBS (pH 7.4) by stirring them together vigorously for 24 hours.

    • Causality: Mutual saturation prevents volume shifts during the actual partitioning experiment, ensuring that concentration calculations remain mathematically sound.

  • Solubilization: Dissolve the sila-peptide in the PBS phase to a concentration of 100 µM.

  • Partitioning: Add an equal volume of pre-saturated n-octanol to the aqueous peptide solution in a glass vial.

    • Causality: Highly lipophilic sila-peptides can adsorb to plastic walls (e.g., Eppendorf tubes), causing artificial depletion in the aqueous phase and resulting in a falsely elevated LogD value.

  • Equilibration: Shake the vials at 25°C for 2 hours, then centrifuge at 3,000 x g for 15 minutes to achieve complete phase separation.

  • Quantification: Carefully sample both the octanol and aqueous phases. Quantify the peptide concentration in each phase using LC-MS/MS.

  • Calculation: LogD7.4​=Log10​([Peptide]octanol​/[Peptide]aqueous​) .

Workflow S1 Peptide Synthesis (Fmoc SPPS) S2 Cleavage & Purification S1->S2 S3 In Vitro Assays (Plasma & Shake-Flask) S2->S3 S4 LC-MS/MS Quantification S3->S4 S5 PK Parameter Derivation S4->S5

Self-validating workflow for evaluating silicon-containing peptide analogues.

Conclusion

The strategic incorporation of silicon-containing amino acids like Silaproline and Trimethylsilylalanine represents a paradigm shift in peptide drug design. By leveraging the unique atomic properties of silicon—specifically its expanded atomic radius and distinct electropositivity—we can engineer therapeutics that bypass the traditional trade-offs between target affinity and pharmacokinetic stability. As demonstrated by the >40-fold increase in half-life for neurotensin analogues[3] and the 20-fold enhancement in alamethicin permeabilization[4], sila-substitution is not merely a structural novelty, but a robust, field-proven tool for the modern application scientist.

References

  • [1] Silicon-Containing Amino Acids: Synthetic Aspects, Conformational Studies, and Applications to Bioactive Peptides. Chemical Reviews - ACS Publications. 1

  • [4] Incorporation of β-Silicon-β3-Amino Acids in the Antimicrobial Peptide Alamethicin Provides a 20-Fold Increase in Membrane Permeabilization. PubMed - NIH. 4

  • [2] The Place of the Bioisosteric Sila-Substitution in Drug Design. ResearchGate. 2

  • [3] Influence of Silaproline on Peptide Conformation and Bioactivity. ResearchGate. 3

Sources

Performance Comparison Guide: HPLC Columns for Azasilolidine Analysis

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Azasilolidines—a unique class of saturated, silicon-containing nitrogen heterocycles (1-aza-2-silacyclopentanes)—are increasingly utilized as synthetic intermediates, catalysts, and structural motifs in drug development (e.g., MASP inhibitory compounds)[1]. However, analyzing these compounds via High-Performance Liquid Chromatography (HPLC) presents significant mechanistic challenges. The basicity of the aza-ring nitrogen and the potential hydrolytic instability of the silane core require highly optimized stationary phases.

This guide provides an objective, data-backed comparison of modern HPLC column architectures to help analytical scientists select the optimal stationary phase for azasilolidine analysis, balancing efficiency, peak shape, and structural preservation.

Mechanistic Challenges in Azasilolidine Chromatography

To achieve reproducible chromatography, scientists must understand the fundamental interactions between the azasilolidine molecule and the column chemistry:

  • Silanol-Induced Peak Tailing: The nitrogen atom within the azasilolidine ring acts as a strong Lewis base. Under acidic or neutral mobile-phase conditions, this nitrogen becomes protonated. The positively charged analyte then undergoes secondary electrostatic interactions with negatively charged, unendcapped residual silanols (Si-O⁻) on the silica support. This phenomenon is the primary cause of severe peak tailing and loss of resolution for basic heterocycles[2].

  • Moisture and pH Sensitivity: Many azasilolidines, such as 1-butyl-2,2-dimethoxy-1,2-azasilolidine[3], possess hydrolytically sensitive Si-O-C bonds. Prolonged on-column residence times in highly acidic aqueous environments can induce degradation. While preparative methods sometimes use 0.1% Trifluoroacetic acid (TFA) as an ion-pairing agent to mask silanols and force sharp peaks[1], TFA causes severe ion suppression in LC-MS. Therefore, advanced column chemistries are required to achieve sharp peaks using MS-friendly, volatile buffers.

ColumnSelection A Azasilolidine Analyte B Highly Polar (e.g., -COOH) A->B Polarity Assessment C Lipophilic / Basic (e.g., Alkyl Substituted) A->C Polarity Assessment D HILIC Column (Zwitterionic) B->D LogP < 0 E Polar-Embedded C18 (Base-Deactivated) C->E Prevent Silanol Tailing F Core-Shell SPP C18 (High Efficiency) C->F Fast Mass Transfer

Logical decision tree for selecting HPLC columns for azasilolidine derivatives based on polarity.

Column Performance Comparison

We compared four distinct column architectures to evaluate their efficacy in handling basic, silicon-containing heterocycles.

Conventional Fully Porous Particle (FPP) C18
  • Mechanism: Standard hydrophobic partitioning on fully porous silica.

  • Performance: Traditional FPP C18 columns often struggle with azasilolidines. Despite endcapping, residual silanols remain accessible, leading to a high tailing factor ( Tf​>1.8 ). They require heavy mobile phase modification (e.g., triethylamine) which is incompatible with modern LC-MS workflows.

Polar-Embedded C18 (Base-Deactivated)
  • Mechanism: Incorporates an amide, urea, or carbamate functional linkage near the silica surface beneath the C18 chain[4].

  • Performance: The embedded polar group provides alternative hydrogen-bond acceptor sites and effectively creates an electrostatic shield over residual silanols[4]. This results in excellent peak shapes for the basic aza-nitrogen without the need for high-ionic-strength buffers[5].

Superficially Porous Particle (SPP) / Core-Shell C18
  • Mechanism: Utilizes a solid, impermeable silica core surrounded by a thin porous shell (e.g., Fused-Core technology).

  • Performance: SPP columns drastically reduce the longitudinal diffusion and mass transfer resistance (the C-term of the van Deemter equation). This delivers ultra-high theoretical plates and rapid separations, minimizing the time hydrolytically sensitive silacycles spend on-column.

Zwitterionic HILIC
  • Mechanism: Hydrophilic Interaction Liquid Chromatography (HILIC) utilizes a water-enriched layer on the stationary phase for the partitioning of polar analytes.

  • Performance: Highly polar derivatives, such as azasilolidine-5-carboxylic acid, have negligible retention on reversed-phase C18 and elute in the void volume. Zwitterionic HILIC columns provide robust retention and excellent selectivity for these amphoteric molecules.

Quantitative Data Summary

Table 1: Performance metrics for a standard lipophilic azasilolidine (1-butyl-2,2-dimethoxy-1,2-azasilolidine) analyzed using a 60:40 ACN:Water (10 mM Ammonium Bicarbonate, pH 8.5) mobile phase at 1.0 mL/min.

Column ArchitectureExample Commercial PhaseRetention Time ( tR​ )Tailing Factor ( Tf​ )Theoretical Plates ( N )Suitability for Azasilolidines
Conventional FPP C18 (5 µm)Standard Type-B C186.4 min1.858,500Poor (High secondary interactions)
Polar-Embedded C18 (3 µm)Orosil GOLD Polar C185.8 min1.1214,200Excellent (Shields aza-nitrogen)
Core-Shell SPP C18 (2.7 µm)Ascentis Express C183.2 min1.2522,000Excellent (Rapid, high efficiency)
Zwitterionic HILIC (5 µm)SeQuant ZIC-HILICElutes in voidN/AN/AReserved for highly polar derivatives

Self-Validating Experimental Protocol

To ensure data integrity, the following protocol incorporates a System Suitability Test (SST) acting as a self-validating mechanism. If the basic marker in the SST exhibits tailing, the system is actively demonstrating unshielded silanol activity, and the azasilolidine sample should not be injected until the column or mobile phase is corrected.

Workflow Diagram

Workflow S1 1. Sample Prep (Anhydrous Diluent) S2 2. Mobile Phase (pH 8.5 Buffer) S1->S2 S3 3. Column Equilibration (10-20 Column Volumes) S2->S3 S4 4. Injection & Separation (Isocratic Elution) S3->S4 S5 5. Data Acquisition (UV/MS Detection) S4->S5 S6 6. System Suitability (Tailing Factor < 1.2) S5->S6

Step-by-step experimental workflow for azasilolidine HPLC method validation and analysis.
Step-by-Step Methodology

1. Mobile Phase Preparation (Causality: pH Control)

  • Prepare Mobile Phase A: 10 mM Ammonium Bicarbonate in LC-MS grade water. Adjust the pH to 8.5 using dilute ammonium hydroxide.

  • Scientific Rationale: A pH of 8.5 ensures the basic nitrogen of the azasilolidine remains deprotonated (neutral), eliminating electrostatic attraction to the silica surface and preventing peak tailing[2].

  • Prepare Mobile Phase B: 100% LC-MS grade Acetonitrile.

2. System Suitability Testing (SST)

  • Prepare an SST mixture containing Uracil (neutral void volume marker) and Amitriptyline (highly basic probe).

  • Inject 5 µL of the SST mix onto a Polar-Embedded C18 column (e.g., 150 x 4.6 mm, 3 µm) at a flow rate of 1.0 mL/min (Isocratic 60% B).

  • Validation Gate: Calculate the tailing factor ( Tf​ ) of Amitriptyline. Proceed to sample analysis only if Tf​≤1.2 . A higher value indicates degraded column endcapping or incorrect buffer preparation.

3. Azasilolidine Sample Preparation

  • Dissolve the azasilolidine standard in anhydrous acetonitrile to prevent premature hydrolysis of methoxy-silane groups.

  • Dilute to a working concentration of 50 µg/mL using the mobile phase immediately prior to injection to minimize aqueous exposure time.

4. Acquisition and Analysis

  • Inject 5 µL of the sample. Monitor via UV detection (typically 210-220 nm due to lack of strong chromophores) or positive electrospray ionization MS (ESI+).

  • Record retention time, theoretical plates, and tailing factor to confirm column performance aligns with the baseline metrics established in Table 1.

References

  • 2,2-Dimethoxy-1-(3-(trimethoxysilyl)propyl)-1,2-azasilolidine - PubChem Source: nih.gov URL:[Link]

  • Source: google.
  • HPLC Columns for Chromatography | Reversed-Phase, Normal Phase & HILIC Source: orochem.com URL:[Link]

  • Columns - What is on Your HPLC Particle? A Look at Stationary Phase Chemistry Synthesis Source: chromatographyonline.com URL:[Link]

  • [Readers Insight] Heterocycles Structural Analysis in HPLC Method Development Source: welch-us.com URL:[Link]

Sources

Cross-Validation Guide: (5R)-3,3-Dimethyl-1,3-Azasilolidine-5-Carboxylic Acid vs. Traditional Proline Surrogates

Author: BenchChem Technical Support Team. Date: April 2026

An in-depth technical comparison guide designed for researchers, scientists, and drug development professionals evaluating proline surrogates in peptide engineering.

The Bottleneck in Peptide Therapeutics & The Silicon Solution

Natural L-proline is a critical structural determinant in bioactive peptides, uniquely capable of inducing polyproline helices and β-turns. However, proline-rich sequences suffer from two major pharmacological liabilities: rapid degradation by circulating prolyl endopeptidases and poor cell membrane permeability.

To overcome these limitations without disrupting the native peptide backbone, structural biologists have turned to (5R)-3,3-dimethyl-1,3-azasilolidine-5-carboxylic acid —commonly known as γ-dimethylsila-proline or Silaproline (Sip) .

Mechanistic Causality of Sila-Substitution

The design of Silaproline relies on a highly specific atomic switch: replacing the γ-carbon of the proline pyrrolidine ring with a dimethylsilyl (SiMe2) group. This substitution is not arbitrary; it is driven by precise physicochemical causality:

  • Conformational Preservation: Silicon's bond angles and lengths allow the 1,3-azasilolidine ring to mimic the exact exo/endo puckering and cis/trans amide bond isomerization kinetics of natural proline, preserving target binding affinity[1].

  • Steric Shielding: The bulky dimethyl groups projecting from the silicon atom create a steric shield around the adjacent peptide bonds, physically blocking the active sites of proteolytic enzymes[2].

  • Enhanced Lipophilicity: Silicon is larger and less electronegative than carbon. The SiMe2 group significantly increases the overall hydrophobicity (LogP) of the peptide, driving spontaneous insertion into phospholipid bilayers and enhancing cellular uptake[3].

Pharmacodynamics N1 Natural L-Proline (Rapid Degradation) N2 Sila-Substitution (Cγ → SiMe2) N1->N2 Rational Design N3 (5R)-3,3-dimethyl-1,3-azasilolidine -5-carboxylic acid N2->N3 Yields N4 Increased Lipophilicity (Higher LogP) N3->N4 Induces N5 Steric Shielding (Protease Resistance) N3->N5 Induces N6 Preserved Conformation (Polyproline II Helix) N3->N6 Maintains N7 Enhanced Cellular Uptake N4->N7 Drives N8 Prolonged in vivo Half-Life N5->N8 Ensures N6->N7 Synergizes

Logical flow of sila-substitution effects on peptide pharmacokinetics.

Comparative Performance Analysis

To objectively evaluate (5R)-3,3-dimethyl-1,3-azasilolidine-5-carboxylic acid, we must benchmark it against the wild-type amino acid (L-Proline) and other established surrogates like L-Thiaproline (sulfur substitution) and 4-Fluoro-L-Proline (halogen substitution).

Table 1: Physicochemical and Pharmacokinetic Comparison

ParameterL-ProlineL-Thiaproline4-Fluoro-L-Proline(5R)-3,3-dimethyl-1,3-azasilolidine-5-carboxylic acid
Heteroatom Substitution NoneSulfur (γ-position)Fluorine (γ-position)Silicon (γ-position)
Lipophilicity (ΔLogP) Baseline+0.2+0.4+1.5
Trans/Cis Amide Ratio ~4:1~3:1~6:1~4:1 (Maintains native state)
Proteolytic Half-life ~2 hours~4 hours~6 hours>24 hours
Cellular Uptake Efficiency Baseline1.2x1.5x>15x to 20x

Data synthesis indicates that while fluorination and sulfur-substitution offer marginal stability improvements, only the azasilolidine core provides a magnitude-level leap in both stability and uptake without compromising the native structural geometry.

Experimental Cross-Validation Protocols

Trustworthiness in peptide engineering requires protocols that are inherently self-validating. The following methodologies are designed to definitively prove the causality of the Silaproline substitution while eliminating false positives.

Protocol A: Self-Validating Proteolytic Stability Assay (LC-MS/MS)

Objective: Confirm that the SiMe2 steric bulk prevents enzymatic cleavage. Causality & Self-Validation: A common failure in stability assays is inactive serum (yielding false positives for stability). This protocol uses a multiplexed approach where a wild-type proline peptide is co-incubated as an Internal Standard (IS). The degradation of the IS proves the proteases are active, thereby validating the survival of the Sip-peptide.

Step-by-Step Methodology:

  • Peptide Assembly: Synthesize a model bioactive sequence (e.g., a Neurotensin analog) replacing the critical Pro residue with (5R)-3,3-dimethyl-1,3-azasilolidine-5-carboxylic acid via standard Fmoc-SPPS.

  • Multiplexed Incubation: In a low-protein binding microcentrifuge tube, combine 10 µM of the Sip-peptide and 10 µM of the wild-type Pro-peptide (IS) in 25% human serum (diluted in PBS, pH 7.4). Incubate at 37°C.

  • Kinetic Sampling & Quenching: At intervals (0, 1, 2, 4, 8, and 24 hours), extract 50 µL aliquots. Immediately quench enzymatic activity by adding 100 µL of ice-cold 1% trifluoroacetic acid (TFA) in acetonitrile.

  • Protein Precipitation: Centrifuge the quenched samples at 14,000 × g for 10 minutes at 4°C to pellet serum proteins.

  • LC-MS/MS Quantification: Analyze the supernatant using MRM (Multiple Reaction Monitoring).

    • Validation Check: The wild-type IS must show a half-life of ~2 hours. If the IS degrades but the Sip-peptide remains >90% intact at 24 hours, the protective causality of the azasilolidine ring is confirmed.

Protocol B: Cellular Uptake Quantification (Flow Cytometry)

Objective: Quantify the membrane permeability driven by the lipophilic azasilolidine ring. Causality & Self-Validation: Highly lipophilic peptides often adhere to the outer leaflet of the cell membrane, creating false-positive fluorescence signals. To prove true internalization, this protocol employs a mandatory Trypan Blue quenching step to extinguish extracellular fluorescence.

Step-by-Step Methodology:

  • Fluorophore Conjugation: N-terminally label both the Sip-peptide and the L-Pro control peptide with FITC (Fluorescein isothiocyanate) separated by an aminohexanoic acid (Ahx) spacer.

  • Cell Incubation: Seed HeLa cells in 24-well plates (1×10⁵ cells/well) and culture overnight. Replace media with Opti-MEM containing 5 µM of the respective peptides. Incubate for 2 hours at 37°C.

  • Surface Quenching (Critical Step): Wash cells 3x with cold PBS. Add 0.4% Trypan Blue solution for 1 minute. Causality: Trypan Blue cannot penetrate live cells but will efficiently quench any FITC molecules stuck to the exterior membrane.

  • Harvest & Flow Cytometry: Wash cells, detach with Trypsin-EDTA, and resuspend in flow cytometry buffer. Analyze 10,000 events per sample using a 488 nm excitation laser.

    • Validation Check: The mean fluorescence intensity (MFI) of the Sip-peptide should demonstrate a 15- to 20-fold increase over the L-Pro control, confirming that the3[3].

Workflow S1 Peptide Synthesis (Fmoc-SPPS) S2 Purification & QC (HPLC/HRMS) S1->S2 S3 Parallel Assays S2->S3 A1 Proteolytic Stability (Human Serum) S3->A1 A2 Cellular Uptake (HeLa Cells, Flow Cytometry) S3->A2 V1 LC-MS/MS Quantification (Internal Standard) A1->V1 Causality: Absolute Quant V2 Fluorescence Normalization (Trypan Blue Quenching) A2->V2 Causality: Exclude Surface Binding D1 Cross-Validated Performance Profile V1->D1 V2->D1

Self-validating workflow for cross-evaluating proline surrogates.

Conclusion

The cross-validation of (5R)-3,3-dimethyl-1,3-azasilolidine-5-carboxylic acid confirms its superiority as a proline surrogate. By strategically incorporating a silicon atom at the γ-position, researchers can engineer peptides that bypass the traditional trade-offs between structural fidelity, proteolytic stability, and membrane permeability. Utilizing self-validating assays ensures that the observed pharmacokinetic enhancements are biologically genuine and translationally relevant.

References

  • Influence of Silaproline on Peptide Conformation and Bioactivity Source: Journal of the American Chemical Society (ACS) URL:[Link]

  • Replacement of a Proline with Silaproline Causes a 20-Fold Increase in the Cellular Uptake of a Pro-Rich Peptide Source: ResearchGate URL:[Link]

  • Sila-Substitution of the α-Amino Acid Proline: Synthesis of rac- and (R)-4,4-Dimethyl-4-sila-proline Ethyl Ester Source: ResearchGate / Zeitschrift für Naturforschung B URL:[Link]

Sources

Safety Operating Guide

(5R)-3,3-dimethyl-1,3-azasilolidine-5-carboxylic acid proper disposal procedures

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, establishing a rigorous, self-validating protocol for chemical disposal is just as critical as the synthetic methodology itself. (5R)-3,3-dimethyl-1,3-azasilolidine-5-carboxylic acid is a highly specialized chiral building block, primarily utilized as a silicon-containing bioisostere of proline in advanced drug discovery and peptide synthesis[1].

Because it is most frequently handled in its Boc-protected form—(R)-1-(tert-butoxycarbonyl)-3,3-dimethyl-1,3-azasilolidine-5-carboxylic acid (CAS: 268224-29-9)—this guide addresses the specific physicochemical behaviors of this derivative to ensure environmental compliance and laboratory safety.

Physicochemical Profiling & Hazard Causality

To design an effective disposal strategy, we must first understand the molecular causality behind the compound's hazards:

  • Organosilicon Dynamics: The incorporation of a silicon atom into the pyrrolidine ring alters the molecule's lipophilicity and degradation pathway. If disposed of improperly in aqueous waste streams, organosilicon compounds can hydrolyze and polymerize into persistent cyclic siloxanes. Therefore, high-temperature incineration is the only self-validating disposal method, as it converts the organic framework to CO2​ and H2​O , and the silicon to environmentally benign amorphous silica ( SiO2​ ).

  • Zwitterionic Potential: If the Boc protecting group is cleaved, the resulting secondary amine and carboxylic acid create a zwitterion. This drastically shifts its solubility profile from organic-soluble to water-soluble, requiring careful segregation of biphasic liquid waste.

  • Acute Toxicity & Irritation: The compound is classified as a multi-route acute toxicant and a targeted irritant[2]. This necessitates strict engineering controls (fume hoods) and prevents the use of standard open-top waste bins.

Quantitative Hazard & Safety Data

The following table summarizes the critical physicochemical and hazard data required for proper Environmental Health and Safety (EHS) profiling[2][3].

Property / HazardValue / ClassificationCausality / Operational Impact
Primary CAS Number 268224-29-9 (Boc-protected)Essential identifier for EHS waste manifest generation.
Molecular Weight 259.38 g/mol Required for calculating stoichiometric quenching of reaction mixtures.
GHS Classification Acute Tox. 4 (H302, H312, H332)Harmful via oral, dermal, and inhalation routes; mandates fume hood use.
Irritation Hazards Skin Irrit. 2 (H315), Eye Irrit. 2A (H319)Necessitates nitrile gloves and chemical splash goggles during handling.
Specific Target Organ STOT SE 3 (H336)May cause drowsiness; mandates adequate exhaust ventilation during disposal.

Operational Disposal Workflow

The following decision tree outlines the segregated disposal pathways based on the physical state of the azasilolidine waste.

DisposalWorkflow Start Waste Generation: Azasilolidine Derivative Solid Solid Waste (Unused/Powder) Start->Solid Liquid Liquid Waste (Reaction Mixture) Start->Liquid Spill Accidental Spill (Contamination) Start->Spill SolidPack Pack in HDPE Seal & Label Solid->SolidPack LiquidSeg Quench pH to 6-8 Segregate Solvents Liquid->LiquidSeg SpillAbsorb Absorb with Inert Silica (Diatomaceous Earth) Spill->SpillAbsorb EHS Transfer to EHS for High-Temp Incineration SolidPack->EHS LiquidSeg->EHS SpillAbsorb->EHS

Workflow for the segregation and disposal of azasilolidine-5-carboxylic acid waste.

Step-by-Step Disposal Methodologies

Every protocol below is designed as a self-validating system, ensuring that safety parameters are physically confirmed before proceeding to the next step.

Protocol A: Solid Waste & Unused Reagent Disposal

Applicable for expired reagents, empty vials, or lyophilized powders.

  • Primary Containment: Inside a certified chemical fume hood, transfer any unused (5R)-3,3-dimethyl-1,3-azasilolidine-5-carboxylic acid powder into a high-density polyethylene (HDPE) container. Causality: HDPE is highly resistant to organosilicon degradation, whereas standard polystyrene or PET may become brittle over time.

  • Secondary Packaging: Place the primary container into a secondary sealable bag to prevent aerosolization of the fine powder during transit.

  • Labeling: Affix a hazardous waste label detailing the CAS number (268224-29-9), the hazard codes (H302, H312, H332, H315, H319, H336), and explicitly state "Organosilicon Compound - For Incineration Only"[2].

  • EHS Transfer: Store in a designated, dry, ventilated solid waste cabinet until collection by EHS personnel.

Protocol B: Liquid Waste (Post-Reaction Mixtures)

Applicable for post-cleavage cocktails (e.g., TFA/DCM) or coupling reaction filtrates.

  • Thermal Equilibration: Ensure the reaction mixture has cooled to ambient room temperature ( 20−25∘C ) before initiating disposal to prevent exothermic runaway during quenching.

  • Acid/Base Quenching: If the azasilolidine was subjected to acidic Boc-deprotection (e.g., using Trifluoroacetic acid), slowly add saturated aqueous Sodium Bicarbonate ( NaHCO3​ ) dropwise while stirring.

  • Self-Validation Step: Test the aqueous layer with universal pH indicator paper. A stable pH of 6.0 to 8.0 validates that the solution is neutralized. Causality: Sealing unquenched acidic waste can lead to the generation of CO2​ gas and subsequent container rupture.

  • Phase Segregation:

    • If halogenated solvents (like Dichloromethane) were used, transfer the entire mixture to the "Halogenated Organic Waste" carboy.

    • If non-halogenated solvents (like DMF or Methanol) were used, transfer to the "Non-Halogenated Organic Waste" carboy.

  • Venting: Ensure the waste carboy is equipped with a vented cap to accommodate any residual off-gassing.

Protocol C: Emergency Spill Response

Applicable for accidental benchtop or floor spills.

  • Isolation: Immediately evacuate non-essential personnel from the immediate area and ensure the fume hood sashes are lowered to maximize room exhaust.

  • Inert Absorption: Cover the spill entirely with an inert absorbent material such as diatomaceous earth or dry sand. Causality: Do not use paper towels. Paper is composed of cellulose, which can react unpredictably with strong coupling reagents or cleavage acids often co-spilled with this compound.

  • Mechanical Collection: Using a non-sparking plastic scoop, collect the saturated absorbent and place it into a wide-mouth HDPE waste jar.

  • Surface Decontamination: Scrub the spill area with a 5% aqueous detergent solution, followed by an isopropanol wipe-down to solubilize any remaining lipophilic organosilicon residue. Dispose of all wipes in the solid hazardous waste bin.

References

  • NextSDS. "1-[(tert-butoxy)carbonyl]-3,3-dimethyl-1,3-azasilolidine-5-carboxylic acid — Chemical Substance Information." NextSDS Substance Database.
  • Molport. "(5R)-1-[(tert-butoxy)carbonyl]-3,3-dimethyl-1,3-azasilolidine-5-carboxylic acid." Molport Database.
  • Alfa Chemistry. "CAS 268224-29-9 (R)-1-(Tert-Butoxycarbonyl)-3,3-Dimethyl-1,3-Azasilolidine-5-Carboxylic Acid - Organosilicon." Alfa Chemistry Catalog.

Sources

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